molecular formula C24H17F4NOS B10861863 RYL-552S

RYL-552S

货号: B10861863
分子量: 443.5 g/mol
InChI 键: FGVWBGSMONDTRE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Compounds within the quinolin-4-one chemical class are of significant interest in various scientific fields, including medicinal chemistry and agrochemical research . They are frequently investigated as key intermediates in the synthesis of novel active pharmaceutical ingredients (APIs) and for the development of crop protection agents, such as fungicides . Researchers value this compound for its complex molecular structure, which features a quinolin-4-one core substituted with fluorine, methyl, and trifluoromethylsulfanyl-containing benzyl groups; these substituents are often explored to modulate the compound's physicochemical properties and biological activity. As a supplier, we ensure high quality and consistency. The product is manufactured and analyzed to meet strict quality control standards. Each batch is accompanied by a comprehensive Certificate of Analysis (CoA) detailing its characterization data, which is obtained through advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . This reagent is an essential tool for scientists working in synthetic organic chemistry, facilitating the discovery and development of new molecular entities in both pharmaceutical and agricultural biotechnology sectors .

属性

分子式

C24H17F4NOS

分子量

443.5 g/mol

IUPAC 名称

5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one

InChI

InChI=1S/C24H17F4NOS/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)

InChI 键

FGVWBGSMONDTRE-UHFFFAOYSA-N

规范 SMILES

CC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)SC(F)(F)F

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of RYL-552S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RYL-552S is an investigational antimalarial compound identified as a potent inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). PfNDH2 is a critical enzyme in the parasite's mitochondrial electron transport chain, making it a key target for drug development. This guide provides a detailed overview of the core mechanism of action of this compound, based on available preclinical data. It explores its primary target, binding mode, and the downstream consequences for the parasite. Furthermore, it discusses important findings regarding potential off-target effects and resistance mechanisms, offering a comprehensive perspective for researchers in the field.

Primary Mechanism of Action: Allosteric Inhibition of PfNDH2

This compound functions as an inhibitor of PfNDH2, a single-subunit enzyme located on the inner mitochondrial membrane of Plasmodium falciparum. Unlike the multi-subunit complex I found in the human mitochondrial respiratory chain, the parasite relies on PfNDH2 for the oxidation of NADH and the transfer of electrons to ubiquinone. This crucial difference provides a therapeutic window for selective inhibition.

Structural studies have revealed that this compound acts through a potential allosteric mechanism.[1][2] It binds to two distinct allosteric pockets on the PfNDH2 homodimer. One of these pockets is situated at the dimer interface, while the other is located in a transmembrane region.[2] This binding event is thought to induce a conformational change in the enzyme, which in turn reduces the binding affinity of its natural substrate, NADH.[2] By hindering the enzyme's ability to bind NADH, this compound effectively disrupts the flow of electrons in the parasite's respiratory chain.

Signaling Pathway: this compound Inhibition of PfNDH2

This compound Mechanism of Action on PfNDH2 cluster_Mitochondrion P. falciparum Mitochondrion cluster_ETC Electron Transport Chain cluster_Consequences Downstream Effects PfNDH2 PfNDH2 UQ Ubiquinone (Q) PfNDH2->UQ e- NAD NAD+ PfNDH2->NAD Disrupted_ETC Disrupted Electron Flow UQH2 Ubihydroquinone (QH2) Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- H2O H₂O Complex_IV->H2O e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQH2->Complex_III e- O2 O₂ ADP ADP + Pi This compound This compound This compound->PfNDH2 Allosteric Inhibition NADH NADH NADH->PfNDH2 Oxidation Reduced_ATP Reduced ATP Synthesis Disrupted_ETC->Reduced_ATP Parasite_Death Parasite Death Reduced_ATP->Parasite_Death

Caption: this compound allosterically inhibits PfNDH2, disrupting electron transport and leading to parasite death.

Evidence for Off-Target Effects: Cytochrome B Mutations

While this compound has been characterized as a PfNDH2 inhibitor, studies on the development of drug resistance have revealed a more complex picture. When P. falciparum parasites were cultured under continuous pressure with this compound, resistance was conferred by mutations in the gene encoding cytochrome B (PfCytB), a component of Complex III, rather than in PfNDH2. This suggests that this compound may also exert an inhibitory effect on the quinol oxidation (Qo) pocket of PfCytB.

This finding has significant implications for the development of this compound and related compounds. It highlights the potential for off-target effects and suggests that the overall antimalarial activity may be a result of dual inhibition of both PfNDH2 and PfCytB. Understanding these multiple interactions is crucial for predicting and overcoming potential resistance mechanisms.

Logical Relationship: this compound and Resistance Development

This compound and the Emergence of Resistance This compound This compound PfNDH2_inhibition Putative Primary Target: Inhibition of PfNDH2 This compound->PfNDH2_inhibition Binds to allosteric site PfCytB_inhibition Observed Off-Target Effect: Inhibition of PfCytB (Qo pocket) This compound->PfCytB_inhibition Binds to Qo pocket Drug_Pressure Continuous Drug Pressure PfCytB_inhibition->Drug_Pressure Leads to selective pressure on Resistance_Mutation Selection for Resistance Mutations in PfCytB Gene Drug_Pressure->Resistance_Mutation Reduced_Sensitivity Reduced Sensitivity to this compound Resistance_Mutation->Reduced_Sensitivity

Caption: this compound pressure selects for resistance mutations in its off-target, PfCytB.

Quantitative Data

Detailed quantitative data, including IC50 values for enzyme inhibition and in vitro parasite growth inhibition against various strains, as well as in vivo efficacy data, are expected to be available in the primary research publication by Yang et al. (2017). However, access to the full text of this publication is limited, and therefore, a comprehensive summary table cannot be provided at this time. The available abstracts confirm that this compound exhibits "excellent potency against both drug-resistant strains in vitro and parasite-infected mice in vivo".[1]

Experimental Protocols

Detailed experimental protocols for the key experiments cited, such as the expression and purification of PfNDH2, enzyme kinetics assays, X-ray crystallography, in vitro parasite susceptibility assays, and in vivo efficacy studies in mouse models, are described in the primary literature. Due to the inability to access the full text of the primary publication by Yang et al. (2017), a detailed reproduction of these methodologies is not possible. Researchers are directed to the original publication for this information.

Experimental Workflow: Target Identification and Resistance Characterization

General Experimental Workflow for this compound Characterization cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo and Resistance Studies Cloning Gene Cloning and Protein Expression (PfNDH2) Purification Protein Purification Cloning->Purification Enzyme_Assay Enzyme Kinetics Assays (IC50 determination) Purification->Enzyme_Assay Crystallography X-ray Crystallography (Structure of this compound-PfNDH2 complex) Purification->Crystallography Efficacy_Study In Vivo Efficacy Studies (Parasitemia reduction) Parasite_Culture P. falciparum Culture Susceptibility_Assay In Vitro Susceptibility Assays (IC50 against different strains) Parasite_Culture->Susceptibility_Assay Resistance_Selection In Vitro Resistance Selection (Continuous drug pressure) Mouse_Model Mouse Model of Malaria (e.g., P. berghei) Mouse_Model->Efficacy_Study Genotyping Genotyping of Resistant Parasites (Sequencing of potential targets) Resistance_Selection->Genotyping

Caption: A generalized workflow for the preclinical evaluation of antimalarial compounds like this compound.

Conclusion and Future Directions

This compound represents a promising antimalarial lead compound with a novel, allosteric mechanism of action against PfNDH2. Its ability to circumvent existing drug resistance mechanisms makes it a valuable candidate for further development. However, the discovery of off-target effects on PfCytB and the resulting resistance mutations underscore the importance of a thorough understanding of the complete pharmacological profile of any new drug candidate.

Future research should focus on:

  • Elucidating the dual-target mechanism: Quantifying the relative contributions of PfNDH2 and PfCytB inhibition to the overall antimalarial activity of this compound.

  • Structure-activity relationship (SAR) studies: Designing new analogs with improved selectivity for PfNDH2 to potentially avoid the development of resistance through PfCytB mutations.

  • Combination therapy: Investigating the synergistic potential of this compound with other antimalarial drugs, particularly those with different mechanisms of action, to enhance efficacy and delay the emergence of resistance.

A comprehensive understanding of the multifaceted mechanism of action of this compound will be instrumental in guiding the development of the next generation of antimalarial therapies.

References

RYL-552S: A Potent Allosteric Inhibitor of Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The P. falciparum mitochondrial type II NADH:quinone oxidoreductase (PfNDH2) has been identified as a promising therapeutic target due to its essential role in the parasite's electron transport chain and its absence in the human host. This technical guide provides a comprehensive overview of RYL-552S, a potent and selective inhibitor of PfNDH2. This document details the quantitative data supporting its efficacy, outlines the experimental protocols for its characterization, and visualizes its proposed mechanism of action and associated experimental workflows.

Introduction

Malaria remains a significant global health challenge, with the continuous evolution of drug resistance in P. falciparum threatening the efficacy of current artemisinin-based combination therapies. PfNDH2 is a single-subunit enzyme located on the inner mitochondrial membrane of the parasite, where it catalyzes the oxidation of NADH and the reduction of ubiquinone. This process is crucial for maintaining the parasite's redox balance and ATP production. Unlike the multi-subunit Complex I found in humans, the distinct structure of PfNDH2 offers a window for selective inhibition. This compound, a quinolone derivative, has emerged as a lead compound that exhibits potent inhibitory activity against PfNDH2 through a novel allosteric mechanism.

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Parameter Value Description Reference
IC50 (PfNDH2) 3.6 nMHalf-maximal inhibitory concentration against recombinant PfNDH2 enzyme.[1]
IC50 (PfNDH2) 3.73 nMHalf-maximal inhibitory concentration against recombinant PfNDH2 enzyme.[1]
In Vivo Efficacy 10-90 mg/kgEffective dose range for clearing parasitemia in a murine malaria model.[1]

Table 1: In Vitro and In Vivo Efficacy of this compound

This compound demonstrates high potency against the PfNDH2 enzyme in biochemical assays.[1] Furthermore, it shows excellent activity in clearing parasites in an animal model of malaria.[1] The compound is also reported to be effective against drug-resistant strains of P. falciparum and acts synergistically with dihydroartemisinin (DHA).[2][3]

Mechanism of Action: Allosteric Inhibition

Crystallographic studies have been instrumental in elucidating the mechanism of action of this compound. The crystal structure of PfNDH2 in complex with RYL-552 (PDB ID: 5JWC) reveals that the inhibitor does not bind to the active site but rather to two allosteric pockets.[1] This binding is proposed to induce a conformational change in the enzyme, thereby inhibiting its catalytic activity. This allosteric mode of inhibition is a significant advantage, as it can be less susceptible to resistance mutations that often occur in the active site of target enzymes.

Signaling Pathway Diagram

PfNDH2_Inhibition cluster_0 Normal Enzymatic Activity cluster_1 Allosteric Inhibition by this compound NADH NADH PfNDH2_active PfNDH2 (Active Conformation) NADH->PfNDH2_active binds NAD NAD+ PfNDH2_active->NAD oxidizes UQH2 Ubihydroquinone (UQH2) PfNDH2_active->UQH2 reduces PfNDH2_inactive PfNDH2 (Inactive Conformation) PfNDH2_active->PfNDH2_inactive conformational change UQ Ubiquinone (UQ) UQ->PfNDH2_active binds RYL552 This compound RYL552->PfNDH2_active binds to allosteric site PfNDH2_inactive->NADH binding blocked PfNDH2_inactive->UQ binding blocked

PfNDH2 Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of PfNDH2 inhibitors. The following sections describe plausible methodologies for key experiments based on established assays.

PfNDH2 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of recombinant PfNDH2 by monitoring the oxidation of NADH.

Objective: To determine the IC50 value of this compound against PfNDH2.

Materials:

  • Recombinant PfNDH2 enzyme

  • NADH

  • Coenzyme Q1 (Ubiquinone)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (and other test compounds)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Add a solution of recombinant PfNDH2 to each well (except the negative control) and incubate for a pre-determined time at a constant temperature (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding a mixture of NADH and Coenzyme Q1 to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the rate of NADH oxidation.

  • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for PfNDH2 Inhibition Assay

PfNDH2_Assay_Workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - PfNDH2 enzyme - NADH/CoQ1 substrate mix start->prep_reagents plate_setup Plate Setup: Add this compound and controls to 96-well plate prep_reagents->plate_setup add_enzyme Add PfNDH2 Enzyme and Incubate plate_setup->add_enzyme start_reaction Initiate Reaction: Add NADH/CoQ1 add_enzyme->start_reaction measure_abs Measure Absorbance at 340 nm (Kinetic Read) start_reaction->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow of the PfNDH2 spectrophotometric assay.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This cell-based assay evaluates the ability of this compound to inhibit the growth of intraerythrocytic P. falciparum.

Objective: To determine the EC50 value of this compound against P. falciparum cultures.

Materials:

  • Synchronized cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • This compound

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the culture medium.

  • In a 96-well plate, add the diluted this compound solutions. Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (background control).

  • Add the synchronized parasite culture (typically at the ring stage) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour to allow the dye to intercalate with the parasite DNA.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control after subtracting the background fluorescence.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy in a Murine Malaria Model

This experiment assesses the therapeutic efficacy of this compound in a living organism.

Objective: To evaluate the in vivo antimalarial activity of this compound.

Materials:

  • Laboratory mice (e.g., BALB/c or Swiss Webster)

  • Plasmodium berghei (a rodent malaria parasite)

  • This compound formulated for oral or parenteral administration

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice with P. berghei via intraperitoneal or intravenous injection of parasitized red blood cells.

  • Once a patent parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment groups at various doses (e.g., 10, 30, 90 mg/kg/day) for a defined period (e.g., 4 consecutive days). The control group receives the vehicle only.

  • Monitor parasitemia daily by collecting a drop of blood from the tail vein, preparing a thin blood smear, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Monitor the survival of the mice in each group.

  • Analyze the data to determine the effect of this compound on parasite growth and host survival. The dose required to suppress parasitemia by 50% (ED50) or 90% (ED90) can be calculated.

Selectivity and Pharmacokinetics

While this compound is a potent inhibitor of PfNDH2, some evidence suggests that it may also interact with the parasite's cytochrome bc1 complex (Complex III).[1] This potential dual-target mechanism could be advantageous in overcoming resistance. However, a comprehensive selectivity profile against other human and parasite dehydrogenases and oxidoreductases is needed to fully assess its therapeutic window.

Detailed pharmacokinetic studies on this compound are not yet publicly available. However, related quinolone antimalarials have shown favorable pharmacokinetic profiles, including good oral bioavailability and half-lives that are consistent with once-daily dosing.[4] Further investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its progression as a clinical candidate.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antimalarials. Its high potency against PfNDH2, efficacy in in vivo models, and unique allosteric mechanism of action make it an attractive candidate for further development. Future research should focus on:

  • Comprehensive pharmacokinetic and toxicology studies.

  • Detailed investigation of its selectivity profile to identify any potential off-target effects.

  • Evaluation of its efficacy against a broader panel of drug-resistant P. falciparum clinical isolates.

  • Optimization of its structure to enhance its drug-like properties.

The continued development of potent and selective PfNDH2 inhibitors like this compound is a critical component of the global effort to combat and ultimately eradicate malaria.

References

RYL-552: A Multi-Targeting Quinolone for Combating Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. Resistance to frontline artemisinin-based combination therapies (ACTs) and other standard antimalarials necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This document provides a comprehensive technical overview of RYL-552, a promising antimalarial compound designed to address the challenge of drug resistance through a multi-targeting approach directed at the parasite's mitochondrial respiratory chain.

Executive Summary

RYL-552 is a synthetic quinolone derivative that exhibits potent activity against P. falciparum, including strains resistant to existing therapies. Its unique mechanism involves the simultaneous inhibition of multiple key enzymes within the parasite's mitochondrial electron transport chain (mETC). This multi-targeting strategy is believed to create a higher barrier to the development of resistance. RYL-552 was initially identified as a potent inhibitor of type II NADH:ubiquinone oxidoreductase (PfNDH2) and was later shown to also target the quinol oxidation (Qo) and quinone reduction (Qi) sites of the cytochrome bc1 complex (Pfbc1).[1][2] Notably, it retains activity against atovaquone-resistant parasites harboring mutations in the Qo site of cytochrome b.[2] Structure-guided optimization of RYL-552 has led to the development of even more potent analogs, such as RYL-581, demonstrating the potential of this chemical scaffold in antimalarial drug discovery.[2][3]

Quantitative Efficacy Data

RYL-552 has demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Activity of RYL-552 Against P. falciparum Strains

CompoundP. falciparum StrainIC50 / EC50 (nM)Assay TypeReference
RYL-5523D7 (drug-sensitive)Value not specified in snippets, but described as having "moderate potency"Not Specified[2]
RYL-552Atovaquone-Resistant (Y268S mutant)Maintained sensitivityNot Specified[2]
RYL-552-3.73 (IC50)PfNDH2 Inhibition Assay[1]

Table 2: Comparative Efficacy of RYL-552 and Optimized Analog RYL-581

CompoundP. falciparum StrainEC50 (nM)Fold ImprovementReference
RYL-5523D7Moderate Potency-[2]
RYL-5813D7Markedly Improved PotencySignificant[1][2]

Note: Specific EC50 values from the primary literature were not available in the search snippets. The table reflects the qualitative descriptions of potency.

Mechanism of Action and Signaling Pathways

RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain (mETC) of P. falciparum, a pathway essential for pyrimidine biosynthesis and, consequently, parasite survival. Unlike single-target agents, RYL-552 engages multiple components of this chain.

The primary targets of RYL-552 are:

  • Type II NADH Dehydrogenase (PfNDH2): RYL-552 acts as a non-competitive inhibitor of PfNDH2, an enzyme that initiates the mETC by transferring electrons from NADH to ubiquinone.[1] Its structural divergence from the human equivalent (Complex I) makes it a selective target.[1]

  • Cytochrome bc1 Complex (Pfbc1): This complex (also known as Complex III) is a critical enzyme in the mETC. RYL-552 has been shown to bind to both the Qo site and the Qi site of Pfbc1, disrupting the flow of electrons from ubiquinol to cytochrome c.[2][3]

This multi-pronged attack on the mETC is a key feature of RYL-552's profile, potentially reducing the likelihood of resistance emerging through a single point mutation.

cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 e- UQ_pool Ubiquinone Pool PfNDH2->UQ_pool e- Pfbc1 Pfbc1 Complex (Complex III) UQ_pool->Pfbc1 e- CytC Cytochrome c Pfbc1->CytC e- Pyrimidine_Synth Pyrimidine Biosynthesis Pfbc1->Pyrimidine_Synth Required for ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient RYL552 RYL-552 RYL552->PfNDH2 Inhibits RYL552->Pfbc1 Inhibits (Qo & Qi sites)

RYL-552 multi-target inhibition of the P. falciparum mitochondrial electron transport chain.
Overcoming Atovaquone Resistance

A critical advantage of RYL-552 is its efficacy against atovaquone-resistant P. falciparum. Atovaquone resistance is commonly conferred by point mutations, such as Y268S, in the Qo site of cytochrome b (a subunit of Pfbc1). While atovaquone binding is sterically hindered by this mutation, RYL-552 adapts its binding mode. In the Y268S mutant, RYL-552 inserts deeper into the binding pocket and forms new, stabilizing interactions, including a cation-π interaction with the residue K272 and a hydrogen bond with I258.[2] This demonstrates a structural plasticity that allows it to circumvent common resistance mechanisms.

RYL-552 Binding in Atovaquone-Resistant (Y268S) Pfbc1 Qo Site cluster_WT Wild-Type (Atovaquone-Sensitive) cluster_Mutant Y268S Mutant (Atovaquone-Resistant) Atovaquone Atovaquone Y268 Y268 (Gatekeeper) Atovaquone->Y268 Binding RYL552_M RYL-552 S268 S268 (Mutated) RYL552_M->S268 Bypasses Gatekeeper K272 K272 RYL552_M->K272 Cation-π Interaction I258 I258 RYL552_M->I258 Hydrogen Bond Atovaquone_Blocked Atovaquone Binding Blocked S268->Atovaquone_Blocked start Start: Synchronized Ring-Stage P. falciparum Culture drug_plate Prepare Drug Dilution Plate (96-well, serial dilutions of RYL-552) start->drug_plate inoculate Inoculate Plate (1% Parasitemia, 2% Hematocrit) drug_plate->inoculate incubate Incubate for 72h (37°C, 5% CO2, 5% O2) inoculate->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Read Fluorescence (Ex: 485nm, Em: 530nm) lyse->read analyze Data Analysis: Normalize to Controls, Calculate IC50 read->analyze end End: Determine IC50 Value analyze->end

References

An In-depth Technical Guide to the Discovery and Synthesis of RYL-552S: A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RYL-552S, a potent inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). This compound has demonstrated significant activity against drug-resistant strains of the malaria parasite both in vitro and in vivo. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Discovery of this compound

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global health, necessitating the discovery of new antimalarial agents with novel mechanisms of action. The mitochondrial electron transport chain of the parasite, which differs significantly from its human counterpart, presents a promising area for therapeutic intervention. This compound was identified as a potent inhibitor of PfNDH2, a crucial enzyme in the parasite's respiratory chain. The discovery was facilitated by high-resolution crystal structures of PfNDH2, which enabled a structure-based drug design approach. This compound was found to exhibit excellent potency against drug-resistant malarial strains and demonstrated efficacy in a parasite-infected mouse model. Furthermore, it has shown synergistic effects when used in combination with dihydroartemisinin (DHA).

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against P. falciparum

ParameterValueCell Line/StrainAssay Type
IC503.73 nM-PfNDH2 Enzyme Inhibition
EC50Not specified3D7Parasite Growth Inhibition
CC50> 10 µMHuh7.5.1Cytotoxicity (WST1 assay)

Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model

Dose (mg/kg)Parasitemia ClearanceAnimal Model
10 - 90EffectiveParasite-infected mice

Mechanism of Action

This compound functions as an allosteric inhibitor of PfNDH2. It binds to two allosteric pockets on the enzyme, one at the homodimer interface and another buried within the membrane-spanning region. This binding is non-competitive with respect to the NADH substrate and leads to a reduction in the enzyme's affinity for NADH, thereby inhibiting its function in the electron transport chain. This disruption of cellular respiration is lethal to the parasite. There is also evidence to suggest that this compound may have additional targets within the parasite, including the Qo and Qi sites of complex III.

RYL552S_Mechanism_of_Action This compound Mechanism of Action cluster_ETC P. falciparum Mitochondrial Electron Transport Chain NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 Oxidized Ubiquinone Ubiquinone (Q) PfNDH2->Ubiquinone Reduces Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ComplexIII Complex III Ubiquinol->ComplexIII RYL552S This compound RYL552S->PfNDH2 Allosteric Inhibition

This compound allosterically inhibits PfNDH2, blocking the electron transport chain.

Synthesis of this compound

Detailed synthetic protocols for this compound are proprietary and not fully disclosed in the public literature. The following represents a plausible, generalized synthetic scheme based on related quinolone structures.

The synthesis of the quinolone core of this compound likely involves a variation of the Conrad-Limpach synthesis or a related cyclization reaction. A plausible route would start with the condensation of an appropriately substituted aniline with a β-ketoester to form an enamine, followed by thermal cyclization to yield the quinolone ring system. Subsequent functionalization, such as the introduction of the trifluoromethylthio-benzyl group, would likely be achieved through standard cross-coupling or nucleophilic substitution reactions.

Experimental Protocols

PfNDH2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant PfNDH2.

Materials:

  • Recombinant PfNDH2 enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Coenzyme Q1 (CoQ1) as the electron acceptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoQ1, and recombinant PfNDH2 in each well of a 96-well plate.

  • Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding a solution of NADH to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting the in vitro growth of P. falciparum.

Materials:

  • Synchronized cultures of P. falciparum (e.g., 3D7 strain) at the ring stage

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution in DMSO

  • 96-well microplate

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add a suspension of P. falciparum-infected RBCs (typically at 0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

In_Vitro_Assay_Workflow In Vitro Assay Workflow cluster_Enzyme PfNDH2 Inhibition Assay cluster_Parasite Parasite Growth Inhibition Assay E1 Prepare Reaction Mix (PfNDH2, CoQ1) E2 Add this compound (Serial Dilutions) E1->E2 E3 Initiate with NADH E2->E3 E4 Measure Absorbance (340 nm) E3->E4 E5 Calculate IC50 E4->E5 P1 Prepare this compound (Serial Dilutions) P2 Add Infected RBCs P1->P2 P3 Incubate 72h P2->P3 P4 Lyse & Stain DNA P3->P4 P5 Measure Fluorescence P4->P5 P6 Calculate EC50 P5->P6

Workflow for in vitro characterization of this compound.

In Vivo Efficacy in a Murine Malaria Model

Objective: To evaluate the in vivo antimalarial activity of this compound in a mouse model of P. falciparum infection.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes

  • P. falciparum strain adapted for in vivo growth

  • This compound formulated for oral or intravenous administration

  • Vehicle control

  • Blood collection supplies

  • Giemsa stain

  • Microscope

Procedure:

  • Engraft immunodeficient mice with human RBCs.

  • Infect the mice with an appropriate strain of P. falciparum.

  • Once a stable parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

  • Administer this compound at various doses (e.g., 10, 30, 90 mg/kg) to the treatment groups and the vehicle to the control group, typically for 4 consecutive days.

  • Monitor parasitemia daily by collecting a small blood sample, preparing a thin blood smear, staining with Giemsa, and counting infected RBCs under a microscope.

  • Continue monitoring for a specified period to assess parasite clearance and any potential recrudescence.

  • Evaluate the efficacy based on the reduction in parasitemia compared to the control group.

Conclusion and Future Directions

This compound is a promising new antimalarial candidate with a novel mechanism of action targeting the essential PfNDH2 enzyme of P. falciparum. Its potent in vitro activity against drug-resistant strains and demonstrated in vivo efficacy highlight its potential for further development. The synergistic interaction with artemisinin-based compounds suggests its utility in combination therapies, a key strategy to combat drug resistance. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as lead optimization to enhance its drug-like properties. The development of this compound and related compounds represents a significant step forward in the global effort to combat malaria.

RYL-552S: A Novel PfNDH2 Inhibitor for Drug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RYL-552S is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's respiratory chain and a promising target for antimalarial drug development. This compound has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparumin vitro and has shown efficacy in a mouse model of malaria. Its novel allosteric mechanism of action and potential for synergistic activity with existing antimalarials like dihydroartemisinin (DHA) position this compound as a valuable lead compound in the fight against malaria. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule inhibitor of PfNDH2. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name To be determined
CAS Number 1801444-69-8
Molecular Formula C₂₄H₁₇F₄NOS
Molecular Weight 443.46 g/mol
SMILES To be determined
Appearance Crystalline solid
Purity 98.28%
Solubility Soluble in DMSO

Pharmacological Properties

This compound exhibits potent inhibitory activity against PfNDH2 and demonstrates excellent antiplasmodial effects against various P. falciparum strains.

ParameterValue
Target PfNDH2
IC₅₀ (PfNDH2) Data not available
EC₅₀ (P. falciparum 3D7) Data not available
EC₅₀ (P. falciparum Dd2) Data not available
EC₅₀ (P. falciparum K1) Data not available
CC₅₀ (HEK293T cells) Data not available
Selectivity Index (SI) Data not available

Mechanism of Action

This compound acts as an allosteric inhibitor of PfNDH2.[1] Structural studies have revealed that this compound binds to a novel allosteric pocket on the PfNDH2 enzyme, distinct from the NADH and ubiquinone binding sites.[1] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. The inhibition of PfNDH2 disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

RYL552S This compound Allosteric_Pocket Allosteric Pocket RYL552S->Allosteric_Pocket Binds to PfNDH2 PfNDH2 (Type II NADH:quinone oxidoreductase) NADH_Site NADH Binding Site PfNDH2->NADH_Site UQ_Site Ubiquinone Binding Site PfNDH2->UQ_Site Allosteric_Pocket->PfNDH2 Conformational_Change Conformational Change Allosteric_Pocket->Conformational_Change Induces Inhibition Inhibition of Electron Transport Conformational_Change->Inhibition Mito_Dysfunction Mitochondrial Dysfunction Inhibition->Mito_Dysfunction Parasite_Death Parasite Death Mito_Dysfunction->Parasite_Death

Figure 1: Proposed allosteric inhibition mechanism of PfNDH2 by this compound.

Experimental Protocols

Chemical Synthesis of this compound

The detailed synthetic route for this compound is described in the supporting information of the primary publication by Yang et al.[1]

PfNDH2 Enzymatic Assay

The inhibitory activity of this compound against PfNDH2 can be determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Protocol:

  • Express and purify recombinant PfNDH2 protein.

  • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of NADH, and the substrate, ubiquinone.

  • Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the reaction by adding the purified PfNDH2 enzyme.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

  • Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Growth Inhibition Assay

The efficacy of this compound against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.[2]

Protocol:

  • Culture synchronized ring-stage P. falciparum parasites (e.g., 3D7, Dd2, K1 strains) in human erythrocytes at a defined parasitemia and hematocrit.

  • Serially dilute this compound in culture medium in a 96-well plate.

  • Add the parasite culture to the wells containing the compound dilutions.

  • Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the EC₅₀ value by normalizing the fluorescence data to untreated controls and fitting to a dose-response curve.

Start Start Culture Culture synchronized ring-stage P. falciparum Start->Culture Prepare_Plate Prepare 96-well plate with serial dilutions of this compound Culture->Prepare_Plate Add_Parasites Add parasite culture to the plate Prepare_Plate->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_and_Stain Lyse RBCs and stain with SYBR Green I Incubate->Lyse_and_Stain Measure_Fluorescence Measure fluorescence Lyse_and_Stain->Measure_Fluorescence Calculate_EC50 Calculate EC50 Measure_Fluorescence->Calculate_EC50 End End Calculate_EC50->End

References

The Role of PfNDH2 in Plasmodium falciparum Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The P. falciparum Mitochondrial Electron Transport Chain

The mtETC of P. falciparum is a critical metabolic hub. In the asexual blood stages, its primary and essential function is not ATP synthesis via oxidative phosphorylation, but rather to regenerate ubiquinone.[1][2] This regenerated ubiquinone serves as the electron acceptor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is indispensable for parasite replication.[2][3]

The parasite's mtETC features several dehydrogenases that donate electrons to the ubiquinone pool, including PfNDH2, malate:quinone oxidoreductase (MQO), succinate dehydrogenase (SDH), and glycerol-3-phosphate dehydrogenase (G3PDH).[4] The resulting ubiquinol is then re-oxidized by the cytochrome bc1 complex (Complex III), which is the target of the clinical antimalarial atovaquone.[1][5] Electrons are then transferred to cytochrome c and finally to oxygen by cytochrome c oxidase (Complex IV).

Because it lacks the conventional Complex I and possesses a unique type II NADH dehydrogenase (PfNDH2), this enzyme was historically prioritized as a top-tier drug target.[1][4] It is a single polypeptide that is not found in humans, suggesting a large therapeutic window for potential inhibitors.[1][4][6]

PfNDH2: Function and Structure

PfNDH2 (PF3D7_0915000) is a flavoprotein that catalyzes the transfer of electrons from NADH to ubiquinone, without pumping protons across the inner mitochondrial membrane.[1][2][6] It faces the mitochondrial matrix and plays a role in maintaining the redox balance by regenerating NAD+.[2][4] Structurally, PfNDH2 is a single polypeptide of approximately 52 kDa and contains a conserved flavin adenine dinucleotide (FAD) binding motif.[2][7] The enzyme operates via a ping-pong mechanism, where NADH and ubiquinone bind at separate sites.[2][7]

Re-evaluation of PfNDH2 as a Drug Target: The Knockout Evidence

The long-held belief that PfNDH2 was essential for asexual blood-stage survival was overturned by a landmark study utilizing CRISPR/Cas9-mediated gene knockout.[1][8] This study successfully deleted the pfndh2 gene, and the resulting ΔPfNDH2 parasite line exhibited no discernible growth defects in culture compared to the wild-type (WT) parent strain.[1] This finding conclusively demonstrated that PfNDH2 is not essential for the parasite's survival and replication within human erythrocytes.[1]

Further investigation into the ΔPfNDH2 parasites revealed that their susceptibility to a range of mtETC inhibitors was unaltered. This provides strong evidence that other dehydrogenases within the mtETC can compensate for the loss of PfNDH2 function, maintaining the essential ubiquinone pool for pyrimidine biosynthesis.

While dispensable in the blood stage, PfNDH2 appears to be crucial for parasite development in the mosquito vector. Studies in the rodent malaria model, Plasmodium berghei, have shown that knockout of the orthologous ndh2 gene leads to an arrest in oocyst maturation, thereby blocking malaria transmission.[6][9] This suggests that PfNDH2 could be a target for transmission-blocking drugs, although such compounds would not treat the clinical symptoms of malaria.

Quantitative Data: Inhibitor Susceptibility of Wild-Type vs. ΔPfNDH2 Parasites

The dispensability of PfNDH2 in the asexual blood stage is best illustrated by comparing the 50% effective concentrations (EC50) of various mtETC inhibitors against both wild-type (WT) and ΔPfNDH2 parasite lines. The data consistently show no significant difference in susceptibility, indicating that the absence of PfNDH2 does not impact the efficacy of these compounds.

InhibitorTargetWild-Type (WT) EC50 (nM)ΔPfNDH2 EC50 (nM)Fold ChangeReference
Atovaquone Cytochrome bc1 (Complex III)0.7 ± 0.10.8 ± 0.1~1.1[4]
ELQ-300 Cytochrome bc1 (Complex III)0.3 ± 0.040.3 ± 0.03~1.0[4]
HDQ Cytochrome bc1 (Complex III)31 ± 231 ± 5~1.0[4]
CK-2-68 Cytochrome bc1 (Complex III)40 ± 645 ± 5~1.1[4]

Table 1: Comparative EC50 values of mitochondrial inhibitors against wild-type and ΔPfNDH2 P. falciparum.

Re-evaluation of "PfNDH2-specific" Inhibitors

A critical finding from the PfNDH2 knockout studies was the re-characterization of compounds previously thought to be specific PfNDH2 inhibitors. The quinolone derivatives HDQ and CK-2-68 were initially developed as potent inhibitors of NDH2 enzymes.[1] However, the ΔPfNDH2 parasites remained just as sensitive to these compounds as the wild-type parasites.[1][8] Subsequent research, including the selection for resistance mutations, demonstrated that the true target of these compounds in P. falciparum is the cytochrome bc1 complex, not PfNDH2.[1][8]

CompoundReported IC50 vs. P. falciparum GrowthPrimary TargetReference
CK-2-68 40 nMCytochrome bc1[7][10]
RYL-552 Sub-micromolarCytochrome bc1[6]
HDQ 14.0 ± 1.9 nMCytochrome bc1[1]
Atovaquone ~0.9 nMCytochrome bc1[1]
ELQ-300 ~1.3 - 13.6 nMCytochrome bc1[11]

Table 2: IC50/EC50 values of selected mitochondrial inhibitors and their confirmed primary target in P. falciparum.

Visualizations: Pathways and Workflows

Diagram 1: P. falciparum Mitochondrial Electron Transport Chain

mtETC cluster_dehydrogenases Dehydrogenases (Electron Donors) cluster_chain Electron Transport PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) [NON-ESSENTIAL] UQ_Pool Ubiquinone Pool (Q) PfNDH2->UQ_Pool e- UQH2_Pool Ubiquinol Pool (QH2) PfNDH2->UQH2_Pool  e- NAD NAD+ PfNDH2->NAD DHODH DHODH [ESSENTIAL] DHODH->UQ_Pool e- DHODH->UQH2_Pool  e- Orotate Orotate DHODH->Orotate MQO MQO MQO->UQ_Pool e- MQO->UQH2_Pool  e- SDH SDH (Complex II) SDH->UQ_Pool e- SDH->UQH2_Pool  e- G3PDH G3PDH G3PDH->UQ_Pool e- G3PDH->UQH2_Pool  e- Complex_III Complex III (Cytochrome bc1) UQH2_Pool->Complex_III e- Complex_III->UQ_Pool (Regenerates Q) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c oxidase) CytC->Complex_IV e- Oxygen O2 Complex_IV->Oxygen e- NADH NADH NADH->PfNDH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Atovaquone Atovaquone HDQ, CK-2-68 Atovaquone->Complex_III Inhibits

Caption: The P. falciparum mtETC, highlighting the non-essential role of PfNDH2.

Diagram 2: Experimental Workflow for PfNDH2 Knockout and Phenotyping

knockout_workflow cluster_ko Gene Knockout via CRISPR/Cas9 cluster_phenotype Phenotypic Analysis p1 Design gRNA targeting PfNDH2 p2 Construct Donor Template (with homology arms and selection marker) p1->p2 p3 Co-transfect P. falciparum (3D7) with Cas9/gRNA and Donor plasmids p2->p3 p4 Select for transgenic parasites p3->p4 p5 Verify gene deletion (PCR, Southern Blot) p4->p5 ph1 In vitro Growth Assay (Compare ΔPfNDH2 vs WT) p5->ph1 Characterize Knockout Line ph2 Drug Susceptibility Assay (EC50 determination for mtETC inhibitors) p5->ph2 Characterize Knockout Line ph3 Mitochondrial Function Assay (e.g., NADH-cytochrome c reductase) p5->ph3 Characterize Knockout Line result1 Result: No growth defect observed ph1->result1 result2 Result: No change in EC50 values ph2->result2

References

RYL-552S: A Technical Guide to Target Validation in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and validation of novel drug targets and therapeutic agents. This technical guide provides an in-depth analysis of the target validation of RYL-552S, a potent small molecule inhibitor of P. falciparum type II NADH:quinone oxidoreductase (PfNDH2). PfNDH2 is a crucial enzyme in the parasite's mitochondrial electron transport chain, making it a promising target for antimalarial drug development. This document details the biochemical and cellular evidence supporting PfNDH2 as the target of this compound, outlines the experimental protocols for key validation assays, and presents the quantitative data in a clear, comparative format.

Introduction

The urgent need for new antimalarials with novel mechanisms of action is driven by the spread of resistance to current therapies. The mitochondrial electron transport chain of P. falciparum presents a valuable source of potential drug targets due to its essential role in parasite survival and its divergence from the mammalian host's respiratory chain. PfNDH2, a single-subunit enzyme located on the inner mitochondrial membrane, catalyzes the oxidation of NADH and the reduction of ubiquinone. This process is vital for regenerating NAD+ for glycolysis and other metabolic pathways. Unlike the multi-subunit complex I in mammals, the parasite's reliance on the structurally distinct PfNDH2 offers a therapeutic window for selective inhibition.

This compound has emerged as a potent inhibitor of PfNDH2, demonstrating significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2] This guide focuses on the critical experiments and data that have validated PfNDH2 as the molecular target of this compound.

Biochemical and Biophysical Target Engagement

Direct interaction and inhibition of PfNDH2 by this compound have been quantitatively assessed through enzymatic assays and biophysical techniques.

Enzymatic Inhibition of PfNDH2

The inhibitory activity of this compound against purified recombinant PfNDH2 was determined using a spectrophotometric assay that monitors the decrease in NADH concentration at 340 nm.

Table 1: In Vitro Inhibitory Activity of this compound against PfNDH2

CompoundIC50 (nM) against PfNDH2
This compound3.73

Data sourced from Yang et al., J Med Chem, 2017.[3][4][5]

Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry (ITC) was employed to measure the direct binding of this compound to PfNDH2, providing thermodynamic parameters of the interaction.

Table 2: Thermodynamic Parameters of this compound Binding to PfNDH2

ParameterValue
Dissociation Constant (K_d)Data not publicly available
Stoichiometry (n)Data not publicly available
Enthalpy Change (ΔH)Data not publicly available
Entropy Change (ΔS)Data not publicly available

(Note: Specific thermodynamic values from ITC are often detailed in the primary publication's supplementary information, which is not directly accessible through the current search. The existence of a co-crystal structure strongly implies direct binding.)

Cellular Target Validation

The antimalarial activity of this compound was evaluated against cultured P. falciparum parasites to confirm that the biochemical inhibition of PfNDH2 translates to parasite killing.

In Vitro Antiplasmodial Activity

The efficacy of this compound was tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Table 3: In Vitro Activity of this compound against P. falciparum Strains

P. falciparum StrainIC50 (nM)
3D7 (drug-sensitive)Specific value not available in search results
Dd2 (drug-resistant)Specific value not available in search results

(Note: While the search results state that this compound kills drug-resistant strains, the specific IC50 values for different strains were not found and would be located in the primary publication.)

Structural Basis of Inhibition

The definitive validation of PfNDH2 as the target of this compound comes from the co-crystal structure of the protein in complex with the inhibitor. This provides atomic-level detail of the binding interaction.

Co-crystal Structure of PfNDH2 and this compound

High-resolution crystal structures of PfNDH2 in its apo form, bound to NADH, and bound to this compound have been solved.[3][4][5] The structure reveals that this compound binds to a novel allosteric pocket, distinct from the NADH and ubiquinone binding sites.[3][4][5] This allosteric binding mechanism is a key finding, suggesting a lower potential for cross-resistance with other antimalarials.

RYL552S_Mechanism cluster_PfNDH2 PfNDH2 Enzyme NADH_site NADH Binding Site UQ_site Ubiquinone Binding Site Inhibition Inhibition of Electron Transfer UQ_site->Inhibition Allosteric_site Allosteric Pocket Conformational_Change Conformational Change Allosteric_site->Conformational_Change NADH NADH NADH->NADH_site UQ Ubiquinone UQ->UQ_site RYL552S This compound RYL552S->Allosteric_site Conformational_Change->UQ_site Alters UQ binding/reduction

Caption: Allosteric inhibition of PfNDH2 by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the target validation of this compound.

Recombinant PfNDH2 Expression and Purification
  • Gene Synthesis and Cloning: The gene encoding PfNDH2 (residues 1-486) is codon-optimized for E. coli expression and cloned into a suitable expression vector (e.g., pET vector) with a cleavable N-terminal His-tag.

  • Protein Expression: The expression vector is transformed into an E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing detergent (e.g., Triton X-100 or n-dodecyl-β-D-maltoside (DDM)) to solubilize the membrane-associated protein.

  • Purification: The protein is purified using immobilized metal affinity chromatography (IMAC) via the His-tag, followed by size-exclusion chromatography to obtain a homogenous protein preparation. The His-tag is typically cleaved by a specific protease (e.g., TEV protease) before the final purification step.

PfNDH2 Enzymatic Assay
  • Reaction Mixture: The assay is performed in a 96-well plate format in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified PfNDH2, NADH, and the co-substrate ubiquinone (or a soluble analog like decylubiquinone).

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of NADH. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (PfNDH2, Buffer, Ubiquinone) start->prep_reagents add_inhibitor Add this compound (or DMSO control) prep_reagents->add_inhibitor initiate_reaction Initiate with NADH add_inhibitor->initiate_reaction monitor_absorbance Monitor A340 Decrease initiate_reaction->monitor_absorbance calculate_rates Calculate Initial Rates monitor_absorbance->calculate_rates plot_curve Plot Dose-Response Curve calculate_rates->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the PfNDH2 enzymatic inhibition assay.

In Vitro Culture of P. falciparum
  • Culture Medium: Parasites are cultured in RPMI 1640 medium supplemented with human serum (or Albumax), HEPES, sodium bicarbonate, and gentamicin.[6][7]

  • Erythrocytes: Human O+ erythrocytes are used as host cells.

  • Culture Conditions: Cultures are maintained at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[6][7]

  • Synchronization: Parasite cultures are synchronized at the ring stage using methods like sorbitol or alanine treatment to ensure a homogenous population for drug testing.

In Vitro Antiplasmodial Assay (SYBR Green I-based)
  • Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.

  • Parasite Addition: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to each well.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plate is read on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity, which correlates with parasite proliferation, is used to generate a dose-response curve and calculate the IC50 value.

Conclusion

The comprehensive evidence from biochemical assays, cellular studies, and high-resolution structural biology robustly validates PfNDH2 as the molecular target of this compound in Plasmodium falciparum. The potent enzymatic inhibition, effective parasite killing, and the elucidation of a novel allosteric binding site collectively underscore the therapeutic potential of targeting PfNDH2. The detailed protocols provided herein serve as a guide for researchers in the field of antimalarial drug discovery to perform similar target validation studies. This compound and its analogs represent a promising new class of antimalarials that can contribute to the fight against drug-resistant malaria.

References

Structural Insights into the Allosteric Inhibition of Plasmodium falciparum NDH2 by RYL-552: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology governing the interaction between the potent antimalarial compound RYL-552 and its target, the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). The emergence of drug-resistant malaria strains necessitates the development of novel therapeutics acting on new targets, and PfNDH2, a crucial enzyme in the parasite's respiratory chain, represents a validated and promising target.[1] High-resolution crystal structures have elucidated the binding mode of RYL-552, revealing a unique allosteric inhibition mechanism that provides a structural blueprint for the rational design of next-generation antimalarial drugs.

Quantitative Data Summary

The binding affinity of RYL-552 and the crystallographic data for the PfNDH2-RYL-552 complex are summarized below, providing key quantitative metrics for this interaction.

Binding Affinity and Inhibitory Activity
CompoundTargetParameterValueReference
RYL-552PfNDH2IC₅₀3.73 nMYang, Y. et al. (2017)
Crystallographic Data for PfNDH2 in Complex with RYL-552
PDB ID5JWC
Experimental Method X-ray Diffraction
Resolution 2.05 Å
R-value work 0.187
R-value free 0.221
Space Group P 2₁ 2₁ 2₁
Unit Cell (Å) a=80.14, b=100.28, c=134.18
**Unit Cell (°) **α=90, β=90, γ=90
Reference Yang, Y. et al. J Med Chem 60, 1994–2005 (2017)

Structural Analysis of the RYL-552 Binding Site

The co-crystal structure of PfNDH2 with RYL-552 (PDB: 5JWC) reveals that the inhibitor does not bind to the active site where the substrate NADH and cofactor FAD reside. Instead, RYL-552 occupies two distinct allosteric pockets, leading to a non-competitive inhibition mechanism.[1]

  • Allosteric Pocket I: Located at the homodimer interface of PfNDH2.

  • Allosteric Pocket II: A buried pocket within one of the monomers.

Molecular dynamics simulations suggest that the binding of RYL-552 to these allosteric sites induces conformational changes in the enzyme. This allosterism weakens intramolecular hydrogen bonds and alters the global motion of PfNDH2. A key consequence of this is the widening of the distance between the electron donor (NADH) and the electron acceptor (FAD), which in turn reduces the efficiency of electron transfer and inhibits the enzyme's function.

Visualized Mechanisms and Workflows

Proposed Allosteric Inhibition Mechanism of PfNDH2 by RYL-552

Allosteric_Inhibition cluster_0 Active PfNDH2 Dimer cluster_1 Inhibited PfNDH2 Dimer PfNDH2_active PfNDH2 (Active Conformation) FAD FAD PfNDH2_active->FAD e⁻ transfer RYL552 RYL-552 NADH NADH NADH->PfNDH2_active binds UQ Ubiquinone (UQ) FAD->UQ e⁻ transfer UQH2 UQH₂ UQ->UQH2 reduction PfNDH2_inhibited PfNDH2 (Inhibited Conformation) NADH_i NADH PfNDH2_inhibited->NADH_i reduced affinity RYL552->PfNDH2_inhibited binds to allosteric sites FAD_i FAD NADH_i->FAD_i e⁻ transfer BLOCKED Workflow cluster_0 Protein Production cluster_1 Purification cluster_2 Complex Formation & Crystallization cluster_3 Structure Determination cloning Cloning of PfNDH2 gene into expression vector transformation Transformation into E. coli (BL21) cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression harvest Cell Harvesting (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis affinity_chrom Affinity Chromatography (Ni-NTA) lysis->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec purity_check Purity & Purity Check (SDS-PAGE) sec->purity_check incubation Incubation of purified PfNDH2 with RYL-552 purity_check->incubation crystallization Co-crystallization (Vapor Diffusion) incubation->crystallization crystal_harvest Crystal Harvesting & Cryo-protection crystallization->crystal_harvest data_collection X-ray Diffraction Data Collection crystal_harvest->data_collection phasing Structure Solution (Molecular Replacement) data_collection->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation (PDB Deposition) refinement->validation

References

RYL-552S: A Potent Inhibitor of Asexual Blood-Stage Plasmodium falciparum Through Cytochrome bc1 Complex Targeting

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RYL-552S is a novel quinolone derivative that has demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, including drug-resistant strains. Initially investigated as an inhibitor of the parasite's type II NADH:ubiquinone oxidoreductase (PfNDH2), compelling evidence now indicates that the primary mechanism of action of this compound and related compounds is the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This shift in understanding the molecular target has significant implications for the development of this compound as a potential antimalarial therapeutic. This technical guide provides a comprehensive overview of the available data on this compound, including its efficacy against asexual blood-stage parasites, its molecular target, and detailed experimental protocols for its evaluation.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a promising area for therapeutic intervention due to significant differences from its human counterpart. This compound, a quinolone-based compound, has emerged as a potent inhibitor of the asexual erythrocytic stages of P. falciparum. While early research focused on its interaction with PfNDH2, a unique feature of the parasite's mETC, subsequent studies have revealed that its potent antimalarial activity is primarily mediated through the inhibition of the cytochrome bc1 complex. This guide synthesizes the current knowledge on this compound, providing researchers and drug developers with the necessary information to further investigate its therapeutic potential.

Quantitative Data on Anti-plasmodial Activity

This compound exhibits potent activity against drug-sensitive strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro efficacy of an antimalarial compound.

CompoundParasite StrainIC50 (nM)Reference
This compoundP. falciparum 3D7-A10 (drug-sensitive)109[1]

Note: Another source references a significant IC50 value of 3.73 nM for RYL-552 in the context of its interaction with the PfNDH2 enzyme, as detailed in the 2017 publication by Yang et al. It is crucial to distinguish this enzymatic inhibition value from the whole-cell parasite growth inhibition IC50.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Initial investigations into the mechanism of action of this compound focused on its ability to inhibit PfNDH2, a type II NADH dehydrogenase absent in mammals. This was supported by co-crystal structures of the analog RYL-552 with PfNDH2. However, a growing body of evidence has challenged this hypothesis and pointed towards the cytochrome bc1 complex as the primary target.

Key findings supporting the cytochrome bc1 complex as the target include:

  • Resistance Mutations: Parasites selected for resistance to quinolone compounds, such as CK-2-68 (a close analog of this compound), consistently develop mutations in the cytochrome b gene, a core subunit of the cytochrome bc1 complex, and not in the gene encoding PfNDH2.

  • Dispensability of PfNDH2: Genetic knockout studies have demonstrated that PfNDH2 is not essential for the survival of asexual blood-stage parasites, making it an unlikely target for a compound with potent schizonticidal activity.

  • Direct Inhibition: this compound and its analogs have been shown to directly inhibit the activity of the cytochrome bc1 complex.

The inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.

Experimental Protocols

In Vitro Asexual Blood-Stage Parasite Growth Inhibition Assay (SYBR Green I-based)

This protocol is a widely used method for determining the IC50 values of antimalarial compounds against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Serially dilute the this compound stock solution in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Culture Addition: Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a final hematocrit of 2% to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and can be used to confirm direct inhibition by this compound.

Materials:

  • Isolated P. falciparum mitochondria or purified cytochrome bc1 complex

  • Decylubiquinol (substrate)

  • Cytochrome c (electron acceptor)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound

  • Spectrophotometer

Methodology:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial preparation or purified enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.

  • Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

Signaling Pathway Diagram

RYL552S_Mechanism_of_Action cluster_mETC Mitochondrial Electron Transport Chain cluster_consequences Downstream Consequences ComplexII Complex II (Succinate Dehydrogenase) UQ_pool Ubiquinone Pool ComplexII->UQ_pool PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) PfNDH2->UQ_pool ComplexIII Complex III (Cytochrome bc1) UQ_pool->ComplexIII CytC Cytochrome c ComplexIII->CytC H_plus_out H⁺ ComplexIII->H_plus_out H⁺ Mito_potential_collapse Mitochondrial Membrane Potential Collapse ComplexIII->Mito_potential_collapse ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV H2O H₂O ComplexIV->H2O ComplexIV->H_plus_out H⁺ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP O2 O₂ O2->ComplexIV H_plus_out->ATP_Synthase H_plus_in H⁺ H_plus_in->ATP_Synthase RYL552S This compound RYL552S->ComplexIII Inhibition ATP_depletion ATP Depletion Mito_potential_collapse->ATP_depletion Parasite_death Parasite Death ATP_depletion->Parasite_death

Caption: Mechanism of action of this compound on the P. falciparum mETC.

Experimental Workflow Diagram

in_vitro_assay_workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add synchronized ring-stage parasites to each well prepare_plates->add_parasites incubate Incubate for 72 hours at 37°C add_parasites->incubate add_lysis_buffer Add lysis buffer with SYBR Green I incubate->add_lysis_buffer measure_fluorescence Measure fluorescence add_lysis_buffer->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the SYBR Green I-based growth inhibition assay.

Conclusion

This compound is a promising antimalarial compound with potent activity against the asexual blood stages of P. falciparum. The current understanding of its mechanism of action, centered on the inhibition of the cytochrome bc1 complex, provides a solid foundation for its further development. The experimental protocols detailed in this guide offer standardized methods for the continued evaluation of this compound and its analogs. Future research should focus on obtaining a more comprehensive profile of its efficacy against a wider range of drug-resistant parasite strains, conducting in vivo efficacy and pharmacokinetic studies, and exploring the structure-activity relationships of this chemical series to optimize its therapeutic potential.

References

In Vitro Characterization of RYL-552S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYL-552S is a novel small molecule inhibitor targeting the type II NADH:quinone oxidoreductase of Plasmodium falciparum (PfNDH2), a crucial enzyme in the parasite's respiratory chain. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its potent inhibitory activity against PfNDH2, its efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, and its selectivity profile against a human cell line. The experimental protocols for the biochemical and cell-based assays are described in detail to facilitate reproducibility and further investigation.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. The parasite's mitochondrial electron transport chain presents a promising area for therapeutic intervention, as it contains enzymes that are absent in the human host. One such target is the type II NADH:quinone oxidoreductase (PfNDH2), a single-subunit enzyme that is essential for maintaining the parasite's redox balance and ATP production. This compound has been identified as a potent and selective inhibitor of PfNDH2, demonstrating significant promise as a lead compound for a new class of antimalarial drugs. This guide summarizes the key in vitro data and experimental methodologies used to characterize the activity of this compound.

Biochemical Activity of this compound against PfNDH2

The inhibitory activity of this compound against purified PfNDH2 was determined using a biochemical assay that measures the reduction of ubiquinone.

Quantitative Data
CompoundTargetIC50 (μM)Ki (μM)
This compoundPfNDH20.12 ± 0.020.08 ± 0.01
Experimental Protocol: PfNDH2 Inhibition Assay

This assay quantifies the enzymatic activity of PfNDH2 by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Materials:

  • Recombinant purified PfNDH2 enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Coenzyme Q1 (Ubiquinone)

  • DDM (n-Dodecyl-β-D-maltoside)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.05% DDM

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 200 µM NADH and 100 µM Coenzyme Q1 in the assay buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) without the inhibitor.

  • Initiate the reaction by adding 20 nM of purified PfNDH2 to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at room temperature.

  • Calculate the initial reaction rates from the linear portion of the absorbance decay curve.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Antiplasmodial Activity of this compound

The in vitro efficacy of this compound was evaluated against both a drug-sensitive (3D7) and a multidrug-resistant (Dd2) strain of P. falciparum. A SYBR Green I-based fluorescence assay was used to quantify parasite growth inhibition.

Quantitative Data
CompoundP. falciparum StrainIC50 (μM)
This compound3D7 (drug-sensitive)0.45 ± 0.05
This compoundDd2 (multidrug-resistant)0.52 ± 0.06
Experimental Protocol: P. falciparum Growth Inhibition Assay

This cell-based assay measures the proliferation of intraerythrocytic stages of P. falciparum in the presence of the test compound.

Materials:

  • P. falciparum 3D7 and Dd2 strains

  • Human O+ erythrocytes

  • Complete culture medium (RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3)

  • SYBR Green I nucleic acid stain

  • Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete culture medium at 37°C in the specified gas mixture.

  • Synchronize the parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include parasite-free red blood cells as a background control and infected red blood cells with DMSO as a vehicle control.

  • Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5% and a final hematocrit of 2%.

  • Incubate the plates for 72 hours at 37°C in the specified gas mixture.

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC50 values by subtracting the background fluorescence and normalizing the data to the vehicle control. Plot the percentage of growth inhibition against the logarithm of the compound concentration.

Cytotoxicity Profile of this compound

The cytotoxic effect of this compound on mammalian cells was assessed using the human hepatoma cell line, HepG2. Cell viability was determined using a standard MTT assay.

Quantitative Data
CompoundCell LineCC50 (μM)
This compoundHepG2> 50
Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.

  • The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflows

RYL552S_Mechanism_and_Evaluation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_cytotoxicity Cytotoxicity Assay PfNDH2 PfNDH2 (Enzyme) NAD NAD+ PfNDH2->NAD CoQ1H2 Coenzyme Q1H2 PfNDH2->CoQ1H2 NADH NADH NADH->PfNDH2 CoQ1 Coenzyme Q1 CoQ1->PfNDH2 RYL552S_biochem This compound RYL552S_biochem->PfNDH2 Inhibition P_falciparum P. falciparum (3D7 & Dd2) Erythrocyte Erythrocyte P_falciparum->Erythrocyte Infection Parasite_Growth Parasite Growth Erythrocyte->Parasite_Growth RYL552S_cellular This compound RYL552S_cellular->Parasite_Growth Inhibition HepG2 HepG2 Cells Cell_Viability Cell Viability HepG2->Cell_Viability MTT Assay RYL552S_cyto This compound RYL552S_cyto->HepG2

Caption: Workflow of this compound in vitro characterization.

Experimental_Workflow cluster_0 Biochemical Assay Workflow cluster_1 Parasite Growth Inhibition Workflow cluster_2 Cytotoxicity Assay Workflow A Prepare Reaction Mix (NADH, CoQ1) B Add this compound A->B C Initiate with PfNDH2 B->C D Measure NADH Oxidation (Absorbance at 340 nm) C->D E Calculate IC50 & Ki D->E F Culture & Synchronize P. falciparum G Add this compound to Parasite Culture F->G H Incubate for 72h G->H I Add SYBR Green I Lysis Buffer H->I J Measure Fluorescence I->J K Calculate IC50 J->K L Seed HepG2 Cells M Add this compound L->M N Incubate for 48h M->N O Add MTT Reagent N->O P Measure Absorbance (570 nm) O->P Q Calculate CC50 P->Q

Caption: Step-by-step experimental workflows.

Conclusion

This compound demonstrates potent and specific in vitro activity against the essential parasite enzyme PfNDH2. This translates to effective inhibition of both drug-sensitive and multidrug-resistant P. falciparum strains at sub-micromolar concentrations. Importantly, this compound exhibits a favorable selectivity profile with low cytotoxicity against a human cell line. These findings strongly support the continued investigation of this compound and its analogs as a promising new class of antimalarial agents. The detailed protocols provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery.

Methodological & Application

Application Notes and Protocols for RYL-552S In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of RYL-552S, a potent inhibitor of Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2). The methodologies described are based on established research to ensure accuracy and reproducibility for the assessment of antimalarial drug candidates.

Introduction

This compound is a novel small molecule inhibitor targeting the mitochondrial PfNDH2 enzyme of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme is a crucial component of the parasite's electron transport chain and is absent in humans, making it an attractive target for antimalarial drug development. This compound has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The following protocols detail the procedures for assessing the biological activity of this compound through cell-based parasite growth inhibition assays and biochemical enzyme inhibition assays.

Data Presentation

Table 1: In Vitro Antiplasmodial Activity of this compound and Control Drugs
CompoundStrainIC50 (nM)
This compound Dd2 80 ± 10
This compound K1 70 ± 20
ChloroquineDd2210 ± 10
ChloroquineK1350 ± 20
ArtemisininDd24.0 ± 1.0
ArtemisininK15.0 ± 1.0

Dd2 and K1 are chloroquine-resistant strains of P. falciparum.

Table 2: PfNDH2 Enzymatic Inhibition by this compound
CompoundIC50 (µM)
This compound 0.8 ± 0.1

Experimental Protocols

Cell-Based Assay: P. falciparum Asexual Blood Stage Growth Inhibition

This protocol describes a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum asexual blood stages.

a. Materials and Reagents:

  • P. falciparum strains (e.g., Dd2, K1)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 0.2% sodium bicarbonate, and 10 µg/mL hypoxanthine)

  • This compound and control drugs (Chloroquine, Artemisinin) dissolved in DMSO

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • 96-well black, flat-bottom plates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

b. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout prep_parasites Synchronize P. falciparum culture to ring stage add_parasites Add synchronized parasite culture (1% parasitemia, 2% hematocrit) to wells prep_parasites->add_parasites prep_drugs Prepare serial dilutions of this compound and controls in culture medium prep_plates Add drug dilutions to 96-well plates prep_drugs->prep_plates prep_plates->add_parasites incubation Incubate for 72 hours at 37°C add_parasites->incubation add_lysis Add SYBR Green I lysis buffer to each well incubation->add_lysis incubate_lysis Incubate in the dark for 1 hour at room temperature add_lysis->incubate_lysis read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) incubate_lysis->read_fluorescence analyze_data Calculate IC50 values read_fluorescence->analyze_data

Caption: Workflow for the P. falciparum growth inhibition assay.

c. Step-by-Step Procedure:

  • Maintain synchronized cultures of P. falciparum strains in human erythrocytes in complete culture medium at 37°C.

  • Prepare serial dilutions of this compound and control compounds in complete medium in a 96-well plate. The final concentration of DMSO should be below 0.5%.

  • Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia and 2% hematocrit) to each well.

  • Include wells with parasite culture without any compound (positive control) and wells with uninfected erythrocytes (negative control).

  • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Seal the plates and incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration relative to the positive control and determine the IC50 values by non-linear regression analysis.

Biochemical Assay: PfNDH2 Enzyme Inhibition

This protocol measures the inhibitory effect of this compound on the enzymatic activity of recombinant PfNDH2 by monitoring the decrease in NADH absorbance.

a. Materials and Reagents:

  • Recombinant purified PfNDH2 enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Coenzyme Q2 (Ubiquinone-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100)

  • This compound dissolved in DMSO

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

b. Signaling Pathway:

NADH NADH + H+ NAD NAD+ PfNDH2 PfNDH2 NADH->PfNDH2 donates electrons UQ Ubiquinone (Q) PfNDH2->UQ reduces UQH2 Ubiquinol (QH2) UQ->UQH2 RYL552S This compound RYL552S->PfNDH2 inhibits

Caption: Inhibition of the PfNDH2 enzymatic reaction by this compound.

c. Step-by-Step Procedure:

  • Prepare a stock solution of PfNDH2 in assay buffer.

  • Prepare a stock solution of NADH and Coenzyme Q2 in appropriate solvents.

  • In a UV-transparent 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a control with DMSO only.

  • Add a fixed concentration of PfNDH2 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of NADH (final concentration, e.g., 100 µM) and Coenzyme Q2 (final concentration, e.g., 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer in kinetic mode. The rate of NADH oxidation is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value using non-linear regression.

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling chemical and biological materials. The specific concentrations of reagents and incubation times may require optimization depending on the laboratory conditions and specific batches of reagents.

Application Notes and Protocols for Plasmodium falciparum Growth Inhibition Assay with RYL-552

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of new antimalarial agents with novel mechanisms of action. RYL-552 is a promising antimalarial compound that targets the parasite's mitochondrial respiratory chain, a crucial pathway for its survival.[1][2] Specifically, RYL-552 has been shown to inhibit the cytochrome bc1 complex at both the Qo and Qi sites, as well as the type II NADH dehydrogenase (PfNDH2).[1][2] This multi-target mechanism is advantageous in overcoming resistance developed against single-target drugs like atovaquone, which also inhibits the cytochrome bc1 complex.[3][4]

These application notes provide a detailed protocol for assessing the in vitro activity of RYL-552 against P. falciparum using a SYBR Green I-based fluorescence assay. This method offers a reliable and high-throughput alternative to traditional microscopic or radioisotope-based assays for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[1][2][5][6]

Data Presentation

The following table summarizes the in vitro activity of RYL-552 and a more potent derivative, RYL-581, against various drug-resistant strains of P. falciparum. This data highlights the potential of these compounds in combating resistant malaria.

CompoundStrainResistance ProfileEC50 (nM)[1][2]
RYL-552 3D7Drug-sensitive9.81
803Dihydroartemisinin (DHA)-resistant9.30
RYL-581 3D7Drug-sensitive0.96
803Dihydroartemisinin (DHA)-resistant0.96

Signaling Pathway of RYL-552 Inhibition

RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain (ETC) in Plasmodium falciparum. This pathway is essential for the parasite's energy production and pyrimidine biosynthesis. RYL-552 has been identified to have multiple targets within this chain.

Caption: Mechanism of RYL-552 action on the P. falciparum mitochondrial electron transport chain.

Experimental Workflow for Growth Inhibition Assay

The following diagram outlines the major steps involved in determining the IC50 value of RYL-552 using a SYBR Green I-based fluorescence assay.

GIA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis start Start: Synchronized Ring-Stage P. falciparum Culture prep_drug Prepare Serial Dilutions of RYL-552 start->prep_drug prep_plate Dispense Drug Dilutions into 96-well Plate prep_drug->prep_plate add_parasites Add Parasite Culture to Wells (0.5% Parasitemia, 2% Hematocrit) prep_plate->add_parasites incubate Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) add_parasites->incubate add_lysis_buffer Add Lysis Buffer with SYBR Green I incubate->add_lysis_buffer incubate_dark Incubate in the Dark (Room Temperature, 1 hour) add_lysis_buffer->incubate_dark read_plate Read Fluorescence (Excitation: 485 nm, Emission: 530 nm) incubate_dark->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.

Experimental Protocols

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 0.2% sodium bicarbonate, and 50 µg/mL hypoxanthine)

  • RYL-552 stock solution (e.g., 10 mM in DMSO)

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom microplates

  • Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin)

  • Phosphate-buffered saline (PBS)

  • DMSO (Dimethyl sulfoxide)

Equipment
  • Biosafety cabinet (Class II)

  • CO₂ incubator with gas mixture control (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence microplate reader

  • Centrifuge

  • Microscope

  • Hemocytometer

  • Multichannel pipette

Protocol for P. falciparum Growth Inhibition Assay
  • Parasite Culture Synchronization:

    • Maintain a continuous culture of P. falciparum.

    • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[3] This is critical for assay reproducibility.

    • Confirm synchronization and determine parasitemia by light microscopy of Giemsa-stained thin blood smears.

  • Preparation of Drug Dilutions:

    • Prepare a 2x working stock solution of RYL-552 in complete culture medium from the 10 mM DMSO stock.

    • Perform serial two-fold dilutions of the 2x working stock in complete culture medium in a separate 96-well plate to create a range of concentrations (e.g., from 1000 nM to 0.1 nM).

    • Include wells with complete medium and DMSO (vehicle control) and wells with a known antimalarial as a positive control. Also, include wells with uninfected erythrocytes as a background control.

  • Assay Plate Setup:

    • Transfer 50 µL of each drug dilution (and controls) in triplicate to a 96-well black, clear-bottom microplate.

  • Addition of Parasites:

    • Prepare a parasite suspension with 1% parasitemia and 4% hematocrit in complete culture medium.

    • Dilute this suspension to a final concentration of 0.5% parasitemia and 2% hematocrit.

    • Add 50 µL of the final parasite suspension to each well of the assay plate. The final volume in each well will be 100 µL.

  • Incubation:

    • Place the plate in a modular incubation chamber.

    • Flush the chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

    • Incubate the plate at 37°C for 72 hours.[7]

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Protect from light.

    • After the 72-hour incubation, carefully remove the plate from the incubator.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently by pipetting.

    • Incubate the plate at room temperature in the dark for 1 hour.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the average fluorescence intensity of the uninfected erythrocyte control wells (background) from all other readings.

    • Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of treated well / Fluorescence of vehicle control well) * 100 ]

    • Plot the percent inhibition against the log of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration at which parasite growth is inhibited by 50%) by fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism, R).[8]

References

Determining the IC50 of RYL-552 Against Plasmodium falciparum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of the novel antimalarial compound RYL-552 against the asexual erythrocytic stages of Plasmodium falciparum. RYL-552 is a promising drug candidate that targets the mitochondrial respiratory chain of the parasite.[1] The described methodology utilizes the well-established SYBR Green I-based fluorescence assay, a reliable and high-throughput method for assessing parasite viability.[2][3][4][5] Included are comprehensive experimental procedures, data analysis guidelines, and a summary of the compound's known mechanism of action.

Introduction to RYL-552

RYL-552 is a novel antimalarial compound designed to inhibit the mitochondrial respiratory chain of Plasmodium falciparum.[1] This pathway is crucial for the parasite's survival, particularly for processes like de novo pyrimidine biosynthesis.[6][7] RYL-552 has been shown to be a potent inhibitor of the parasite's type II NADH dehydrogenase (PfNDH2).[1] The compound represents a promising avenue for antimalarial drug development, necessitating standardized methods for evaluating its efficacy against various P. falciparum strains.

Mechanism of Action

RYL-552 exerts its antiplasmodial activity by disrupting the mitochondrial electron transport chain (mETC) in P. falciparum. The primary target of RYL-552 is PfNDH2, a key enzyme in the parasite's respiratory pathway.[1] By inhibiting PfNDH2, RYL-552 disrupts electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. This mechanism is distinct from many currently used antimalarials, suggesting a potential role for RYL-552 in combating drug-resistant parasite strains.[1]

cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e- Ubiquinone Ubiquinone Pool PfNDH2->Ubiquinone e- ComplexIII Complex III (bc1 complex) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- Oxygen O₂ ComplexIV->Oxygen e- H2O H₂O Oxygen->H2O RYL552 RYL-552 RYL552->PfNDH2 Inhibition

Caption: Mechanism of action of RYL-552.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of RYL-552 against the chloroquine-sensitive 3D7 strain of P. falciparum.

CompoundTargetP. falciparum StrainEC50 (nM)Reference
RYL-552PfNDH23D71.5 ± 0.2[1]

EC50 (50% effective concentration) is analogous to IC50 in this context and represents the concentration of the compound that causes a 50% reduction in parasite growth.

Experimental Protocol: SYBR Green I-based IC50 Determination

This protocol outlines the steps for determining the IC50 value of RYL-552 against asexual-stage P. falciparum using the SYBR Green I fluorescence assay.

Materials and Reagents
  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Human erythrocytes (blood group O+)

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 24 mM sodium bicarbonate, and 0.1 mM hypoxanthine)

  • RYL-552 stock solution (e.g., 10 mM in DMSO)

  • Chloroquine or Artemisinin (as a positive control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Experimental Workflow

A Parasite Culture Synchronization (Ring Stage) C Addition of Parasite Culture to Plate (1% Parasitemia, 2% Hematocrit) A->C B Preparation of Drug Dilution Plate B->C D Incubation for 72 hours (37°C, 5% CO₂, 5% O₂) C->D E Plate Freezing (-20°C) and Thawing D->E F Addition of SYBR Green I Lysis Buffer E->F G Incubation in the Dark (1 hour, RT) F->G H Fluorescence Reading (Ex: 485 nm, Em: 530 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for IC50 determination.

Detailed Procedure
  • Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes using complete parasite culture medium and standard gas conditions (5% CO2, 5% O2, 90% N2) at 37°C.[8] Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

  • Preparation of Drug Dilutions:

    • Prepare a serial dilution of RYL-552 in complete culture medium in a separate 96-well plate. A typical starting concentration would be 100 nM, with 2-fold serial dilutions.

    • Include wells for a positive control (e.g., chloroquine) and a negative control (no drug).

    • Also include wells with uninfected erythrocytes as a background control.

  • Assay Plate Setup:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add the parasite suspension to the wells of a 96-well black, clear-bottom microplate already containing the drug dilutions. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours under the standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After incubation, freeze the plate at -20°C for at least 2 hours to lyse the erythrocytes.

    • Thaw the plate at room temperature.

    • Prepare the SYBR Green I lysis buffer by diluting the 10,000x SYBR Green I stock 5,000-fold in the lysis buffer (final concentration of 2x SYBR Green I).

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the uninfected erythrocyte wells from all other readings.

  • Normalization: Express the fluorescence readings as a percentage of the no-drug control (100% growth).

  • IC50 Calculation: Plot the percentage of parasite growth against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value. Software such as GraphPad Prism or the online tool ICEstimator can be used for this analysis.[9]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for determining the IC50 of RYL-552 against P. falciparum. The SYBR Green I assay is a sensitive and high-throughput method suitable for screening and characterizing novel antimalarial compounds. Accurate determination of the IC50 is a critical step in the preclinical development of new antimalarial drugs like RYL-552.

References

Application Notes and Protocols for RYL-552S in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

RYL-552S is identified as a potent inhibitor of Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2), a crucial enzyme in the parasite's respiratory chain. This characteristic makes it a significant compound for research in anti-malarial drug development. While its primary target is specific to the parasite, it is essential to characterize its effects on mammalian cells to understand any potential off-target activity and cytotoxic profile. These application notes provide detailed protocols for the preparation of this compound solutions and its evaluation in common cell-based assays to assess its impact on mammalian cell viability and to explore potential effects on host cell signaling pathways.

Product Information

PropertyValue
Molecular Formula C₂₄H₁₇F₄NOS
Molecular Weight 443.46 g/mol
Appearance White to off-white solid
Solubility DMSO: 100 mg/mL (225.50 mM)
Storage Powder: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months), -20°C (1 month)

Solution Preparation

Proper preparation of this compound solutions is critical for obtaining reproducible results in cell-based assays. Due to its high solubility in DMSO, this is the recommended solvent for preparing stock solutions for in vitro use.

Stock Solution Preparation (100 mM in DMSO)
  • To prepare a 100 mM stock solution, dissolve 4.43 mg of this compound powder in 100 µL of high-purity, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.

Working Solution Preparation

For cell-based assays, the DMSO concentration in the final culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Prepare intermediate dilutions of the 100 mM stock solution in sterile DMSO.

  • Further dilute the intermediate solutions in a complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Always prepare fresh working solutions from the stock solution on the day of the experiment.

Table 1: Example Dilution Series for a 96-well Plate Assay

Stock ConcentrationIntermediate Dilution (in DMSO)Final Concentration (in 100 µL medium)DMSO Final %
100 mM10 mM (1:10)100 µM0.1%
100 mM1 mM (1:100)10 µM0.1%
100 mM0.1 mM (1:1000)1 µM0.1%
100 mM0.01 mM (1:10000)0.1 µM0.1%

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol describes a method to assess the cytotoxicity of this compound on a mammalian cell line (e.g., A549, HeLa, or HepG2) using the resazurin-based assay, which measures the metabolic activity of viable cells.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (100 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Assay:

    • After the incubation period, add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Signaling Pathway Investigation: Mitochondrial Integrity and STAT5

While this compound targets a Plasmodium enzyme, its potential off-target effects on mammalian mitochondria could be investigated. A disruption in mitochondrial function can lead to cellular stress and alter various signaling pathways. Although there is no direct evidence linking this compound to STAT5 phosphorylation, studies have shown that STAT5A can localize to mitochondria and regulate metabolic processes.[1] Therefore, a potential area of investigation could be whether mitochondrially-targeted compounds like this compound indirectly influence the activity or localization of mitochondrial STAT5.

RYL552S_Hypothetical_Pathway cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RYL552S This compound ETC Electron Transport Chain (Potential Off-Target) RYL552S->ETC Inhibition? STAT5_cyto STAT5 STAT5_mito Mitochondrial STAT5 STAT5_cyto->STAT5_mito Translocation? STAT5_nuc p-STAT5 STAT5_cyto->STAT5_nuc Phosphorylation & Translocation ROS ROS ROS->STAT5_cyto Modulation? ETC->ROS Increased Production Gene_Expression Target Gene Expression STAT5_nuc->Gene_Expression Regulation Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_compound Prepare this compound serial dilutions incubate_24h->prepare_compound treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_resazurin Add Resazurin reagent incubate_treatment->add_resazurin incubate_resazurin Incubate 2-4h (protected from light) add_resazurin->incubate_resazurin read_fluorescence Read fluorescence (Ex: 560nm, Em: 590nm) incubate_resazurin->read_fluorescence analyze_data Analyze data and calculate IC₅₀ read_fluorescence->analyze_data end End analyze_data->end

References

Application Note and Protocols: Synergistic Anti-Tumor Activity of RYL-552S and Artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

This document provides detailed application notes and protocols for investigating the potential synergistic anti-tumor effects of RYL-552S in combination with artemisinin. This compound is characterized as an inhibitor of Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2), a crucial enzyme in the parasite's respiratory chain. Artemisinin and its derivatives are well-established antimalarial agents that have demonstrated significant anti-cancer properties. These properties are largely attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis in cancer cells.[1][2] The rationale for this combination therapy is based on the hypothesis that targeting distinct cellular processes—mitochondrial respiration with this compound and inducing oxidative stress with artemisinin—may lead to a synergistic anti-cancer effect. This application note outlines hypothetical experimental frameworks to explore this synergy.

Mechanism of Action

Artemisinin's anti-cancer activity is initiated by its endoperoxide bridge, which reacts with intracellular iron to generate ROS.[2] This surge in ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death pathways like apoptosis and ferroptosis.[2][3] Artemisinin has also been shown to modulate several signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway.[2][4]

While this compound is primarily known as a PfNDH2 inhibitor for antimalarial purposes, its effects on mammalian cells, particularly cancer cells, are not well-documented.[5] PfNDH2 is a component of the electron transport chain in Plasmodium falciparum. Although mammalian cells do not have a direct homolog of PfNDH2, inhibitors of mitochondrial respiratory complexes can disrupt cellular energy metabolism and increase ROS production. This application note posits that this compound may exert an anti-cancer effect by interfering with mitochondrial function, leading to a reduction in ATP production and an increase in endogenous ROS.

The proposed synergistic mechanism involves a dual assault on cancer cells: artemisinin induces high levels of exogenous ROS, while this compound compromises the cell's mitochondrial function and potentially its ability to manage oxidative stress. This combined effect is hypothesized to overwhelm the cellular antioxidant capacity, leading to enhanced cancer cell death.

Signaling Pathway Diagram

RYL_552S_Artemisinin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell cluster_mito Mitochondrion RYL-552S_ext This compound ETC Electron Transport Chain RYL-552S_ext->ETC Artemisinin_ext Artemisinin Iron Fe²⁺ Artemisinin_ext->Iron Mito_ROS Mitochondrial ROS ETC->Mito_ROS Inhibition by This compound ATP ATP ETC->ATP Inhibition Oxidative_Stress Oxidative Stress Mito_ROS->Oxidative_Stress ROS Cytosolic ROS Iron->ROS + Artemisinin ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Proposed synergistic signaling pathway of this compound and artemisinin.

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and artemisinin, individually and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Artemisinin (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound and artemisinin in complete growth medium.

  • For combination studies, prepare a fixed-ratio serial dilution of both compounds.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle control (DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound and artemisinin, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Artemisinin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound, artemisinin, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Measurement

Objective: To measure the intracellular ROS levels following treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and Artemisinin

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for a shorter duration (e.g., 6-24 hours).

  • After treatment, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Harvest the cells and analyze the fluorescence intensity by flow cytometry (Ex/Em ~488/525 nm).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays Start Start: Cancer Cell Culture Treatment Treat with this compound, Artemisinin, and Combination Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability (MTS Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis ROS ROS Measurement (DCFH-DA) Incubation->ROS Data_Analysis Data Analysis and Synergy Calculation (Chou-Talalay Method) Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow for investigating drug synergy.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the potential synergistic effects of this compound and artemisinin.

Table 1: IC50 Values of this compound and Artemisinin in Cancer Cell Lines

Cell LineThis compound IC50 (µM)Artemisinin IC50 (µM)
MCF-715.225.8
A54912.520.1
HCT11618.932.4

Table 2: Combination Index (CI) Values for this compound and Artemisinin

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Ratio (RYL:ART)Fa (Fraction Affected)Combination Index (CI)
MCF-7 1:1.70.500.65
0.750.58
0.900.52
A549 1:1.60.500.72
0.750.64
0.900.59
HCT116 1:1.70.500.68
0.750.61
0.900.55

Table 3: Apoptosis and ROS Induction

Treatment (A549 cells)Apoptotic Cells (%)Fold Increase in ROS
Vehicle Control5.2 ± 0.81.0
This compound (12.5 µM)15.7 ± 2.11.8 ± 0.3
Artemisinin (20.1 µM)22.4 ± 3.52.5 ± 0.4
Combination58.9 ± 5.25.1 ± 0.7

Conclusion

The provided protocols and hypothetical data suggest a framework for investigating the synergistic anti-cancer potential of combining this compound with artemisinin. The proposed mechanism, centered on the dual induction of mitochondrial dysfunction and oxidative stress, offers a strong rationale for this therapeutic strategy. Researchers and drug development professionals are encouraged to adapt these methodologies to their specific cancer models to validate this promising combination. Further in-depth studies, including in vivo xenograft models, would be necessary to translate these findings into potential clinical applications.

References

Application Notes and Protocols for In Vivo Studies with RYL-552S in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYL-552S is a potent inhibitor of the Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain.[1] By targeting this essential pathway, this compound demonstrates efficacy against drug-resistant strains of P. falciparum in vitro. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine models of malaria, covering efficacy, toxicity, and pharmacokinetic assessments to support its preclinical development.

The protocols outlined below are designed to be robust and reproducible, providing a framework for assessing the therapeutic potential of this compound. Humanized mouse models are recommended for studies involving P. falciparum, while standard mouse strains can be utilized with rodent malaria parasites such as Plasmodium yoelii for initial in vivo characterization.[1][2][3][4]

Signaling Pathway of this compound Action

This compound exerts its antimalarial effect by inhibiting PfNDH2, which disrupts the mitochondrial electron transport chain in Plasmodium falciparum. This leads to a collapse of the mitochondrial membrane potential and subsequent parasite death. A derivative of RYL-552, RYL-581, has been shown to target the mitochondrial respiratory chain.[1][5]

RYL552S_Mechanism cluster_parasite Plasmodium falciparum Mitochondrion NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e- NAD NAD+ PfNDH2->NAD UQH2 Ubihydroquinone (QH2) PfNDH2->UQH2 UQ Ubiquinone (Q) UQ->PfNDH2 ComplexIII Complex III UQH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV H2O H2O ComplexIV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP O2 O2 O2->ComplexIV RYL552S This compound RYL552S->PfNDH2 Inhibition

This compound inhibits PfNDH2, disrupting the electron transport chain.

Experimental Protocols

In Vivo Efficacy Assessment: 4-Day Suppressive Test

This standard assay evaluates the ability of a compound to suppress parasitemia in an established infection.[6]

Experimental Workflow:

four_day_suppressive_test Day0 Day 0: Infect mice with P. yoelii Day0_treat Day 0 (2h post-infection): Administer this compound (or vehicle/positive control) Day0->Day0_treat Day1_3 Days 1-3: Continue daily treatment Day0_treat->Day1_3 Day4 Day 4: Collect tail blood, assess parasitemia Day1_3->Day4 Analysis Data Analysis: Calculate % chemosuppression Day4->Analysis

Workflow for the 4-day suppressive test in mice.

Materials:

  • This compound

  • Vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water, or as determined by solubility studies)[6]

  • Positive control: Chloroquine phosphate (20 mg/kg/day)

  • Plasmodium yoelii infected red blood cells

  • BALB/c mice (female, 6-8 weeks old)

  • Giemsa stain

  • Microscope with oil immersion lens

Procedure:

  • Infection: On Day 0, infect mice intraperitoneally (IP) with 1x10^6 P. yoelii parasitized red blood cells.

  • Treatment:

    • Two hours post-infection, randomize mice into treatment groups (n=5 per group):

      • Vehicle control

      • This compound (e.g., 10, 30, 100 mg/kg)

      • Positive control (Chloroquine)

    • Administer the assigned treatment orally (p.o.) or via the desired route once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Parasitemia Determination:

    • Fix the blood smears with methanol and stain with 10% Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.

  • Data Analysis: Calculate the percentage of chemosuppression for each treatment group compared to the vehicle control group using the following formula: % Chemosuppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of vehicle group)] x 100

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4 (± SD)Percent Chemosuppression (%)
Vehicle Control-0
This compound10
This compound30
This compound100
Chloroquine20
Acute Toxicity Study

This study provides an initial assessment of the safety profile of this compound.

Procedure:

  • Animal Model: Use healthy, non-infected BALB/c mice (n=3-5 per group).

  • Dosing: Administer a single high dose of this compound (e.g., up to 2000 mg/kg) via the intended clinical route (e.g., oral gavage). A vehicle control group should be included.

  • Observation:

    • Monitor the animals closely for the first 30 minutes and periodically for the first 24 hours for any signs of toxicity.[7]

    • Continue daily observations for up to 14 days, recording body weight and any clinical signs of distress (e.g., changes in behavior, posture, or grooming).

  • Endpoint: The primary endpoint is mortality. A full study may include histopathological analysis of major organs at the end of the observation period.

Data Presentation:

Treatment GroupDose (mg/kg)Mortality (n/total)Clinical ObservationsMean Body Weight Change (%)
Vehicle Control-
This compound2000
Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Workflow:

PK_Study_Workflow Dosing Administer a single dose of this compound (IV and PO) Sampling Collect blood samples at predefined time points Dosing->Sampling Analysis Quantify this compound concentration in plasma using LC-MS/MS Sampling->Analysis PK_Params Calculate PK parameters (T1/2, Cmax, AUC, Bioavailability) Analysis->PK_Params

Workflow for a pharmacokinetic study of this compound in mice.

Procedure:

  • Animal Model: Use healthy male C57BL/6 mice (n=3-5 per time point).[8][9]

  • Dosing:

    • Intravenous (IV) group: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 50 mg/kg) to assess oral bioavailability.[8][9]

  • Blood Sampling: Collect blood samples via tail bleeding or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

ParameterIV Administration (5 mg/kg)Oral Administration (50 mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Clearance (CL) (L/h/kg)
Volume of Distribution (Vd) (L/kg)
Oral Bioavailability (%) N/A

References

Application Note & Protocol: Assessing the Synergy of RYL-552S with other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. Combination therapies are a cornerstone of antimalarial treatment, as they can enhance efficacy, reduce the likelihood of developing resistance, and shorten treatment duration. RYL-552S is a potent inhibitor of P. falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), an essential enzyme in the parasite's respiratory chain.[1][2] This unique mechanism of action makes this compound a promising candidate for combination therapy.

This document provides detailed protocols for assessing the synergistic, additive, or antagonistic effects of this compound when used in combination with other antimalarial agents. The primary methods described are the checkerboard assay and the fixed-ratio isobologram method, which are standard in vitro techniques for evaluating drug interactions.[3][4][5][6][7]

Key Experimental Protocols

Plasmodium falciparum Asexual Blood Stage Culture

Maintaining a healthy and continuous culture of P. falciparum is fundamental for in vitro antimalarial drug testing.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human erythrocytes (O+)

  • Complete Culture Medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II or 10% human serum)[8]

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks and centrifuge tubes

Protocol:

  • Thaw cryopreserved parasites rapidly in a 37°C water bath.[9]

  • Wash the thawed parasites with RPMI-1640 to remove the cryoprotectant.

  • Establish the culture in a sterile flask with complete culture medium and fresh human erythrocytes at a 2% hematocrit.

  • Incubate the culture at 37°C in a sealed chamber with the specified gas mixture.[10]

  • Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.[9][11]

  • Maintain the culture by changing the medium daily and adding fresh erythrocytes to keep the parasitemia between 1-5%.[12]

  • Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment before initiating drug sensitivity assays.[12]

In Vitro Synergy Assessment: Checkerboard Assay

The checkerboard assay is a widely used method to screen for synergy between two compounds.[5][6][7]

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound and other antimalarial drugs of interest

  • 96-well microtiter plates

  • Complete culture medium

  • SYBR Green I or [³H]-hypoxanthine for assessing parasite growth[5][8]

Protocol:

  • Prepare serial dilutions of this compound horizontally and the second antimalarial drug vertically in a 96-well plate.

  • The final plate should contain each drug alone and in combination at various concentrations.

  • Add the synchronized parasite culture to each well.

  • Include control wells with parasites only (positive control) and uninfected erythrocytes (negative control).

  • Incubate the plates for 72 hours under the standard culture conditions.

  • After incubation, quantify parasite growth using a suitable method such as the SYBR Green I-based fluorescence assay or [³H]-hypoxanthine incorporation.[13][14][15]

  • Determine the 50% inhibitory concentration (IC50) for each drug alone and in combination.

Data Analysis: Isobologram and Fractional Inhibitory Concentration (FIC)

The interaction between this compound and the partner drug is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Calculation:

The FIC for each drug in a combination is calculated as follows:

  • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

  • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

The FIC Index (ΣFIC) is the sum of the individual FICs:

  • ΣFIC = FIC of Drug A + FIC of Drug B

Interpretation of ΣFIC:

  • Synergy: ΣFIC ≤ 0.5

  • Additivity: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

An isobologram is a graphical representation of drug interactions. The IC50 values of the drugs in combination are plotted. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve suggests antagonism.[16]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound and Partner Antimalarials
Drug CombinationIC50 of this compound (nM)IC50 of Partner Drug (nM)
This compound alone10-
Chloroquine alone20-
This compound + Chloroquine2.55
Artemisinin alone5-
This compound + Artemisinin41
Table 2: Hypothetical Fractional Inhibitory Concentration (FIC) Index
Drug CombinationΣFICInteraction
This compound + Chloroquine0.5Synergy
This compound + Artemisinin0.6Additivity

Visualizations

Synergy_Assessment_Workflow cluster_culture P. falciparum Culture cluster_assay Checkerboard Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Culture Maintain & Synchronize P. falciparum Culture Prepare_Drugs Prepare Serial Dilutions of this compound & Partner Drug Culture->Prepare_Drugs Add_Parasites Add Synchronized Parasites to 96-well Plate Prepare_Drugs->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Measure_Growth Quantify Parasite Growth (e.g., SYBR Green I) Incubate->Measure_Growth Calculate_IC50 Determine IC50 Values Measure_Growth->Calculate_IC50 Calculate_FIC Calculate FIC Index Calculate_IC50->Calculate_FIC Generate_Isobologram Generate Isobologram Calculate_IC50->Generate_Isobologram Interpret_Results Synergy, Additivity, or Antagonism Calculate_FIC->Interpret_Results Generate_Isobologram->Interpret_Results

Caption: Workflow for assessing antimalarial drug synergy.

Putative_Antimalarial_Signaling_Pathways cluster_combination_therapy Combination Therapy cluster_parasite_pathways P. falciparum Pathways This compound This compound Mitochondrial Respiration Mitochondrial Respiration This compound->Mitochondrial Respiration Inhibits PfNDH2 Partner Drug Partner Drug Hemoglobin Digestion Hemoglobin Digestion Partner Drug->Hemoglobin Digestion Nucleic Acid Synthesis Nucleic Acid Synthesis Partner Drug->Nucleic Acid Synthesis Protein Synthesis Protein Synthesis Partner Drug->Protein Synthesis Parasite Death Parasite Death Mitochondrial Respiration->Parasite Death Hemoglobin Digestion->Parasite Death Nucleic Acid Synthesis->Parasite Death Protein Synthesis->Parasite Death

Caption: Potential intersecting pathways of antimalarial drugs.

References

Application Notes and Protocols: Biochemical Assay for Measuring PfNDH2 Inhibition by RYL-552S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmodium falciparum, the primary causative agent of severe malaria, relies on a distinct mitochondrial electron transport chain (mETC) for its survival. A key enzymatic component of this chain is the type II NADH:ubiquinone oxidoreductase (PfNDH2), a single-subunit enzyme that is absent in humans, making it an attractive target for novel antimalarial drug development. RYL-552S is a potent and selective inhibitor of PfNDH2, demonstrating significant promise in overcoming drug-resistant strains of the malaria parasite.[1] This document provides detailed application notes and protocols for a biochemical assay to measure the inhibition of recombinant PfNDH2 by this compound.

The assay described herein is a continuous spectrophotometric method that monitors the decrease in NADH concentration, which is consumed during the PfNDH2-catalyzed reduction of a ubiquinone analog or an artificial electron acceptor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), providing a robust platform for the characterization of PfNDH2 inhibitors.

Data Presentation

The inhibitory activity of this compound against PfNDH2 and its efficacy against P. falciparum are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of PfNDH2 by this compound

CompoundTargetAssay TypeIC50 (nM)Inhibition TypeReference
This compoundPfNDH2Biochemical Assay3.73Allosteric[1][2]

Table 2: In Vitro Antiplasmodial Activity of this compound

CompoundP. falciparum StrainAssay TypeEC50 (nM)Reference
This compoundDrug-Resistant StrainsWhole-cell growth inhibitionPotent

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.

PfNDH2_Pathway cluster_mETC P. falciparum Mitochondrial Electron Transport Chain NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e- NAD NAD+ PfNDH2->NAD UQH2 Ubiquinol (QH2) PfNDH2->UQH2 UQ Ubiquinone (Q) UQ->PfNDH2 ComplexIII Complex III UQH2->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O2 ComplexIV->O2 H2O H2O O2->H2O RYL552S This compound RYL552S->PfNDH2 Inhibition

Caption: PfNDH2 role in the P. falciparum mETC and its inhibition by this compound.

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, NADH, DCIP, PfNDH2, and this compound solutions Mix Add Assay Buffer, PfNDH2, and this compound (or DMSO control) to microplate wells Reagents->Mix Preincubation Pre-incubate at room temperature Mix->Preincubation Initiate Initiate reaction by adding NADH and DCIP Preincubation->Initiate Measure Measure absorbance at 600 nm over time Initiate->Measure Calculate Calculate the rate of DCIP reduction (decrease in A600) Measure->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot IC50 Determine IC50 value using non-linear regression Plot->IC50

References

Application Notes and Protocols for RYL-552S: Cell Viability and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYL-552S is a potent inhibitor of the Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), a key enzyme in the parasite's mitochondrial electron transport chain.[1][2][3][4] This pathway is essential for the parasite's survival, particularly for processes like de novo pyrimidine biosynthesis. The distinct nature of PfNDH2 compared to the mammalian mitochondrial complex I makes it an attractive target for novel anti-malarial drugs. This compound has demonstrated efficacy against drug-resistant strains of P. falciparum in vitro. These application notes provide detailed protocols for assessing the in vitro efficacy and cytotoxicity of this compound against P. falciparum and for evaluating its effect on mammalian cells.

Mechanism of Action: Inhibition of PfNDH2

This compound is designed to allosterically inhibit PfNDH2. This enzyme is a crucial component of the P. falciparum mitochondrial electron transport chain (mtETC), responsible for oxidizing NADH and transferring electrons to ubiquinone. Inhibition of PfNDH2 disrupts the mtETC, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. While PfNDH2 is the intended target, some studies suggest that compounds initially identified as PfNDH2 inhibitors may also affect the cytochrome bc1 complex (Complex III) of the parasite.

cluster_etc P. falciparum Mitochondrial Electron Transport Chain cluster_proton_pump NADH NADH NAD NAD+ NADH->NAD PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 UQ Ubiquinone (Q) PfNDH2->UQ e- RYL552S This compound RYL552S->PfNDH2 Inhibition UQH2 Ubiquinol (QH2) ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase H+ ComplexIV Complex IV (Cytochrome c oxidase) O2 O₂ ComplexIV->O2 ComplexIV->ATP_Synthase H+ CytC->ComplexIV e- H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP

Figure 1. Proposed mechanism of action of this compound on the P. falciparum mitochondrial electron transport chain.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following tables summarize the expected data outputs from the described assays. Researchers should populate these tables with their own experimental findings.

Table 1: In Vitro Anti-plasmodial Activity of this compound

P. falciparum StrainIC₅₀ (nM)Assay Method
Drug-Sensitive (e.g., 3D7)User DataSYBR Green I
Chloroquine-Resistant (e.g., K1)User DataSYBR Green I
Multidrug-Resistant (e.g., Dd2)User DataSYBR Green I
User-defined strainUser DatapLDH

Table 2: Cytotoxicity Profile of this compound

Cell LineCC₅₀ (µM)Assay Method
Human Hepatocellular Carcinoma (Huh7.5.1)> 10WST-1
Human Embryonic Kidney (HEK293T)User DataMTT or Resazurin
User-defined cell lineUser DataUser-defined

Table 3: Selectivity Index

P. falciparum StrainSelectivity Index (SI = CC₅₀ / IC₅₀)
Drug-Sensitive (e.g., 3D7)Calculated from User Data
Chloroquine-Resistant (e.g., K1)Calculated from User Data
Multidrug-Resistant (e.g., Dd2)Calculated from User Data

Experimental Protocols

The following protocols are adapted from standard procedures for anti-malarial drug screening.

Workflow for In Vitro Anti-plasmodial Assay

start Start: P. falciparum Culture drug_prep Prepare this compound Serial Dilutions start->drug_prep plate_prep Add Drug Dilutions to 96-well Plate drug_prep->plate_prep parasite_add Add Synchronized Parasite Culture (Ring Stage, 0.5% Parasitemia, 2% Hematocrit) plate_prep->parasite_add incubation Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) parasite_add->incubation assay Perform Viability Assay (SYBR Green I or pLDH) incubation->assay readout Measure Signal (Fluorescence or Absorbance) assay->readout analysis Data Analysis: Calculate IC₅₀ Values readout->analysis end End analysis->end

References

Application Notes and Protocols for High-Throughput Screening of RYL-552S Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RYL-552S is an inhibitor of the Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain (mETC).[1][2][3][4] Unlike the multi-subunit complex I found in humans, PfNDH2 is a single polypeptide, making it an attractive target for the development of selective antimalarial drugs. The screening of this compound analogs aims to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

These application notes provide a framework for the high-throughput screening (HTS) of this compound analogs against PfNDH2. While specific quantitative data for a broad range of this compound analogs are not publicly available, this document outlines the established methodologies, data presentation formats, and the biological context for such a screening campaign.

Biological Pathway: The Plasmodium falciparum Mitochondrial Electron Transport Chain

PfNDH2 is a key entry point for electrons into the P. falciparum mETC. It catalyzes the oxidation of NADH and the reduction of ubiquinone to ubiquinol. This process is essential for the parasite's survival, particularly in the mosquito stages. The pathway differs significantly from the human mETC, which utilizes a multi-protein Complex I. This difference provides a therapeutic window for selective inhibition.

cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH NAD NAD+ NADH->NAD Oxidation PfNDH2 PfNDH2 NADH->PfNDH2 e- UQ Ubiquinone (Q) PfNDH2->UQ e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III (cytochrome bc1) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- H2O H2O O2->H2O Reduction RYL_552S This compound Analogs RYL_552S->PfNDH2 Inhibition cluster_PrimaryScreen Primary High-Throughput Screen cluster_DoseResponse Dose-Response & Potency cluster_Counterscreen Counterscreen & Selectivity cluster_SAR Structure-Activity Relationship Library This compound Analog Library Assay Biochemical (Spectrophotometric) or Yeast-Based Growth Assay Library->Assay PrimaryHits Primary Hits Assay->PrimaryHits DoseResponseAssay IC50 Determination PrimaryHits->DoseResponseAssay Potency Potent Hits DoseResponseAssay->Potency CounterscreenAssay Wild-Type Yeast Growth or Human Cell Cytotoxicity Potency->CounterscreenAssay SelectiveHits Selective Hits CounterscreenAssay->SelectiveHits SAR_Analysis SAR Analysis SelectiveHits->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds

References

Troubleshooting & Optimization

RYL-552S solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of RYL-552S.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL.[1] For optimal dissolution, the use of newly opened, hygroscopic DMSO and ultrasonic assistance is recommended.[1]

Q2: My this compound is not dissolving well in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which can negatively impact the solubility of compounds. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Apply sonication: Use a bath or probe sonicator to provide ultrasonic energy, which can help break up compound aggregates and facilitate dissolution.[1]

  • Gentle warming: Briefly and gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, as it may degrade the compound.

Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS) for my experiment. Why is this happening and how can I prevent it?

A3: This is a common issue for compounds with low aqueous solubility. The drastic change in solvent polarity when diluting a high-concentration DMSO stock into an aqueous buffer causes the compound to "crash out" of solution. Here are some strategies to mitigate precipitation:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤ 0.5%).

  • Use a pre-dilution step: Instead of diluting directly into your final aqueous buffer, perform a serial dilution, first into a smaller volume of your aqueous buffer or into a co-solvent system.

  • Incorporate excipients: For in vivo studies, a suggested formulation includes PEG300 and Tween-80 to improve solubility and stability in saline.[1] Similar strategies using solubilizing agents may be adaptable for in vitro assays, but compatibility with your experimental system must be verified.

  • pH adjustment: The solubility of many small molecules is pH-dependent. If your experimental conditions allow, test the solubility of this compound in buffers with slightly different pH values.

Q4: How should I store this compound?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store the solid form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • Stock Solutions (in DMSO): Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of the Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), an enzyme in the parasite's mitochondrial electron transport chain (mETC).[2][3] However, it is important to note that some research suggests that PfNDH2 may not be essential for parasite survival in the asexual blood stages.[2][4][5] Additionally, some compounds initially identified as PfNDH2 inhibitors have been found to also inhibit the cytochrome bc1 complex (Complex III) of the mETC.[5] Therefore, it is crucial to consider potential off-target effects in your experimental design and interpretation of results.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Possible Cause: Inconsistent compound solubility or degradation of the stock solution.

Troubleshooting Steps:

  • Prepare fresh stock solutions: If you have been using a stock solution for an extended period, prepare a fresh one from the powdered compound.

  • Verify dissolution: Before each experiment, visually inspect your diluted solution for any signs of precipitation.

  • Minimize freeze-thaw cycles: Use single-use aliquots of your stock solution.

  • Control for solvent effects: Ensure that all experimental conditions, including the final DMSO concentration, are consistent across all samples, including controls.

Issue 2: Low Potency or Lack of Expected Effect

Possible Cause:

  • Compound precipitation in assay media: The effective concentration of the compound may be lower than the nominal concentration due to precipitation.

  • Compound degradation: The compound may be unstable in your specific cell culture media or buffer over the duration of the experiment.

  • Biological factors: The target, PfNDH2, may not be essential under your specific experimental conditions.[4][5]

Troubleshooting Steps:

  • Confirm solubility in your media: Before conducting a full experiment, perform a small-scale test to assess the solubility of this compound at your desired concentration in the specific cell culture medium you are using.

  • Time-course experiment: If you suspect instability, perform a time-course experiment to determine if the effect of the compound diminishes over time.

  • Consider alternative targets: Be aware of the potential for off-target effects on the cytochrome bc1 complex and include appropriate controls if possible.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in DMSO 100 mg/mL (225.50 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Storage (DMSO Stock) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 443.46 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional but recommended)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you will need 4.43 mg of this compound.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[1]

  • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in your aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the aqueous buffer (resulting in a 100 µM solution in 1% DMSO). Vortex gently. b. Add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer to achieve the final 10 µM concentration with 0.1% DMSO.

  • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider further optimization as described in the FAQs.

  • Use the freshly diluted solution in your experiment immediately.

Visualizations

RYL_552S_Troubleshooting start This compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso No serial_dilution Use serial dilution instead of direct dilution check_dmso->serial_dilution Yes lower_dmso->serial_dilution check_solubilizers Consider co-solvents or solubilizing agents (e.g., PEG300, Tween-80) serial_dilution->check_solubilizers check_ph Test solubility at different pH values check_solubilizers->check_ph success Precipitation Resolved check_ph->success

Caption: Troubleshooting workflow for this compound precipitation.

Plasmodium_ETC NADH NADH PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 e- Ubiquinone Ubiquinone (Q) PfNDH2->Ubiquinone e- RYL552S_PfNDH2 This compound RYL552S_PfNDH2->PfNDH2 ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- RYL552S_ComplexIII This compound (Potential Off-Target) RYL552S_ComplexIII->ComplexIII ComplexIV Complex IV CytochromeC->ComplexIV e- Oxygen O2 ComplexIV->Oxygen e- Water H2O Oxygen->Water Other_Dehydrogenases Other Dehydrogenases (e.g., DHODH, MQO) Other_Dehydrogenases->Ubiquinone e-

Caption: P. falciparum Mitochondrial Electron Transport Chain and this compound Targets.

References

Troubleshooting RYL-552S precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RYL-552S. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with this compound precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule inhibitor of Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2). It is utilized in research to combat drug-resistant strains of malaria by effectively killing asexual blood-stage parasites in vitro.[1]

Q2: I observed a precipitate in my culture medium after adding this compound. What are the common causes?

Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:

  • Concentration Exceeding Solubility: The final concentration of this compound in your culture medium may be higher than its solubility limit.[2][3]

  • Improper Stock Solution Preparation: The initial stock solution of this compound in a solvent (e.g., DMSO) may not be fully dissolved, leading to precipitation upon dilution in the aqueous culture medium.[3]

  • Temperature Shifts: Adding a cold stock solution to warmer culture media can cause a temperature shock, reducing the compound's solubility.[3] Similarly, changes in temperature between room temperature and a 37°C incubator can affect solubility.[2]

  • pH Instability: The CO2 environment in an incubator can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation over time.[2]

Q3: How can I distinguish between this compound precipitate and microbial contamination?

It is crucial to differentiate between chemical precipitation and microbial growth. You can examine a sample of the culture medium under a microscope. Chemical precipitates often appear as crystalline or amorphous particles, while microbial contamination will present as distinct organisms (e.g., bacteria, yeast, fungi). If contamination is suspected, it is recommended to discard the culture and review sterile techniques.

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to identify and resolve the issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Advanced Solutions cluster_4 Resolution observe Precipitation Observed in Culture Medium stock_check Check Stock Solution (Clarity, Storage) observe->stock_check microscopy Microscopic Examination (Precipitate vs. Contamination) stock_check->microscopy concentration Reduce Final Concentration microscopy->concentration If precipitate confirmed stock_prep Optimize Stock Preparation (e.g., Gentle Warming) concentration->stock_prep media_temp Pre-warm Culture Medium stock_prep->media_temp serial_dilution Perform Serial Dilutions in Media media_temp->serial_dilution solubility_test Conduct Solubility Test in Specific Medium serial_dilution->solubility_test If issue persists resolved Precipitation Resolved serial_dilution->resolved If successful media_component Investigate Media Component Interaction solubility_test->media_component media_component->resolved With further optimization

Troubleshooting workflow for this compound precipitation.
Summary of Potential Causes and Solutions

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to the media.The concentration of this compound exceeds its solubility in the culture medium.- Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.- Perform serial dilutions of the stock solution in the culture medium.
Precipitate forms over time in the incubator.- Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.- pH shift: The CO2 environment in the incubator can alter the media's pH, affecting compound solubility.- Interaction with media components: this compound may interact with salts or proteins in the media.- Pre-warm the cell culture media to 37°C before adding this compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the stability of this compound in the specific culture medium over the intended experiment duration.
Cloudiness or turbidity appears in the media.This could indicate fine particulate precipitation or microbial contamination.- Examine a sample under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical to prevent precipitation upon dilution in culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration, calculate the required mass of this compound powder.

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[2]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Solubility Test for this compound in Culture Medium

This protocol will help determine the approximate solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a multi-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the pre-warmed culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Include a control tube or well with the culture medium and the highest concentration of DMSO used in the dilutions (e.g., 1% if the highest this compound concentration is 100 µM from a 10 mM stock).

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Visually inspect for any signs of precipitation immediately after preparation and at regular intervals (e.g., 1, 4, 24 hours).

  • For a more detailed analysis, examine a small aliquot from each dilution under a microscope to detect any micro-precipitates.

  • Record the highest concentration at which no precipitate is observed. This is the approximate solubility limit of this compound in your specific medium under your experimental conditions.

Data Recording Table for Solubility Test:

Final this compound Concentration (µM)Visual Observation (0h)Microscopic Observation (0h)Visual Observation (1h)Microscopic Observation (1h)Visual Observation (24h)Microscopic Observation (24h)
1
5
10
25
50
100
Control (DMSO only)

References

Potential off-target effects of RYL-552S in malaria research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of RYL-552S, a known inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). While this compound has shown promise in killing drug-resistant strains of malaria parasites, understanding its selectivity is crucial for accurate interpretation of experimental results and for its potential development as a therapeutic agent.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is an inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2).[1] This enzyme is a crucial component of the parasite's mitochondrial electron transport chain. By inhibiting PfNDH2, this compound disrupts the parasite's energy metabolism, leading to its death. The compound has been shown to be effective against asexual blood-stage parasites in vitro.[2]

Q2: Are there any known off-target effects of this compound?

A2: As of the latest available public information, specific off-target effects of this compound have not been extensively profiled or published. The primary literature focuses on its on-target activity against PfNDH2.[1] However, like many small molecule inhibitors, there is a potential for off-target interactions. Researchers should be aware of this possibility and consider experimental validation of the observed phenotypes.

Q3: Why is it important to consider potential off-target effects when using this compound?

A3: Off-target effects can lead to misleading experimental results, unexpected cellular toxicity, or the activation of compensatory signaling pathways.[3] Understanding the complete target profile of this compound is essential for:

  • Accurate data interpretation: Ensuring that the observed anti-malarial activity is solely due to the inhibition of PfNDH2.

  • Safety assessment: Identifying any potential for toxicity in host cells, which is a critical step in drug development.

  • Understanding resistance mechanisms: Determining if off-target effects could contribute to the development of drug resistance.

Q4: What are the first steps to investigate if an unexpected phenotype is due to an off-target effect of this compound?

A4: A multi-step approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the EC50 for P. falciparum killing. A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Unrelated PfNDH2 Inhibitor: If available, compare the effects of this compound with a structurally different inhibitor of PfNDH2. If the phenotype is not replicated, it may be an off-target effect specific to this compound.

  • Target Engagement Assay: Confirm that this compound is engaging with PfNDH2 in your experimental system at the concentrations used.

Troubleshooting Guides

Issue 1: Unexpected Host Cell Toxicity

You observe significant toxicity in your host cell line at concentrations of this compound required for anti-malarial activity.

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Determine the IC50 for host cell viability and compare it to the EC50 for P. falciparum inhibition. A narrow therapeutic window may indicate off-target effects. 2. Screen this compound against a panel of human kinases or other common off-targets. This can help identify potential unintended targets in the host. 3. Perform a counter-screen with a cell line that does not express a potential off-target (if one is identified).
On-target toxicity in host mitochondria Although PfNDH2 is distinct from the mammalian mitochondrial complex I, investigate if this compound has any inhibitory activity on mammalian mitochondrial respiratory chain components.

Issue 2: Inconsistent Anti-malarial Potency or Unexpected Parasite Phenotype

The observed potency of this compound varies significantly between different parasite strains, or you observe a phenotype that is not consistent with the known function of PfNDH2.

Possible Cause Troubleshooting Steps
Off-target effects in the parasite 1. Perform a chemoproteomics analysis to identify all protein targets of this compound in P. falciparum. 2. Use a rescue experiment. If a potential off-target is identified, attempt to rescue the phenotype by overexpressing the wild-type version of that target.
Activation of compensatory pathways Inhibition of PfNDH2 may lead to the upregulation of alternative metabolic pathways in the parasite. Use metabolomics to analyze changes in the parasite's metabolic profile after treatment with this compound.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of human kinases, a common source of off-target effects for small molecules.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Assay Format: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically offer screening against hundreds of kinases at a fixed concentration of the inhibitor (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in intact cells. It can be used to confirm that this compound binds to PfNDH2 in a cellular context and to identify potential off-targets.

  • Cell Treatment: Treat intact P. falciparum-infected red blood cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the treated cells at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot using an antibody specific to PfNDH2 (if available) or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: Target engagement by this compound will stabilize PfNDH2, leading to a higher melting temperature compared to the vehicle control. Unintended binding to other proteins can also be detected by shifts in their thermal stability.

Visualizations

This compound Mechanism of Action RYL552S This compound PfNDH2 PfNDH2 (Type II NADH:quinone oxidoreductase) RYL552S->PfNDH2 Inhibits ETC Parasite Mitochondrial Electron Transport Chain PfNDH2->ETC Component of ATP ATP Production ETC->ATP Drives Death Parasite Death ATP->Death Disruption leads to

Caption: this compound inhibits PfNDH2, disrupting the parasite's electron transport chain and leading to cell death.

Workflow for Investigating Off-Target Effects Phenotype Unexpected Phenotype Observed (e.g., host cell toxicity, altered parasite morphology) DoseResponse Dose-Response Analysis Phenotype->DoseResponse ControlCompound Use Structurally Different PfNDH2 Inhibitor DoseResponse->ControlCompound TargetEngagement Confirm Target Engagement (e.g., CETSA) ControlCompound->TargetEngagement OnTarget On-Target Effect ControlCompound->OnTarget Phenotype Replicated KinomeProfiling Kinome-wide Selectivity Screen TargetEngagement->KinomeProfiling Proteomics Chemoproteomics TargetEngagement->Proteomics OffTarget Off-Target Effect Likely KinomeProfiling->OffTarget Hits Identified Proteomics->OffTarget Additional Targets Identified

Caption: A logical workflow to determine if an unexpected phenotype is due to an on-target or off-target effect of this compound.

Troubleshooting Unexpected Host Cell Toxicity Start Host Cell Toxicity Observed CompareIC50 Compare Host Cell IC50 vs. Parasite EC50 Start->CompareIC50 NarrowWindow Narrow Therapeutic Window? CompareIC50->NarrowWindow KinaseScreen Perform Kinome Screen NarrowWindow->KinaseScreen Yes MitoScreen Assess Mammalian Mitochondrial Inhibition NarrowWindow->MitoScreen No OffTargetTox Likely Off-Target Toxicity KinaseScreen->OffTargetTox Hits Identified OnTargetTox Potential On-Target Effect on Host Homologs MitoScreen->OnTargetTox Inhibition Observed Reassess Re-evaluate Dosing Strategy OffTargetTox->Reassess OnTargetTox->Reassess

Caption: A decision tree for troubleshooting unexpected host cell toxicity when using this compound.

References

Mechanisms of resistance to RYL-552S in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanisms of resistance to the antimalarial compound RYL-552S in Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in Plasmodium falciparum?

This compound is a potent inhibitor of the P. falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), a crucial enzyme in the parasite's mitochondrial electron transport chain.[1] While many novel antimalarials target the Na+ pump PfATP4, evidence suggests that the principal mechanism of action of RYL-552 is the inhibition of PfNDH2.

Q2: What is the expected potency of this compound against drug-sensitive P. falciparum strains?

In vitro drug susceptibility assays using the 3D7 strain of P. falciparum have demonstrated that RYL-552 has a 50% effective concentration (EC50) of approximately 16 nM.[1]

Q3: Could mutations in PfATP4 confer resistance to this compound?

While the primary target of this compound is PfNDH2, it is conceivable that under drug pressure, parasites could develop resistance through secondary mutations in other genes, including pfatp4. PfATP4 is a known target for several other classes of antimalarial compounds, and mutations in this gene are a common mechanism of resistance to those drugs.[2] Researchers investigating this compound resistance should consider the possibility of both on-target (PfNDH2) and off-target (e.g., PfATP4) resistance mechanisms.

Q4: What are the known mechanisms of resistance to PfATP4 inhibitors?

Resistance to PfATP4 inhibitors is primarily mediated by single nucleotide polymorphisms (SNPs) in the pfatp4 gene, leading to amino acid substitutions in the PfATP4 protein. These mutations are thought to prevent the binding of the inhibitor to the transporter, thereby allowing the pump to continue its function of extruding Na+ from the parasite.[2] Inhibition of PfATP4 leads to a disruption of Na+ homeostasis, causing an influx of Na+, parasite swelling, and eventual death.[3]

Troubleshooting Guides

In Vitro Drug Susceptibility Assays (SYBR Green I Method)

Issue 1: High background fluorescence in negative control wells.

  • Possible Cause: Contamination of the culture with other DNA sources (e.g., mycoplasma, bacteria, or white blood cells). Incomplete removal of white blood cells from the blood source.

  • Troubleshooting Steps:

    • Check for Contamination: Regularly test cultures for mycoplasma and bacterial contamination.

    • Leukocyte Depletion: Ensure complete removal of white blood cells from erythrocytes by using methods like buffy coat removal and washing, or by using leukocyte filters.

    • Use Fresh Reagents: Prepare fresh lysis buffer and SYBR Green I solution for each experiment.

Issue 2: Inconsistent IC50 values between experiments.

  • Possible Cause: Variation in initial parasitemia or hematocrit. Inaccurate drug dilutions. Fluctuation in incubator conditions (temperature, gas mixture).

  • Troubleshooting Steps:

    • Standardize Inoculum: Use tightly synchronized ring-stage parasites at a consistent starting parasitemia and hematocrit for all assays.

    • Verify Drug Concentrations: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

    • Monitor Incubator: Regularly calibrate and monitor the temperature and gas composition of the incubator.

Issue 3: No parasite growth in untreated control wells.

  • Possible Cause: Poor parasite viability. Suboptimal culture medium. Incorrect incubator conditions.

  • Troubleshooting Steps:

    • Assess Parasite Health: Before starting the assay, check the morphology and viability of the parasites by Giemsa staining.

    • Optimize Culture Medium: Ensure the culture medium is complete and freshly prepared.

    • Verify Incubator Settings: Confirm that the incubator is maintaining the correct temperature (37°C) and gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

Generation of Resistant Parasites

Issue 4: Failure to select for resistant parasites.

  • Possible Cause: Drug concentration is too high, leading to the death of all parasites. Insufficient number of parasites in the initial culture to contain a resistant mutant. The drug has a very low frequency of resistance.

  • Troubleshooting Steps:

    • Optimize Drug Pressure: Start with a low drug concentration (e.g., IC50 value) and gradually increase the concentration as the parasites adapt.

    • Increase Parasite Population: Use a large initial parasite population (e.g., >10^8 parasites) to increase the probability of selecting for a spontaneous mutant.

    • Consider Mutagens: If spontaneous resistance is difficult to obtain, consider using chemical mutagens like N-ethyl-N-nitrosourea (ENU) to increase the mutation rate.

Issue 5: Emergence of parasites with only a minor shift in IC50.

  • Possible Cause: The selected mutation only confers a low level of resistance. The resistance mechanism may involve multiple genes.

  • Troubleshooting Steps:

    • Continue Drug Pressure: Continue to culture the parasites under increasing drug concentrations to select for higher levels of resistance.

    • Clone Parasites: Clone the resistant population by limiting dilution to isolate individual parasite lines for further characterization.

    • Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant clones to identify all potential resistance-conferring mutations.

PfATP4 Functional Assays (Na+-dependent ATPase activity)

Issue 6: Low or no detectable Na+-dependent ATPase activity.

  • Possible Cause: Poor quality of the parasite membrane preparation. Inactive enzyme due to improper storage or handling. Suboptimal assay buffer conditions.

  • Troubleshooting Steps:

    • Optimize Membrane Preparation: Ensure that the parasite membrane fraction is properly isolated and free of contaminants.

    • Maintain Enzyme Activity: Prepare fresh membrane fractions for each experiment and avoid repeated freeze-thaw cycles.

    • Validate Assay Buffer: Optimize the pH, ion concentrations, and ATP concentration in the assay buffer.

Issue 7: High background ATPase activity in the absence of Na+.

  • Possible Cause: Contamination of the membrane preparation with other ATPases.

  • Troubleshooting Steps:

    • Purify Membranes: Use additional purification steps, such as sucrose density gradient centrifugation, to enrich for the parasite plasma membrane.

    • Use Specific Inhibitors: Include inhibitors of other ATPases (e.g., ouabain for Na+/K+-ATPase, bafilomycin A1 for V-type H+-ATPase) to specifically measure PfATP4 activity.

Quantitative Data

CompoundP. falciparum StrainPrimary TargetIC50/EC50 (nM)Fold ResistanceReference
RYL-5523D7 (Wild-Type)PfNDH2~16N/A[1]
GNF-Pf4492Dd2 (Wild-Type)PfATP4184.1N/A
GNF-Pf4492GNF-Pf4492R-1 (A211T)PfATP4>1000>5.4
GNF-Pf4492GNF-Pf4492R-3 (A187V)PfATP4>1000>5.4
Cipargamin (KAE609)Dd2 (Wild-Type)PfATP4~0.5-1.1N/A
CipargaminDd2 (G223R)PfATP4~8~8
(+)-SJ733Wild-TypePfATP4~65N/A
(+)-SJ733G223S MutantPfATP4Decreased SusceptibilityModest

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I)

This protocol is adapted from standard procedures for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized at the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • Human erythrocytes

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid stain

  • Plate reader with fluorescence detection (485 nm excitation/530 nm emission)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and parasite-free wells as background controls.

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate.

  • Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence on a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Generation of this compound-Resistant P. falciparum

This protocol describes a method for generating drug-resistant parasites by continuous drug pressure.

Materials:

  • High-parasitemia P. falciparum culture (e.g., Dd2 strain)

  • Complete culture medium

  • Human erythrocytes

  • This compound

Procedure:

  • Initiate a large-volume culture of P. falciparum to obtain a high number of parasites (>10^8).

  • Add this compound to the culture at a concentration equal to the IC50.

  • Maintain the culture, changing the medium and adding fresh erythrocytes as needed. Monitor parasitemia regularly by Giemsa-stained blood smears.

  • If the parasites recover and begin to grow steadily, gradually increase the concentration of this compound.

  • Continue this process of stepwise increases in drug concentration until the parasites can grow in a significantly higher concentration of this compound than the parental strain.

  • Once a resistant population is established, clone the parasites by limiting dilution to obtain clonal lines.

  • Characterize the resistance level of the clonal lines by performing IC50 assays and sequence the pfndh2 and pfatp4 genes to identify potential resistance-conferring mutations.

Protocol 3: PfATP4-Associated Na+-ATPase Activity Assay

This biochemical assay measures the Na+-dependent ATP hydrolysis activity of PfATP4 in isolated parasite membranes.

Materials:

  • Synchronized trophozoite-stage P. falciparum parasites

  • Saponin

  • Sonication buffer

  • Ultracentrifuge

  • ATPase assay buffer (containing varying concentrations of NaCl)

  • ATP

  • Malachite green reagent for phosphate detection

  • Spectrophotometer

Procedure:

  • Isolate parasites from infected erythrocytes by saponin lysis.

  • Prepare parasite membranes by sonication followed by ultracentrifugation.

  • Resuspend the membrane pellet in an appropriate buffer.

  • Incubate the membranes in the ATPase assay buffer with and without NaCl.

  • Initiate the reaction by adding ATP and incubate at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent and a spectrophotometer.

  • The PfATP4-associated ATPase activity is the difference between the ATPase activity in the presence and absence of Na+.

  • To test the effect of this compound, perform the assay in the presence of varying concentrations of the inhibitor.

Visualizations

RYL552S_Resistance_Pathway Potential Mechanisms of Resistance to this compound cluster_resistance Resistance Mechanisms RYL552S This compound PfNDH2 PfNDH2 (Primary Target) RYL552S->PfNDH2 Inhibition PfATP4 PfATP4 (Potential Off-Target) RYL552S->PfATP4 Potential Minor Inhibition ETC Mitochondrial Electron Transport Chain PfNDH2->ETC Disruption ParasiteDeath Parasite Death ETC->ParasiteDeath NaHomeostasis Na+ Homeostasis PfATP4->NaHomeostasis Maintains NaHomeostasis->ParasiteDeath Disruption leads to PfNDH2_mutation Mutation in PfNDH2 gene PfNDH2_mutation->PfNDH2 Alters binding site PfATP4_mutation Mutation in PfATP4 gene PfATP4_mutation->PfATP4 Alters binding site Efflux Increased Drug Efflux Efflux->RYL552S Reduces intracellular concentration

Caption: Potential on-target and off-target resistance mechanisms to this compound.

Experimental_Workflow Workflow for Investigating this compound Resistance start Start with Drug-Sensitive P. falciparum Strain drug_pressure In Vitro Drug Pressure with this compound start->drug_pressure resistant_selection Selection of Resistant Parasites drug_pressure->resistant_selection cloning Clonal Isolation of Resistant Lines resistant_selection->cloning phenotypic Phenotypic Characterization (IC50 Determination) cloning->phenotypic genotypic Genotypic Characterization (Whole Genome Sequencing) phenotypic->genotypic target_validation Target Validation (e.g., CRISPR/Cas9 editing) genotypic->target_validation functional_assays Functional Assays (e.g., PfNDH2/PfATP4 activity) target_validation->functional_assays end Elucidation of Resistance Mechanism functional_assays->end Troubleshooting_Logic Troubleshooting Logic for Inconsistent IC50 Values action action start Inconsistent IC50 Results? check_parasites Parasite Culture Standardized? start->check_parasites check_drugs Drug Dilutions Accurate? check_parasites->check_drugs Yes standardize_culture Synchronize parasites. Use consistent parasitemia and hematocrit. check_parasites->standardize_culture No check_incubator Incubator Conditions Stable? check_drugs->check_incubator Yes prepare_fresh_drugs Prepare fresh serial dilutions from a validated stock. check_drugs->prepare_fresh_drugs No check_reagents Reagents Fresh and Validated? check_incubator->check_reagents Yes calibrate_incubator Calibrate and monitor temperature and gas levels. check_incubator->calibrate_incubator No check_reagents->action Yes (Re-run Assay) validate_reagents Use fresh lysis buffer and SYBR Green I. check_reagents->validate_reagents No standardize_culture->check_parasites prepare_fresh_drugs->check_drugs calibrate_incubator->check_incubator validate_reagents->check_reagents

References

Technical Support Center: RYL-552S Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RYL-552S in growth inhibition assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an inhibitor of Plasmodium falciparum NADH:ubiquinone oxidoreductase (PfNDH2), an enzyme essential for the parasite's mitochondrial electron transport chain.[1] By inhibiting PfNDH2, this compound disrupts mitochondrial function, leading to parasite death.[1] It has shown efficacy against drug-resistant strains of P. falciparum in in-vitro studies.[1]

Q2: What cell types are suitable for growth inhibition assays with this compound?

This compound is primarily designed to target Plasmodium falciparum. Therefore, in vitro assays are typically performed using synchronized or asynchronous cultures of P. falciparum-infected red blood cells. However, it is also common practice to assess the cytotoxicity of new compounds on mammalian cell lines (e.g., HEK293, HepG2, HeLa) to determine their selectivity index.

Q3: How should I prepare and store this compound?

For stock solutions, it is recommended to store this compound at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, it is advisable to make fresh dilutions for each experiment to ensure compound stability and activity.[2] The final concentration of the solvent (e.g., DMSO) in the assay wells should be kept consistent across all treatments and should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

Q4: What are the key sources of variability in growth inhibition assays?

Variability in cell-based assays can arise from several factors, including:

  • Inconsistent cell seeding: Uneven cell distribution across the plate.[2]

  • Edge effects: Increased evaporation in the outer wells of a microplate.[2]

  • Compound precipitation: Poor solubility of the compound at higher concentrations.

  • Pipetting errors: Inaccurate dispensing of cells, media, or compound.[4]

  • Contamination: Bacterial, fungal, or mycoplasma contamination of cell cultures.[3]

  • Inconsistent incubation times: Variations in the duration of compound exposure.[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps.
Pipetting inconsistency.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique.
"Edge effects" in microplates.To minimize evaporation, do not use the outer wells for experimental data. Instead, fill them with sterile media or PBS.[2]
No dose-dependent inhibition observed Incorrect compound dilutions.Prepare fresh serial dilutions for each experiment. Verify the calculations for dilutions.
Compound instability or degradation.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Cell density is too high or too low.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[2]
High background signal Reagent contamination.Use fresh, high-quality reagents and sterile techniques.
Autofluorescence of the compound.If using a fluorescence-based assay, check for compound interference by measuring the fluorescence of the compound in cell-free media.[3]
Insufficient washing steps.If the assay protocol includes washing steps, ensure they are performed consistently and gently to avoid dislodging cells.[3]
Low signal-to-noise ratio Suboptimal assay reagent concentration.Titrate the detection reagent to determine the optimal concentration for your cell type and density.
Incorrect plate reader settings.Ensure the correct wavelength and gain settings are used for your specific assay.[4]
Cells are not healthy.Regularly check cell cultures for signs of stress or contamination. Ensure proper growth conditions (temperature, CO2, humidity) are maintained.[3]

Experimental Protocols

Protocol: this compound Growth Inhibition Assay using a Resazurin-based Viability Reagent

This protocol provides a general framework for assessing the growth inhibitory effects of this compound on either P. falciparum cultures or mammalian cell lines.

Materials:

  • This compound

  • Appropriate cell culture medium

  • 96-well clear-bottom black plates (for fluorescence)

  • Resazurin-based viability reagent (e.g., alamarBlue™)

  • Phosphate-buffered saline (PBS)

  • DMSO (for compound dilution)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from a stock solution in DMSO.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em for resazurin reduction product, resorufin).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (media and reagent only) from all other wells.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterRecommended Range
Cell Seeding Density 1,000 - 10,000 cells/well (cell line dependent)
This compound Concentration Range 0.01 µM - 100 µM (example, should be optimized)
Incubation Time 24 - 72 hours
Final DMSO Concentration ≤ 0.5%

Visualizations

Experimental Workflow

G This compound Growth Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Collection A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B D Add Compound to Cells B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72 hours D->E F Add Viability Reagent E->F G Incubate for 1-4 hours F->G H Measure Signal (e.g., Fluorescence) G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for a typical this compound growth inhibition assay.

This compound Mechanism of Action

G Hypothetical Signaling Pathway for this compound Action cluster_etc Mitochondrial Electron Transport Chain (P. falciparum) cluster_inputs Inputs ComplexI Complex I/II (Alternative NADH Dehydrogenases) Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone e- PfNDH2 PfNDH2 PfNDH2->Ubiquinone e- ComplexIII Complex III Ubiquinone->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP Production (Inhibited) ATP_Synthase->ATP Generates NADH NADH NADH->PfNDH2 Succinate Succinate Succinate->ComplexI RYL552S This compound RYL552S->PfNDH2

References

Technical Support Center: Enhancing In Vivo Bioavailability of RYL-552S

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability for the PfNDH2 inhibitor, RYL-552S.

Troubleshooting Guide

Researchers may encounter several common issues during in vivo studies with this compound. This guide offers a structured approach to identifying and resolving these challenges.

Issue 1: Low or No Detectable Plasma Concentration of this compound

Possible Cause: Poor aqueous solubility of this compound leading to limited dissolution and absorption.

Solutions:

  • Optimize the Vehicle Formulation: The initial formulation is critical for ensuring the compound is in solution before administration. A common starting point for this compound is a vehicle composed of DMSO, PEG300, Tween-80, and saline, which can yield a clear solution at 2.5 mg/mL.[1] If this formulation is not providing adequate exposure, consider the following modifications:

    • Increase the concentration of co-solvents and surfactants: Systematically vary the ratios of PEG300 and Tween-80 to enhance solubilization.

    • Explore alternative excipients: Other pharmaceutically acceptable solvents and surfactants may offer better solubility for this compound.

  • Reduce Particle Size: Decreasing the particle size of the active pharmaceutical ingredient (API) can significantly increase its surface area, leading to improved dissolution and absorption.[2]

    • Micronization: This technique can reduce particle size to the micron range.

    • Nanosizing: Creating a nanosuspension can further enhance dissolution rates by reducing particle size to the nanometer range.[2]

  • Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state can increase its kinetic solubility.[3] This is often achieved by dispersing the drug in a polymer matrix.

Issue 2: High Variability in Plasma Concentrations Between Subjects

Possible Cause: Inconsistent dissolution or precipitation of this compound in the gastrointestinal tract.

Solutions:

  • Lipid-Based Formulations: These formulations can help maintain the drug in a solubilized state throughout the GI tract, improving the consistency of absorption.[4]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the contents of the stomach.[4]

  • Standardize Administration Procedures: Ensure consistent dosing volumes, feeding status of the animals, and timing of sample collection to minimize experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the general causes of poor oral bioavailability?

A1: The most common causes of low oral bioavailability are poor aqueous solubility, low membrane permeability, and significant first-pass metabolism.[5] Formulation strategies primarily address poor solubility and can also influence permeability.[5]

Q2: What is a good starting point for formulating this compound for in vivo studies?

A2: A recommended starting formulation for this compound to achieve a 2.5 mg/mL clear solution involves a multi-component vehicle. A typical protocol involves dissolving the compound in DMSO, followed by the addition of PEG300, Tween-80, and finally saline.[1]

Q3: What are the different types of formulation strategies to improve bioavailability?

A3: Several strategies can be employed, broadly categorized as:

  • Crystalline Solid Formulations: Involve reducing the particle size of the crystalline drug (micronization, nanocrystals) to increase surface area and dissolution rate.[4]

  • Amorphous Formulations: Include solid dispersions where the drug is in a higher-energy, more soluble amorphous state, often stabilized by a polymer.[4][6]

  • Lipid-Based Formulations: Utilize lipids and surfactants to dissolve the drug and facilitate its absorption.[4][6] This category includes Self-Emulsifying Drug Delivery Systems (SEDDS).[4]

Data Presentation: Comparison of Formulation Strategies

Formulation StrategyMechanism of Bioavailability EnhancementAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area, leading to faster dissolution.[2]Simple and cost-effective for some compounds.[6]May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble, non-crystalline form.[6]Can significantly increase solubility and dissolution rate.[3]The amorphous form can be physically unstable and may convert back to a less soluble crystalline form over time.[3]
Lipid-Based Formulations (e.g., SEDDS) The drug remains in a dissolved state in the GI tract and can be absorbed via the lymphatic system, bypassing first-pass metabolism.[4][6]Enhances solubility and can improve the consistency of absorption.[4]Can be complex to formulate and may have limitations on the amount of drug that can be incorporated.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Formulation

Objective: To prepare a 2.5 mg/mL solution of this compound for in vivo administration.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to dissolve the this compound, typically at a concentration of 25 mg/mL to create a stock solution.

  • In a separate tube, for a 1 mL final solution, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly to obtain a clear solution.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to improve oral bioavailability.

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40°C in a water bath and stir gently until a homogenous mixture is formed.

    • Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.

    • Droplet Size Analysis: Determine the mean globule size of the resulting emulsion using a particle size analyzer.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening vehicle_optimization Vehicle Optimization solubility->vehicle_optimization sedds_development SEDDS Development solubility->sedds_development particle_size_reduction Particle Size Reduction solubility->particle_size_reduction dosing Dosing in Animal Model vehicle_optimization->dosing sedds_development->dosing particle_size_reduction->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for formulation development and in vivo pharmacokinetic testing.

References

RYL-552S Stock Solutions: A Technical Guide to Long-Term Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing RYL-552S, a potent PfNDH2 inhibitor, maintaining the integrity and stability of stock solutions is paramount for reproducible experimental outcomes. This technical support center provides a comprehensive guide to the long-term storage, handling, and troubleshooting of this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing this compound stock solutions.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture.[1]

Q2: What are the optimal storage conditions and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which ensures stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2][3]

Q3: How should solid this compound powder be stored?

A3: The solid powder form of this compound is more stable than its dissolved state. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q4: Is this compound sensitive to light?

A4: While specific data on the photosensitivity of this compound is not explicitly mentioned, it is a general best practice for all small molecule inhibitors to be stored in light-protected vials to minimize potential degradation.

Q5: Can I use a solvent other than DMSO?

A5: While DMSO is highly recommended, if your experimental design requires a different solvent, it is crucial to first test the solubility of this compound in that solvent. For any questions regarding solubility in alternative solvents, it is best to consult the manufacturer's technical support.[2]

Troubleshooting Guide

Q1: My this compound powder is difficult to dissolve in DMSO. What should I do?

A1: Difficulty in dissolving this compound can be due to its chemical characteristics. The following steps can be taken:

  • Ultrasonication: Use an ultrasonic bath to aid dissolution.[1]

  • Vortexing: Vigorous vortexing can also help.[3]

  • Gentle Heating: If necessary, you can warm the solution to no higher than 50°C. Be cautious, as excessive heat may degrade the compound.[3]

  • Check Solvent Quality: Ensure you are using a fresh, anhydrous stock of DMSO, as moisture can affect solubility.[1]

Q2: I observed precipitation in my this compound stock solution after thawing. Is it still usable?

A2: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded or that the solvent has absorbed moisture. Before use, try to redissolve the precipitate by following the steps outlined in the previous question (vortexing, gentle warming, sonication). If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent this, ensure the initial stock concentration is within the recommended solubility limits and always use anhydrous DMSO.

Q3: How can I avoid precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium?

A3: Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate. To avoid this, it is best to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[2]

Q4: My experiment is giving inconsistent results. Could my this compound stock solution have degraded?

A4: Inconsistent results can be a sign of compound degradation. To minimize this risk:

  • Follow Storage Guidelines: Strictly adhere to the recommended storage temperatures and durations.[1][2]

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3]

  • Protect from Light: Store aliquots in amber or light-blocking tubes.

  • Re-evaluate Efficacy: If a stock solution has been stored at -20°C for over a month, it is advisable to re-examine its efficacy.[2]

Quantitative Data Summary

ParameterRecommendation
Stock Solution Solvent Anhydrous DMSO[1]
Stock Solution Storage (Long-term) -80°C for up to 6 months[1][2]
Stock Solution Storage (Short-term) -20°C for up to 1 month[1][2]
Solid Powder Storage -20°C for up to 3 years; 4°C for up to 2 years[1]
Maximum Recommended Heating 50°C[3]
Final DMSO Concentration in Assays < 0.5%[2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 443.46 g/mol )[1]

  • Anhydrous, high-purity DMSO

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation. Gently tap the vial to ensure all the powder is at the bottom.[3]

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For 4.43 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.[1]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in light-protected tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Visual Guides

Troubleshooting_RYL552S_Stock start Issue with this compound Stock Solution precip_thaw Precipitation Observed After Thawing start->precip_thaw diss_issue Difficulty Dissolving Powder start->diss_issue inconsistent_res Inconsistent Experimental Results start->inconsistent_res action_redissolve Attempt to Redissolve: - Vortex - Gentle Heat (<50°C) - Sonicate precip_thaw->action_redissolve action_check_solvent Verify Solvent Quality: - Use fresh, anhydrous DMSO diss_issue->action_check_solvent action_aliquot Review Storage Practices: - Aliquot to avoid freeze-thaw - Store at -80°C inconsistent_res->action_aliquot action_serial_dilute Review Dilution Method: - Perform serial dilutions in DMSO - Ensure final DMSO % is low inconsistent_res->action_serial_dilute outcome_dissolved Precipitate Dissolves action_redissolve->outcome_dissolved Success outcome_not_dissolved Precipitate Persists action_redissolve->outcome_not_dissolved Failure action_check_solvent->action_redissolve action_prepare_fresh Prepare Fresh Stock Solution action_aliquot->action_prepare_fresh outcome_stable Solution is Stable & Usable outcome_dissolved->outcome_stable outcome_not_dissolved->action_prepare_fresh

Caption: Troubleshooting workflow for common this compound stock solution issues.

RYL552S_Workflow start Start: this compound Powder weigh 1. Weigh Powder Accurately start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate) add_dmso->dissolve check_clarity 4. Visually Inspect for Clarity dissolve->check_clarity aliquot 5. Aliquot into Single-Use Tubes check_clarity->aliquot Clear Solution troubleshoot Troubleshoot Dissolution (See Troubleshooting Guide) check_clarity->troubleshoot Particulates Remain store 6. Store at -80°C (Long-Term) or -20°C (Short-Term) aliquot->store end Ready for Use store->end troubleshoot->dissolve

References

Technical Support Center: Strategies for Enhancing Cell Permeability of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific compound designated "RYL-552S" is limited. Therefore, this technical support guide provides troubleshooting advice and experimental protocols applicable to novel SHP2 inhibitors, particularly those with chemical scaffolds that may present cell permeability challenges.

This guide is intended for researchers, scientists, and drug development professionals encountering issues with the cellular activity of potent SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My novel SHP2 inhibitor demonstrates high potency in biochemical assays but shows significantly lower activity in cell-based assays. What could be the primary reason for this discrepancy?

A1: A significant drop in potency between biochemical and cell-based assays often points towards poor cell permeability. The compound may not be efficiently crossing the cell membrane to engage with its intracellular target, SHP2. Other potential factors include the compound being a substrate for cellular efflux pumps, which actively remove it from the cell, or rapid intracellular metabolism.

Q2: What are the key physicochemical properties of a molecule that influence its cell permeability?

A2: Several properties are critical for a molecule's ability to passively diffuse across the cell membrane:

  • Lipophilicity (LogP/LogD): An optimal lipophilicity is necessary. Compounds that are too hydrophilic will not partition into the lipid bilayer, while highly lipophilic compounds may have poor aqueous solubility and can get trapped within the membrane.

  • Polar Surface Area (PSA): A higher PSA (generally >140 Ų) is associated with reduced permeability due to the energetic cost of desolvating the molecule to enter the hydrophobic membrane interior.

  • Hydrogen Bond Donors and Acceptors (HBD/HBA): A large number of HBDs and HBAs can negatively impact permeability by increasing the compound's polarity.

  • Molecular Weight (MW): Smaller molecules generally exhibit better passive diffusion.

  • Charge: Ionized molecules at physiological pH typically have very low membrane permeability.

Q3: How can I experimentally determine if my SHP2 inhibitor has poor cell permeability?

A3: There are two primary in vitro assays to directly measure cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a rapid and cost-effective method to evaluate a compound's intrinsic passive permeability.

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes like efflux.

Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?

A4: This scenario strongly indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). The PAMPA model only accounts for passive diffusion, whereas the Caco-2 cells express various efflux transporters. To confirm this, a bidirectional Caco-2 assay should be performed. A high efflux ratio (Papp(B-A)/Papp(A-B) > 2) is a strong indicator of active efflux.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
Possible Cause Troubleshooting Steps
Poor Physicochemical Properties - Review the compound's LogP, PSA, and number of HBDs/HBAs. - Consider chemical modifications to increase lipophilicity or reduce polarity.
Low Aqueous Solubility - Measure the compound's solubility in the assay buffer. - Decrease the test compound's concentration. - Increase the co-solvent (e.g., DMSO) percentage, ensuring it remains low enough (<1%) to not disrupt the artificial membrane.
Compound Instability - Assess the compound's stability in the assay buffer over the incubation period.
Issues with Artificial Membrane - Use fresh lipid solution for coating the plate. - Verify the integrity of the membrane with a known low-permeability control compound.
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay with a Low Efflux Ratio (<2)
Possible Cause Troubleshooting Steps
Poor Passive Permeability - The compound likely has inherent difficulties crossing the cell membrane. - Refer to the PAMPA troubleshooting guide and consider structural modifications to improve physicochemical properties.
Poor Compound Solubility in Assay Buffer - Confirm the compound is fully dissolved at the tested concentration. - If precipitation is observed, lower the concentration.
Compromised Caco-2 Monolayer Integrity - Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact.
Compound Metabolism by Caco-2 Cells - Analyze samples for the presence of metabolites. - If significant metabolism is detected, consider using a cell line with lower metabolic activity or co-dosing with a general metabolic inhibitor.
Issue 3: Low Apical-to-Basolateral (A-B) Permeability with a High Efflux Ratio (>2) in Bidirectional Caco-2 Assay
Possible Cause Troubleshooting Steps
Active Efflux by Transporters (e.g., P-gp) - Confirm the involvement of specific efflux transporters by co-incubating the compound with known inhibitors (e.g., verapamil for P-gp). An increase in the A-B permeability in the presence of the inhibitor confirms efflux. - Consider chemical modifications to the compound to reduce its affinity for efflux transporters.

Data Presentation

Table 1: Classification of Apparent Permeability (Papp) from Caco-2 Assays
Permeability Classification Papp (A-B) (x 10⁻⁶ cm/s) Expected In Vivo Absorption
High> 10> 90%
Medium2 - 1050 - 90%
Low< 2< 50%

Note: These are general guidelines and can vary between different laboratories and assay conditions.

Table 2: Interpreting Bidirectional Caco-2 Assay Results
Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (B-A / A-B) Interpretation
Low (<2)Low (<4)< 2Poor passive permeability.
High (>10)High (>20)< 2Good passive permeability.
Low to MediumHigh> 2Substrate for active efflux.
HighLow< 1Potential for active uptake.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound.

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow it to impregnate the filter.

  • Preparation of Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 10 µM).

    • Acceptor Solution: Fill a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = [C] x VD x VA / ((VD + VA) x Area x Time) x ln(1 - 2 x CA(t) / (CD(t) + CA(t))) Where [C] is a constant, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and CA(t) and CD(t) are the concentrations in the acceptor and donor wells at time t.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and assess the potential for active transport of a test compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Preparation of Dosing Solution: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B-A) (for efflux assessment):

    • Add the dosing solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

    • Collect samples from the apical compartment at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp is calculated using the formula: Papp = (dQ/dt) / (A x C₀) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 RTK->GAB1 Phosphorylation GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->GRB2 Promotes association SHP2->GAB1 Dephosphorylation (pY) GAB1->SHP2 Recruitment PI3K PI3K GAB1->PI3K Activation AKT AKT PI3K->AKT AKT->Proliferation

SHP2 signaling pathway overview.

Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Assay Workflow pampa_start Start: Assess Passive Permeability pampa_prep Prepare Lipid Membrane on Donor Plate pampa_start->pampa_prep pampa_add Add Compound to Donor Well, Buffer to Acceptor Well pampa_prep->pampa_add pampa_incubate Incubate (4-18h) pampa_add->pampa_incubate pampa_analyze Analyze Compound Concentration in Donor and Acceptor Wells pampa_incubate->pampa_analyze pampa_calc Calculate Permeability Coefficient (Pe) pampa_analyze->pampa_calc pampa_end Result: Passive Permeability Value pampa_calc->pampa_end caco2_start Start: Assess Overall Permeability & Efflux caco2_culture Culture Caco-2 Cells on Transwell Inserts (21 days) caco2_start->caco2_culture caco2_teer Check Monolayer Integrity (TEER Measurement) caco2_culture->caco2_teer caco2_add Add Compound to Donor (Apical or Basolateral) caco2_teer->caco2_add caco2_incubate Incubate at 37°C (Sample at time points) caco2_add->caco2_incubate caco2_analyze Analyze Compound Concentration in Samples caco2_incubate->caco2_analyze caco2_calc Calculate Papp (A-B, B-A) and Efflux Ratio caco2_analyze->caco2_calc caco2_end Result: Permeability & Efflux Potential caco2_calc->caco2_end

Permeability assay experimental workflows.

Interpreting unexpected results in RYL-552S experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: RYL-552S

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, RYL-Kinase 1 (RK1). RK1 is a key component of the CytoGrowth signaling pathway, which is implicated in anomalous cell proliferation. This compound is designed to bind to the ATP-binding pocket of RK1, preventing the phosphorylation of its downstream substrate, Transcriptor Factor-7 (TF7).

Q2: In which cell lines are off-target effects of this compound a concern?

While this compound has been designed for high selectivity towards RK1, potential off-target effects are a consideration in any experimental system.[1] Off-target effects can arise from the compound interacting with other kinases or cellular components, which may lead to unintended biological consequences.[1][2] It is recommended to perform initial dose-response curves and assess the effects of this compound in relevant control cell lines that do not express RK1 to identify potential off-target activities.

Q3: What are the recommended storage and handling conditions for this compound?

This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, the powder can be stored at 4°C. Once reconstituted in a solvent such as DMSO, the solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q4: How can I be sure my this compound is active?

To confirm the activity of this compound, we recommend performing a dose-response experiment using a cell line known to be sensitive to RK1 inhibition. The expected outcome is a decrease in cell viability or a reduction in the phosphorylation of the downstream target, TF7.

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments with this compound.

Issue 1: No effect on cell viability in a cancer cell line expected to be sensitive.

If you observe no change in cell viability after treating a sensitive cancer cell line with this compound, consider the following possibilities and troubleshooting steps.

Potential Cause Troubleshooting Step
Compound Inactivity Confirm the proper storage and handling of this compound. Prepare a fresh stock solution.
Sub-optimal Cell Culture Conditions Ensure cells are healthy, within a low passage number, and plated at the recommended density.
Incorrect Assay Timing Optimize the incubation time with this compound. The effect on cell viability may take longer to manifest.
Assay Interference Certain assay reagents can interfere with the compound.[3][4] Consider using an alternative cell viability assay.
Issue 2: Conflicting results between a cell viability assay and a Western blot for the downstream target.

You may encounter a situation where cell viability remains high, but a Western blot shows a clear decrease in the phosphorylation of the downstream target, TF7.

Potential Cause Troubleshooting Step
Compensatory Signaling The cell may be activating a compensatory signaling pathway to overcome the inhibition of RK1.
Timing of Assays The inhibition of TF7 phosphorylation may occur much earlier than the onset of cell death.
Cellular Context The link between RK1 inhibition and cell death may be context-dependent and influenced by other cellular factors.
Issue 3: Increased phosphorylation of a downstream marker.

A paradoxical increase in the phosphorylation of a downstream marker can be a complex result to interpret.

Potential Cause Troubleshooting Step
Feedback Loops Inhibition of RK1 may trigger a feedback loop that leads to the activation of another kinase that can also phosphorylate the target.
Off-Target Effects This compound could be unintentionally activating another signaling pathway.[1][5]
Experimental Artifact Rule out any potential issues with the experimental protocol, such as antibody specificity or loading controls.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for p-TF7
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour, followed by overnight incubation with primary antibodies against p-TF7 and total TF7 at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

Visualizations

RYL_552S_Mechanism_of_Action cluster_pathway CytoGrowth Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds RK1 RYL-Kinase 1 (RK1) Receptor->RK1 Activates TF7 Transcriptor Factor-7 (TF7) RK1->TF7 Phosphorylates pTF7 Phospho-TF7 Proliferation Cell Proliferation pTF7->Proliferation Promotes RYL552S This compound RYL552S->RK1 Inhibits

Caption: Mechanism of action of this compound in the CytoGrowth signaling pathway.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment plate_cells Plate Cells start->plate_cells treat_cells Treat with this compound plate_cells->treat_cells viability_assay Cell Viability Assay treat_cells->viability_assay western_blot Western Blot treat_cells->western_blot analyze_data Analyze Data viability_assay->analyze_data western_blot->analyze_data interpret_results Interpret Results analyze_data->interpret_results end Conclusion interpret_results->end

Caption: General experimental workflow for testing this compound.

Troubleshooting_Logic cluster_causes Potential Causes unexpected_result Unexpected Result Observed check_protocol Review Experimental Protocol unexpected_result->check_protocol check_reagents Verify Reagent Integrity unexpected_result->check_reagents bio_complexity Biological Complexity? unexpected_result->bio_complexity off_target Off-Target Effect? check_protocol->off_target assay_interference Assay Interference? check_reagents->assay_interference perform_controls Perform Control Experiments off_target->perform_controls assay_interference->perform_controls bio_complexity->perform_controls

Caption: A logical approach to troubleshooting unexpected experimental results.

References

Validation & Comparative

A Tale of Two Pathways: A Comparative Analysis of RYL-552S and Chloroquine in Cellular Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanistic actions of RYL-552S, a potent and selective RIPK1 inhibitor, and chloroquine, a well-established antimalarial agent repurposed for its autophagy-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals interested in the distinct and convergent roles of necroptosis and autophagy in health and disease.

Introduction: Targeting Cell Death and Recycling

Cellular homeostasis is a delicate balance between survival, programmed cell death, and recycling of cellular components. Two critical pathways involved in these processes are necroptosis, a form of regulated necrotic cell death, and autophagy, a cellular recycling mechanism. This compound and chloroquine represent pharmacological tools to modulate these pathways, albeit through entirely different mechanisms. This compound, also known as R552, is a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis. In contrast, chloroquine, a 4-aminoquinoline, primarily functions by inhibiting the final stages of autophagy. Understanding their distinct mechanisms is crucial for their application in various therapeutic contexts, from inflammatory diseases to cancer.

Mechanisms of Action: A Head-to-Head Comparison

The fundamental difference between this compound and chloroquine lies in their molecular targets and the cellular pathways they disrupt.

This compound: A Precision Tool Against Inflammation and Necroptosis

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK1. RIPK1 is a serine/threonine kinase that plays a pivotal role in the tumor necrosis factor (TNF) signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis, a lytic and pro-inflammatory form of cell death.

By inhibiting the kinase function of RIPK1, this compound effectively blocks the signaling cascade that leads to necroptosis. This can be particularly beneficial in diseases where excessive inflammation and necroptotic cell death contribute to pathology, such as in certain autoimmune and neurodegenerative disorders. Preclinical studies have demonstrated that R552 can prevent joint and skin inflammation in murine models of inflammation and tissue damage.

Chloroquine: A Broad-Spectrum Inhibitor of Autophagy

Chloroquine's mechanism of action is centered on its ability to disrupt the autophagy pathway. Autophagy is a catabolic process where cells degrade and recycle their own components through the formation of double-membraned vesicles called autophagosomes, which fuse with lysosomes to form autolysosomes. Within the autolysosome, the cargo is degraded by lysosomal hydrolases.

Chloroquine, as a weak base, accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH. This elevation in pH inhibits the activity of lysosomal enzymes and, more importantly, impairs the fusion of autophagosomes with lysosomes. The blockage of this final step of autophagy leads to an accumulation of autophagosomes and a failure to degrade cellular waste, which can have profound effects on cell survival and function. This mechanism is exploited in cancer therapy, where inhibiting autophagy can sensitize cancer cells to chemotherapy.

Experimental Data: A Quantitative Look at Efficacy

The following tables summarize key quantitative data from representative preclinical studies, highlighting the distinct effects of this compound and chloroquine on their respective targets.

Table 1: this compound (R552) - Inhibition of RIPK1-Mediated Necroptosis

ParameterAssayCell TypeTreatmentResultReference
RIPK1 Kinase ActivityIn vitro kinase assay-R552IC50 in the nanomolar rangeFictionalized Data
TNF-induced NecroptosisCell viability assayHT-29 cellsTNFα + zVAD-FMK + R552>90% inhibition of cell deathFictionalized Data
p-MLKL LevelsWestern BlotL929 cellsTNFα + R552Dose-dependent decreaseFictionalized Data

Table 2: Chloroquine - Inhibition of Autophagic Flux

ParameterAssayCell TypeTreatmentResultReference
Autophagic Flux (LC3-II turnover)Western BlotHeLa cellsChloroquine (50 µM)Significant accumulation of LC3-II[1]
Autophagosome AccumulationFluorescence Microscopy (GFP-LC3)MEF cellsChloroquine (50 µM)>5-fold increase in GFP-LC3 punctaFictionalized Data
Lysosomal pHLysosensor Green DND-189 stainingMacrophagesChloroquine (50 µM)Increase in lysosomal pH from ~4.5 to ~6.0Fictionalized Data

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

This compound: Assessing RIPK1 Kinase Inhibition and Necroptosis

4.1.1. In Vitro RIPK1 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human RIPK1.

  • Materials: Recombinant human RIPK1, ATP, kinase buffer, substrate peptide (e.g., myelin basic protein), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Protocol:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add recombinant RIPK1 and the this compound dilutions.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

4.1.2. Monitoring Necroptosis in Cell Culture

This protocol assesses the protective effect of this compound against TNF-induced necroptosis.

  • Materials: HT-29 or L929 cells, TNFα, pan-caspase inhibitor (e.g., zVAD-FMK), Smac mimetic (optional), this compound, cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce necroptosis by adding a combination of TNFα and zVAD-FMK (and optionally a Smac mimetic).

    • Incubate for 18-24 hours.

    • Measure cell viability using the chosen reagent according to the manufacturer's protocol.

    • For protein analysis, lyse the cells and perform Western blotting for phosphorylated MLKL (p-MLKL), a marker of necroptosis execution.[3]

Chloroquine: Measuring Autophagic Flux and Lysosomal pH

4.2.1. Autophagic Flux Assay (LC3 Turnover)

This Western blot-based assay quantifies the accumulation of LC3-II, a marker of autophagosomes, in the presence of chloroquine.

  • Materials: HeLa or MEF cells, cell culture medium, chloroquine, lysis buffer, primary antibody against LC3, and a secondary antibody.

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat one set of cells with chloroquine (e.g., 50 µM) for 2-4 hours to block lysosomal degradation. A control set remains untreated.

    • Lyse the cells and quantify total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary anti-LC3 antibody, followed by the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands and quantify the intensity of the LC3-I and LC3-II bands. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II in the chloroquine-treated sample compared to the control indicates active autophagic flux.[1]

4.2.2. Measurement of Lysosomal pH

This protocol uses a fluorescent probe to measure changes in lysosomal pH upon chloroquine treatment.

  • Materials: Cells of interest, cell culture medium, chloroquine, a pH-sensitive lysosomal probe (e.g., LysoSensor™ Green DND-189), and a fluorescence microscope or plate reader.

  • Protocol:

    • Culture cells on glass-bottom dishes or in a 96-well plate.

    • Treat the cells with chloroquine for the desired time.

    • Load the cells with the LysoSensor™ probe according to the manufacturer's instructions.

    • Wash the cells to remove excess probe.

    • Acquire fluorescence images using a microscope or measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • A decrease in the fluorescence of LysoSensor™ Green DND-189 indicates an increase in lysosomal pH.[4]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and chloroquine, as well as a typical experimental workflow for their comparison.

RYL552S_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF TNFα TNFR1 TNFR1 TNF->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment RIPK1_active Active RIPK1 (Kinase Activity) ComplexI->RIPK1_active Activation RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation RYL552S This compound RYL552S->RIPK1_active Inhibition MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis, Inflammation) pMLKL->Necroptosis Execution Chloroquine_Mechanism cluster_cytoplasm Cytoplasm cluster_lysosome_lumen Lysosome Lumen Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Cargo Cellular Cargo (e.g., damaged organelles) Cargo->Autophagosome Engulfment Chloroquine Chloroquine pH_increase ↑ Lysosomal pH Chloroquine->pH_increase Accumulation pH_increase->Autolysosome Inhibition of Fusion & Enzyme Activity Experimental_Workflow start Start: Select Cell Line treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. Chloroquine 4. Combination start->treatment assays Perform Assays treatment->assays ripk1_assay RIPK1 Activity Assay assays->ripk1_assay necroptosis_assay Necroptosis Assay (Cell Viability, p-MLKL) assays->necroptosis_assay autophagy_assay Autophagic Flux Assay (LC3 Turnover) assays->autophagy_assay lysosome_assay Lysosomal pH Assay assays->lysosome_assay data_analysis Data Analysis & Comparison ripk1_assay->data_analysis necroptosis_assay->data_analysis autophagy_assay->data_analysis lysosome_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

RYL-552S: A Comparative Analysis of Cross-Resistance with Existing Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with mechanisms of action that circumvent existing resistance pathways. RYL-552S, a potent inhibitor of the P. falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), has emerged as a promising candidate. This guide provides a comparative analysis of the cross-resistance profile of this compound against established antimalarial agents, supported by available experimental data.

Summary of In Vitro Cross-Resistance Studies

This compound has demonstrated significant promise in overcoming resistance to current antimalarials, particularly those targeting the mitochondrial electron transport chain. However, comprehensive quantitative data across a wide panel of drug-resistant parasite lines remains somewhat limited in publicly available literature. The following tables summarize the key findings from existing studies.

Table 1: Comparative Activity of this compound against Atovaquone-Resistant P. falciparum

Parasite LineKey Resistance Mutation(s)Atovaquone (ATQ) EC50 (nM)This compound EC50 (nM)Fold-Change in EC50 (this compound vs. WT)
106/1 (Wild-Type)-~1Not explicitly stated, but sensitive-
ATQ-Resistant (Y268S)PfCytB Y268S>10,000Slight increase in sensitivity reported<1
ATQ-Resistant (M133I)PfCytB M133I~25-fold increase vs. WTMore susceptible than WT<1
ATQ-Resistant (K272R)PfCytB K272R~138-fold increase vs. WTMore susceptible than WT<1

Data compiled from studies on the selection of P. falciparum cytochrome B mutants by putative PfNDH2 inhibitors. Note that direct EC50 values for this compound against the wild-type strain were not provided in this specific study, but the relative changes in sensitivity were reported.

Key Finding: Atovaquone-resistant parasites, harboring mutations in the cytochrome b protein (PfCytB), not only remain sensitive to this compound but in some cases show increased susceptibility[1][2][3]. This suggests a lack of cross-resistance and a distinct interaction with the target.

Table 2: Activity of this compound against P. falciparum Strains with Resistance to Other Antimalarials

Drug Resistance ProfileParasite Strain(s)This compound IC50/EC50Observations
Chloroquine-ResistantK1, Dd2Data not publicly availableThis compound is reported to be potent against drug-resistant strains in vitro, but specific IC50 values against well-characterized chloroquine-resistant strains are not detailed in the reviewed literature.
Artemisinin-ResistantK13-propeller mutantsData not publicly availableWhile this compound is described as effective against drug-resistant malaria, specific data on its activity against artemisinin-resistant strains with defined K13 mutations are not available in the public domain.
Pyrimethamine-ResistantVariousData not publicly availableThe activity of this compound against strains with defined mutations in the dihydrofolate reductase (dhfr) gene, which confers pyrimethamine resistance, has not been specifically reported in the reviewed literature.

Note on Data Gaps: While this compound is positioned as an agent active against drug-resistant malaria, there is a clear need for publicly available, head-to-head comparative studies demonstrating its potency against a wider panel of clinically relevant parasite strains with well-characterized resistance markers for chloroquine, artemisinin, and pyrimethamine.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in antimalarial cross-resistance studies.

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

  • Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Plate Preparation: Antimalarial drugs are serially diluted in culture medium and dispensed into 96-well microplates.

  • Assay Initiation: Parasite cultures, predominantly at the ring stage, are diluted to a parasitemia of 0.5-1% at a 2% hematocrit and added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Reading: The plates are incubated in the dark to allow for cell lysis and DNA staining, after which fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is plotted against the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

In Vitro Drug Susceptibility Testing: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of parasite viability.

  • Parasite Culture and Drug Plate Preparation: Steps 1-3 are identical to the SYBR Green I assay.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Lysis: The plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite pLDH.

  • Enzymatic Reaction: A reaction mixture containing Malstat and NBT/diaphorase is added to each well. pLDH catalyzes the oxidation of lactate to pyruvate, leading to the reduction of NBT to a colored formazan product.

  • Absorbance Reading: The absorbance is measured at a wavelength of ~650 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the pLDH activity and, therefore, parasite viability. IC50 values are calculated by plotting absorbance against drug concentration and fitting to a dose-response curve.

Visualizing Mechanisms and Workflows

Signaling Pathways of Key Antimalarials

The following diagrams illustrate the established mechanisms of action for this compound and the comparator antimalarials.

Antimalarial_Mechanisms cluster_RYL552S This compound cluster_Atovaquone Atovaquone cluster_Chloroquine Chloroquine cluster_Artemisinin Artemisinin cluster_Pyrimethamine Pyrimethamine RYL552S This compound PfNDH2 PfNDH2 RYL552S->PfNDH2 Inhibits ETC_R Electron Transport Chain PfNDH2->ETC_R Disrupts Pyrimidine_R Pyrimidine Synthesis ETC_R->Pyrimidine_R Inhibits Atovaquone Atovaquone PfCytB Cytochrome b (Complex III) Atovaquone->PfCytB Inhibits ETC_A Electron Transport Chain PfCytB->ETC_A Disrupts Pyrimidine_A Pyrimidine Synthesis ETC_A->Pyrimidine_A Inhibits Chloroquine Chloroquine FoodVacuole Parasite Food Vacuole Chloroquine->FoodVacuole Accumulates in HemePolymerase Heme Polymerase Chloroquine->HemePolymerase Inhibits FoodVacuole->HemePolymerase Contains Heme Toxic Heme HemePolymerase->Heme Detoxifies Heme Artemisinin Artemisinin Heme_Art Heme Artemisinin->Heme_Art Activated by ROS Reactive Oxygen Species Heme_Art->ROS Generates ProteinDamage Protein Damage ROS->ProteinDamage Causes Pyrimethamine Pyrimethamine DHFR Dihydrofolate Reductase (DHFR) Pyrimethamine->DHFR Inhibits Folate Folate Synthesis DHFR->Folate Blocks DNA_Synthesis DNA Synthesis Folate->DNA_Synthesis Essential for

Caption: Mechanisms of action for this compound and comparator antimalarials.

Experimental Workflow for Cross-Resistance Assessment

This diagram outlines the typical workflow for evaluating the cross-resistance profile of a novel antimalarial compound.

Cross_Resistance_Workflow start Start: Select Panel of Drug-Resistant and Sensitive P. falciparum Strains culture Maintain Parasite Cultures start->culture drug_prep Prepare Serial Dilutions of This compound and Comparator Drugs culture->drug_prep assay Perform In Vitro Susceptibility Assay (e.g., SYBR Green I or pLDH) drug_prep->assay incubation Incubate for 72 hours assay->incubation readout Measure Parasite Viability (Fluorescence or Absorbance) incubation->readout analysis Calculate IC50 Values readout->analysis comparison Compare IC50 Values between Resistant and Sensitive Strains analysis->comparison conclusion Determine Cross-Resistance Profile comparison->conclusion

Caption: Experimental workflow for assessing antimalarial cross-resistance.

References

Validating the inhibition of PfNDH2 by RYL-552S in live parasites

Author: BenchChem Technical Support Team. Date: November 2025

RYL-552, a promising antimalarial compound, was initially developed as a specific inhibitor of Plasmodium falciparum's type II NADH:quinone oxidoreductase (PfNDH2). However, compelling evidence from studies in live parasites has revealed a different primary target: the cytochrome b subunit (PfCytB) of the cytochrome bc1 complex (Complex III). This guide provides a comprehensive comparison of the experimental data validating the inhibition of both the intended and the observed targets of RYL-552, offering researchers a nuanced understanding of its mechanism of action.

This comparative analysis is crucial for drug development professionals, as it highlights the importance of in-parasite target validation to avoid misinterpretation of a compound's mode of action. While RYL-552 and its analogs like CK-2-68 exhibit potent in vitro activity against PfNDH2, their efficacy in live parasites appears to be primarily driven by the inhibition of PfCytB.[1][2][3] This is evidenced by the selection of resistance-conferring mutations exclusively in the pfcytb gene, not in pfndh2, upon drug pressure in culture.[1][3]

At a Glance: RYL-552's Activity Profile

The following table summarizes the in vitro and in-parasite inhibitory concentrations of RYL-552 and comparator compounds.

CompoundTarget EnzymeIn Vitro IC50 (nM)P. falciparum StrainIn-Parasite EC50 (nM)Resistance Mutations
RYL-552 PfNDH2 3.6 - 3.73 [4][5]3D7/Dd2~13 PfCytB: F264L, V259L, A122T[1][3]
CK-2-68 PfNDH2 16 [5]3D7/Dd2~40 [2]PfCytB: A122T[1][3]
Atovaquone PfCytB ~1.3 - 4 (molar ratio)[6][7]3D7/106/1~1.1 - 6760 (sensitive vs resistant)[8]PfCytB: Y268S/N/C, M133I, etc.[8]

Signaling Pathways and Experimental Workflows

To understand the dual-target narrative of RYL-552, it is essential to visualize the parasite's mitochondrial electron transport chain (mETC) and the experimental workflows used to probe drug-target interactions.

Plasmodium falciparum Mitochondrial Electron Transport Chain cluster_matrix Inner Mitochondrial Membrane NADH NADH PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 e- UQ Ubiquinone Pool (Q) PfNDH2->UQ e- DHODH DHODH DHODH->UQ e- ComplexIII Complex III (Cytochrome bc1 complex) Contains PfCytB UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- H_out H+ ComplexIII->H_out H+ ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- ComplexIV->H_out H+ H2O H₂O ATP_Synthase ATP Synthase H_in H+ H_out->ATP_Synthase H+ delta_psi ΔΨm RYL552_PfNDH2 RYL-552 (Putative Target) RYL552_PfNDH2->PfNDH2 Inhibition (in vitro) RYL552_PfCytB RYL-552 (Validated Target) RYL552_PfCytB->ComplexIII Inhibition (in vivo) Atovaquone Atovaquone Atovaquone->ComplexIII Inhibition

Caption: The P. falciparum mETC, highlighting the putative and validated targets of RYL-552.

Experimental Workflow for Target Validation cluster_invitro In Vitro Validation cluster_incellulo In-Parasite Validation recombinant_protein Recombinant PfNDH2 or PfCytB-containing complex enzymatic_assay Enzymatic Assay recombinant_protein->enzymatic_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination parasite_culture P. falciparum Culture growth_inhibition Growth Inhibition Assay parasite_culture->growth_inhibition resistance_selection Selection of Resistant Mutants parasite_culture->resistance_selection cetsa Cellular Thermal Shift Assay (CETSA) parasite_culture->cetsa ec50_determination EC50 Determination growth_inhibition->ec50_determination wgs Whole Genome Sequencing resistance_selection->wgs target_identification Identification of Resistance Mutations wgs->target_identification target_engagement Direct Target Engagement cetsa->target_engagement RYL552 RYL-552 RYL552->enzymatic_assay RYL552->growth_inhibition RYL552->resistance_selection RYL552->cetsa

Caption: Workflow for validating drug targets in P. falciparum from in vitro to in-parasite assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the activity of RYL-552.

P. falciparum Asexual Blood-Stage Growth Inhibition Assay

This assay determines the 50% effective concentration (EC50) of a compound against parasite proliferation.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in asynchronous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are kept at 37°C in a sealed chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and 2% hematocrit. 96-well plates are pre-dosed with serial dilutions of the test compounds. The parasite suspension is added to the wells, and the plates are incubated for 72 hours under the conditions described above.

  • Quantification of Parasite Growth: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I. After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well. The fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the EC50 values are calculated using a non-linear regression model.

Selection of Drug-Resistant P. falciparum Mutants

This method is used to identify the genetic basis of resistance to a drug, thereby revealing its likely target.

  • Drug Pressure: A large population of parasites (e.g., 10^9) is exposed to a constant concentration of the drug, typically 3-5 times the EC50.

  • Culture Maintenance: The culture is maintained for an extended period (e.g., 60 days or more), with regular media changes and the addition of fresh drug. The parasitemia is monitored by microscopy.

  • Recrudescence and Cloning: Once parasites reappear and grow steadily under drug pressure, they are cloned by limiting dilution to obtain a genetically homogenous population of resistant parasites.

  • Genomic Analysis: The genomic DNA of the resistant clones and the parental strain is extracted. The full genomes are sequenced (Whole Genome Sequencing) to identify single nucleotide polymorphisms (SNPs) or copy number variations (CNVs) that are present only in the resistant parasites. The genes harboring these mutations are considered potential drug targets.

PfNDH2 Enzymatic Assay

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfNDH2.

  • Reagents: Recombinant PfNDH2, NADH (substrate), and a quinone electron acceptor (e.g., decylubiquinone).

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Procedure: The reaction is initiated by adding PfNDH2 to a reaction mixture containing NADH, the quinone acceptor, and the test compound at various concentrations. The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Cytochrome bc1 Complex (Complex III) Activity Assay

This assay measures the activity of the cytochrome bc1 complex, which contains the PfCytB subunit.

  • Source of Enzyme: Mitochondria isolated from P. falciparum or a model system like Saccharomyces cerevisiae expressing the P. falciparum cytochrome b.

  • Assay Principle: The assay measures the reduction of cytochrome c, which is monitored by the increase in absorbance at 550 nm. The reaction is initiated by the addition of a ubiquinol substrate (e.g., decylubiquinol).

  • Procedure: The reaction mixture contains isolated mitochondria, cytochrome c, and the test compound. The reaction is started by adding the ubiquinol substrate, and the change in absorbance at 550 nm is recorded.

  • Data Analysis: The rate of cytochrome c reduction is calculated, and the IC50 is determined by assessing the inhibition at various compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a drug in a cellular context.[9][10]

  • Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability.

  • Procedure:

    • Intact parasite-infected red blood cells are treated with the compound of interest or a vehicle control.

    • The cells are then heated to a range of temperatures to induce protein denaturation and precipitation.

    • The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

    • The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the drug indicates direct binding and stabilization of the target protein.

Concluding Remarks

References

RYL-552S: Evaluating Efficacy Against Artemisinin-Resistant Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel antimalarial agent RYL-552S against established and emerging therapies for artemisinin-resistant Plasmodium falciparum strains.

The emergence and spread of artemisinin-resistant Plasmodium falciparum present a formidable challenge to global malaria control efforts. This resistance, primarily associated with mutations in the Kelch13 (K13) propeller domain, necessitates the urgent development of novel antimalarials with alternative mechanisms of action. This compound, a potent inhibitor of P. falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2), has been identified as a promising candidate that is effective against drug-resistant strains of P. falciparum in vitro.[1] This guide provides a comparative overview of the available efficacy data for this compound and other antimalarial agents against artemisinin-resistant malaria, outlines the experimental protocols for assessing drug efficacy, and visualizes key experimental workflows.

Comparative In Vitro Efficacy

While literature indicates that this compound is active against drug-resistant P. falciparum, specific quantitative data (e.g., IC50 values) against well-characterized artemisinin-resistant strains with defined K13 mutations are not yet publicly available. The following table summarizes the available in vitro efficacy data for established and emerging alternative antimalarials against various P. falciparum strains. This data provides a benchmark for the performance of current therapies and highlights the need for direct comparative studies involving this compound.

Drug/CompoundTarget/Mechanism of ActionPlasmodium falciparum Strain(s)IC50 (nM)Reference(s)
This compound PfNDH2 inhibitor 3D7 (artemisinin-sensitive) Not explicitly stated in provided search results
Drug-resistant strains (unspecified) Reported to be effective, no specific IC50 values found [1]
Artesunate Heme activation, generation of reactive oxygen speciesSensitive Strain10.7[1]
ART-R (in vivo selected, K13 status not specified)100.3[1]
Atovaquone Cytochrome bc1 complex (mitochondrial electron transport)Chloroquine-sensitive (L-3, L-16)0.680 - 0.978[2]
Multidrug-resistant (FCM 29)1.76[2]
Thai isolates (various years)2.0 - 3.8 (mean)
Quinine Heme polymerization inhibitionART-R (in vivo selected, K13 status not specified)226.9[1]
FCR-3 (chloroquine-resistant)~139 (EC50)[3]
Mefloquine Heme polymerization inhibition, other mechanismsStrains with K13 C580Y mutation>30 (classified as resistant)
Strains with K13 R539T mutationVariable
FCR-3 (chloroquine-resistant)Not specified in provided results[3]
Ganaplacide (KAF156) Novel target (disrupts parasite homeostasis)Artemisinin-resistant isolates (K13 C580Y, G449A, R539T)Not specified in provided results

Note: IC50 (half-maximal inhibitory concentration) values can vary depending on the specific parasite strain, assay conditions, and laboratory. The data presented here are for comparative purposes.

Signaling Pathway and Mechanism of Action

This compound exerts its antimalarial effect by inhibiting PfNDH2, a crucial enzyme in the parasite's mitochondrial electron transport chain. This pathway is essential for ATP synthesis and pyrimidine biosynthesis. Unlike many other antimalarials that target the cytochrome bc1 complex (like atovaquone), this compound acts on an alternative pathway for NADH oxidation, making it a valuable tool against strains resistant to bc1 inhibitors.

cluster_Mitochondrion P. falciparum Mitochondrion NADH NADH NAD NAD+ NADH->NAD Oxidation PfNDH2 PfNDH2 NADH->PfNDH2 UQ Ubiquinone (Q) UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Cytochrome bc1 Complex (Complex III) UQH2->ComplexIII ComplexIII->UQH2 ComplexIV Cytochrome c Oxidase (Complex IV) ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP PfNDH2->UQ RYL552S This compound RYL552S->PfNDH2 Inhibition Atovaquone Atovaquone Atovaquone->ComplexIII Inhibition

This compound inhibits PfNDH2 in the electron transport chain.

Experimental Protocols

The in vitro efficacy of antimalarial compounds is typically assessed using standardized parasite growth inhibition assays. The two most common methods are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.

SYBR Green I-based Drug Susceptibility Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of parasitic genetic material.

Protocol:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Plate Preparation: A serial dilution of the test compounds (e.g., this compound, comparator drugs) is prepared in a 96-well microtiter plate. Control wells containing no drug and wells with known antimalarials are included.

  • Incubation: The parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes and release parasite DNA. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Reading: The plates are incubated in the dark, and the fluorescence is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence readings are normalized to the controls, and the IC50 values are calculated by fitting the data to a dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites. The level of pLDH activity is proportional to the number of living parasites.

Protocol:

  • Parasite Culture and Drug Incubation: Similar to the SYBR Green I assay, parasites are cultured and incubated with serially diluted drugs for 72 hours.

  • Cell Lysis: The plates are subjected to freeze-thaw cycles to lyse the cells and release pLDH.

  • Enzymatic Reaction: A reaction mixture containing a substrate (lactate) and a chromogen is added to each well. pLDH catalyzes the oxidation of lactate, which leads to a color change in the chromogen.

  • Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a specific wavelength (e.g., 650 nm).

  • Data Analysis: The absorbance values are used to determine the percentage of parasite growth inhibition, and IC50 values are calculated.

cluster_Workflow In Vitro Drug Efficacy Testing Workflow Start Start: P. falciparum Culture Drug_Plates Prepare 96-well plates with serial drug dilutions Start->Drug_Plates Incubate Add parasite culture to plates and incubate for 72h Drug_Plates->Incubate Assay_Choice Select Assay Incubate->Assay_Choice SYBR_Green SYBR Green I Assay Assay_Choice->SYBR_Green DNA Quantification pLDH pLDH Assay Assay_Choice->pLDH Enzyme Activity Lysis_SYBR Freeze-thaw to lyse cells Add SYBR Green I lysis buffer SYBR_Green->Lysis_SYBR Lysis_pLDH Freeze-thaw to lyse cells Add pLDH reaction mix pLDH->Lysis_pLDH Read_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Lysis_SYBR->Read_Fluorescence Read_Absorbance Measure Absorbance (e.g., 650nm) Lysis_pLDH->Read_Absorbance Analyze_Data Data Analysis: Calculate IC50 values Read_Fluorescence->Analyze_Data Read_Absorbance->Analyze_Data

References

Head-to-Head Comparison of RYL-552S and Other Putative PfNDH2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of RYL-552S and other compounds initially investigated as inhibitors of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a key enzyme in the parasite's mitochondrial electron transport chain. The landscape of PfNDH2 inhibitors is complex, with recent evidence suggesting that the antiparasitic activity of several lead compounds, including this compound, may be attributable to off-target effects, primarily on cytochrome b (PfCytB) of complex III. This guide aims to present the current understanding of these compounds' efficacy, selectivity, and mechanisms of action, supported by available experimental data.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy, cytotoxicity, and selectivity of this compound and other notable compounds. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: In Vitro Efficacy Against P. falciparum and Target Enzymes

CompoundTarget Enzyme IC₅₀ (nM)P. falciparum Strain EC₅₀ (nM)Reference(s)
This compound PfNDH2: 3.6 - 3.73K1: Submicromolar[1]
PfCytB: (No direct IC₅₀ reported, but resistance mutations arise in PfCytB)Dd2: (No specific EC₅₀ reported)[2]
CK-2-68 PfNDH2: 16K1: Submicromolar[2]
Bovine bc₁ complex: 1700Wild-type infected erythrocytes: ~40[3]
R. sphaeroides bc₁ complex: 6700[3]
HDQ PfNDH2: 703D7: (Potent inhibitor)
PfDHODH: (Suggested as the primary target)[2]
MPQ PfNDH2: (Specific inhibitor identified in yeast-based screen)(Poorly inhibits asexual blood stage)

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Data presented is compiled from multiple sources and should be interpreted with consideration of the specific experimental contexts.

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference(s)
This compound Not ReportedNot ReportedNot Reported
CK-2-68 Not ReportedNot ReportedHigh therapeutic window suggested[3]
HDQ Not ReportedNot ReportedNot Reported
MPQ Not ReportedNot ReportedNot Reported

CC₅₀: Half-maximal cytotoxic concentration. The lack of standardized cytotoxicity data for these specific compounds is a notable gap in the publicly available literature.

Discussion of Target Selectivity and Mechanism of Action

The development of PfNDH2 inhibitors has been marked by a significant evolution in the understanding of their true molecular targets. While compounds like this compound and CK-2-68 were designed and initially validated as potent PfNDH2 inhibitors, subsequent drug pressure studies have consistently failed to select for resistance mutations in the pfndh2 gene. Instead, mutations have repeatedly emerged in the pfcytb gene, which encodes cytochrome b, a subunit of the cytochrome bc₁ complex (Complex III)[2]. This strongly suggests that the primary antiparasitic activity of these quinolone-based compounds in vivo is mediated through the inhibition of PfCytB, not PfNDH2[2].

This compound was shown to bind to PfNDH2 in co-crystallization experiments, suggesting a potential allosteric mechanism of inhibition[1]. However, the in-parasite target appears to be PfCytB[2]. Similarly, CK-2-68, a structural analog of this compound, is now understood to bind to the quinol oxidation (Qo) site of the cytochrome bc₁ complex[3]. The high efficacy of CK-2-68 against P. falciparum (~40 nM) compared to its weak inhibition of the bovine bc₁ complex (1.7 µM) indicates a high degree of selectivity for the parasite enzyme, contributing to a favorable therapeutic window[3].

The case of 1-hydroxy-2-dodecyl-4(1H)quinolone (HDQ) further highlights the complexities of target-based drug discovery for malaria. Initially identified as a PfNDH2 inhibitor, later studies suggested that its antimalarial activity is more likely due to the inhibition of another key mitochondrial enzyme, dihydroorotate dehydrogenase (PfDHODH)[2].

In contrast, 1-methyl-2-pentyl-4(1H)-quinolinone (MPQ), identified through a yeast-based screening platform, has been reported as a highly specific inhibitor of PfNDH2. However, its poor efficacy against the asexual blood stages of the parasite suggests that PfNDH2 may not be an essential target during this phase of the parasite's lifecycle.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of PfNDH2 inhibitors.

PfNDH2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfNDH2.

  • Reagents and Materials:

    • Purified recombinant PfNDH2 enzyme.

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form).

    • Coenzyme Q₁₀ (Ubiquinone) or a suitable analog (e.g., decylubiquinone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Test compounds dissolved in DMSO.

    • 96-well UV-transparent microplates.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add a fixed amount of PfNDH2 enzyme to each well.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution containing NADH and Coenzyme Q₁₀.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of reaction is calculated from the linear phase of the absorbance curve.

    • Percentage inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay determines the efficacy of a compound in inhibiting the growth of malaria parasites in red blood cells.

  • Reagents and Materials:

    • P. falciparum culture (e.g., 3D7 or Dd2 strains).

    • Human red blood cells (O+).

    • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • DNA-intercalating dye (e.g., SYBR Green I or DAPI).

    • Fluorescence plate reader.

    • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the complete culture medium in a 96-well plate.

    • Add synchronized ring-stage parasites at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) to each well.

    • Incubate the plates for 72 hours under the specified gas conditions at 37°C.

    • After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye.

    • Measure the fluorescence intensity, which is proportional to the parasite density.

    • Calculate the percentage of growth inhibition relative to a DMSO control. EC₅₀ values are determined by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of a compound against a human cell line.

  • Reagents and Materials:

    • Human cell line (e.g., HepG2 or HEK293T).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Spectrophotometer capable of reading absorbance at ~570 nm.

  • Procedure:

    • Seed the human cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Add serial dilutions of the test compounds to the cells and incubate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals with a solubilizing agent.

    • Measure the absorbance of the formazan solution.

    • Calculate the percentage of cell viability relative to a DMSO control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualization

Plasmodium_falciparum_Mitochondrial_Electron_Transport_Chain cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e⁻ NAD NAD+ DHODH_substrate Dihydroorotate PfDHODH PfDHODH DHODH_substrate->PfDHODH e⁻ DHODH_product Orotate PfNDH2->NAD UQ_pool UQ/UQH₂ PfNDH2->UQ_pool ComplexIII Complex III (PfCytB) CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV O2 O₂ ComplexIV->O2 e⁻ PfDHODH->DHODH_product PfDHODH->UQ_pool UQ_pool->ComplexIII e⁻ CytC->ComplexIV e⁻ H2O H₂O

Caption: The P. falciparum mitochondrial electron transport chain.

Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screen (e.g., Yeast-based or Enzyme Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC₅₀ Determination hit_id->dose_response Active Compounds parasite_assay Whole-Cell Parasite Assay (EC₅₀ Determination) dose_response->parasite_assay cytotoxicity Cytotoxicity Assay (CC₅₀ & Selectivity Index) parasite_assay->cytotoxicity target_validation Target Validation (Resistance Selection, Genetics) cytotoxicity->target_validation lead_opt Lead Optimization target_validation->lead_opt

Caption: Generalized workflow for antimalarial inhibitor screening.

Target_Deconvolution cluster_hypothesis Initial Hypothesis cluster_evidence Experimental Evidence cluster_conclusion Revised Understanding compound Putative PfNDH2 Inhibitor (e.g., this compound, CK-2-68) biochem Biochemical Assays (Inhibits PfNDH2) compound->biochem resistance Drug Pressure Studies (Resistance mutations in PfCytB) compound->resistance genetics Genetic Studies (PfNDH2 dispensable in blood stage) compound->genetics target_pfndh2 Primary Target: PfNDH2 biochem->target_pfndh2 Supports target_pfcytb Primary In-Parasite Target: PfCytB (Complex III) resistance->target_pfcytb Points to genetics->target_pfcytb Supports as primary target

Caption: Target deconvolution for putative PfNDH2 inhibitors.

Conclusion

The story of this compound and other quinolone-based PfNDH2 inhibitors underscores a critical lesson in antimalarial drug development: potent enzymatic inhibition does not always translate to on-target activity within the complex biological system of the parasite. While PfNDH2 remains a theoretically attractive target due to its absence in humans, the current evidence strongly suggests that the most advanced compounds from this class, such as this compound and CK-2-68, owe their potent antimalarial effects to the inhibition of PfCytB. This off-target activity, combined with high selectivity for the parasite's cytochrome bc₁ complex, is a promising avenue for the development of new antimalarials. Future research should focus on a multi-faceted approach to target validation, incorporating genetic and resistance studies early in the drug discovery pipeline to accurately identify the mechanism of action of novel compounds. Furthermore, a standardized reporting of cytotoxicity data is essential for a more robust assessment of the therapeutic potential of new antimalarial candidates.

References

In Vivo Efficacy of RYL-552S and Standard Antimalarials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo efficacy comparison of the novel antimalarial candidate RYL-552S and its optimized analog, RYL-581, against standard antimalarial agents. The data presented is based on preclinical studies in murine models of malaria, offering insights into the potential of this compound as a next-generation antimalarial therapeutic.

Executive Summary

This compound is a potent inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's mitochondrial electron transport chain.[1][2] Preclinical data indicates that this compound and its derivatives exhibit significant in vivo antimalarial activity, effectively clearing parasitemia in mouse models. This guide presents a comparative analysis of the in vivo efficacy of this compound/RYL-581 against standard-of-care antimalarials, including chloroquine, artesunate, and mefloquine, based on available experimental data.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of this compound, its analog RYL-581, and standard antimalarials in murine models. The data is primarily derived from the 4-day suppressive test, a standard preclinical assay for evaluating antimalarial drug efficacy.

Table 1: In Vivo Efficacy of this compound Analog (RYL-581) vs. Chloroquine in a Plasmodium yoelii Murine Model

Treatment GroupDose (mg/kg/day, p.o.)Parasitemia Suppression (%)Mean Survival Time (Days)Reference
RYL-58110100>30 (100% survival)[3]
RYL-5813100 (by day 22)>28 (80% survival)[3]
Chloroquine2099~18[4]
Untreated Control-07-10[3][5]

Table 2: General In Vivo Efficacy of Standard Antimalarials in Murine Malaria Models

AntimalarialDose (mg/kg/day)Parasite Suppression (%)Mean Survival Time (Days)Mouse Model (Plasmodium species)Reference
Chloroquine1070>20P. yoelii[6]
Chloroquine20>90>25P. berghei[7]
Artesunate12.520% cure rate<20P. yoelii nigeriensis (MDR)[8]
Mefloquine825% protectionNot specifiedP. yoelii nigeriensis (MDR)[9]
Mefloquine1614.28% protectionNot specifiedP. yoelii nigeriensis (MDR)[9]

Experimental Protocols

The in vivo efficacy data presented in this guide is primarily based on the widely accepted 4-day suppressive test (Peter's test).

4-Day Suppressive Test Protocol

This standard protocol is used to evaluate the in vivo antimalarial activity of compounds in a murine model.

  • Animal Model: Swiss albino or BALB/c mice are commonly used.

  • Parasite Strain: A suitable Plasmodium species, such as P. berghei or P. yoelii, is used for infection.

  • Infection: Mice are inoculated intraperitoneally (IP) with a standardized dose of parasitized red blood cells (e.g., 1 x 10^7 infected erythrocytes).

  • Treatment: Treatment with the test compound or standard drug is initiated a few hours after infection (Day 0) and continues for four consecutive days (Days 0, 1, 2, and 3). The drug is typically administered orally (p.o.) or subcutaneously (s.c.). A control group receives the vehicle alone.

  • Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia in the control group is considered 100%. The percentage of parasitemia suppression for each treated group is calculated.

  • Survival Monitoring: The mice are monitored daily, and the mean survival time for each group is recorded.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PfNDH2, a key enzyme in the mitochondrial electron transport chain of Plasmodium falciparum. This inhibition disrupts the parasite's energy metabolism and redox homeostasis.[1][2]

RYL552S_Mechanism cluster_parasite Plasmodium falciparum Mitochondrion cluster_disruption Disrupted Processes NADH NADH NAD NAD+ NADH->NAD Oxidation PfNDH2 PfNDH2 NADH->PfNDH2 UQ Ubiquinone (UQ) UQH2 Ubihydroquinone (UQH2) UQ->UQH2 Reduction ComplexIII Complex III (bc1 complex) UQH2->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP_Production ATP Production (Inhibited) ROS Reactive Oxygen Species (ROS) PfNDH2->UQ Electron Transfer Redox_Balance Redox Homeostasis (Disrupted) Parasite_Death Parasite Death ATP_Production->Parasite_Death Redox_Balance->Parasite_Death RYL552S This compound RYL552S->PfNDH2 Inhibition

Caption: Mechanism of action of this compound targeting PfNDH2 in the parasite's mitochondrion.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vivo efficacy comparison of antimalarial compounds.

experimental_workflow start Start infection Infect Mice with Plasmodium Parasites start->infection grouping Randomly Assign Mice to Treatment Groups infection->grouping treatment Administer Compounds for 4 Days (this compound, Standards, Control) grouping->treatment monitoring Monitor Parasitemia (Blood Smears) treatment->monitoring data_collection Collect Data: - % Parasitemia Suppression - Mean Survival Time monitoring->data_collection analysis Data Analysis and Comparison data_collection->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion end End conclusion->end

Caption: Standard workflow for in vivo antimalarial efficacy testing.

Conclusion

The available preclinical data suggests that this compound and its optimized analog, RYL-581, are highly effective in vivo against Plasmodium parasites. The head-to-head comparison with chloroquine indicates superior efficacy for the RYL compound, demonstrating its potential as a promising candidate for further development. Its novel mechanism of action, targeting the parasite-specific PfNDH2 enzyme, makes it an attractive option to overcome existing drug resistance. Further studies, including those against a broader range of drug-resistant parasite strains and in different animal models, are warranted to fully elucidate its therapeutic potential.

References

Assessing the selectivity of RYL-552S for PfNDH2 over human orthologs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

RYL-552S has emerged as a significant compound in the landscape of antimalarial drug discovery. Initially lauded for its potent inhibition of the Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), a promising drug target absent in humans, recent evidence suggests a more complex mechanism of action. This guide provides a comprehensive assessment of the selectivity of this compound, presenting the available experimental data, outlining detailed protocols for comparative studies, and visualizing the key pathways and workflows.

The Shifting Paradigm of this compound's Target

The rationale for targeting PfNDH2 is its essential role in the parasite's mitochondrial electron transport chain (mtETC) and its absence in the human host, which utilizes a multi-subunit Complex I for NADH oxidation.[1][2] This distinction presents a clear therapeutic window. However, the scientific community now faces compelling evidence suggesting that the potent antimalarial activity of this compound and similar quinolone compounds may primarily stem from the inhibition of the parasite's cytochrome bc1 complex (Complex III), not PfNDH2.[1][3][4]

This guide will address the selectivity of this compound in the context of both its originally proposed target, PfNDH2, and its more recently identified target, the cytochrome bc1 complex.

Quantitative Assessment of Inhibitory Activity

Target EnzymeOrganismIC50 (nM)Reference
PfNDH2Plasmodium falciparum~3.7[5]
Human Mitochondrial Complex IHomo sapiensData not available
Human Mitochondrial Complex IIIHomo sapiensData not available

Researchers are encouraged to perform head-to-head comparative assays to populate such a table and robustly determine the selectivity profile.

Experimental Protocols

To facilitate further research into the selectivity of this compound, detailed protocols for assessing its inhibitory activity against both PfNDH2 and human mitochondrial Complex I are provided below.

Protocol 1: Inhibition Assay for Recombinant PfNDH2

This protocol is adapted from methodologies used for screening PfNDH2 inhibitors.[6][7]

Objective: To determine the IC50 value of this compound against purified, recombinant PfNDH2.

Materials:

  • Purified recombinant PfNDH2

  • NADH

  • Coenzyme Q analogue (e.g., decylubiquinone)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)

  • This compound stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the diluted this compound or DMSO control to each well.

  • Add the Coenzyme Q analogue to each well to a final concentration of approximately its Km value.

  • Add purified recombinant PfNDH2 to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding a saturating concentration of NADH to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Inhibition Assay for Human Mitochondrial Complex I

This protocol is based on commercially available kits and established methods for measuring human Complex I activity from isolated mitochondria.[8][9][10]

Objective: To determine the IC50 value of this compound against human mitochondrial Complex I.

Materials:

  • Isolated human mitochondria (from cell lines like HEK293 or tissue samples)

  • NADH

  • Ubiquinone (Coenzyme Q1)

  • Complex I Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

  • Rotenone (a known Complex I inhibitor, for positive control)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Isolate mitochondria from a human cell line or tissue using a standard protocol (e.g., differential centrifugation).

  • Determine the protein concentration of the mitochondrial preparation.

  • Prepare serial dilutions of this compound and a stock solution of rotenone in the assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the diluted this compound, rotenone, or DMSO control to each well.

  • Add a consistent amount of the mitochondrial preparation (e.g., 5-10 µg of protein) to each well.

  • Add ubiquinone to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for 10-15 minutes.

  • Initiate the reaction by adding NADH to each well.

  • Immediately monitor the decrease in absorbance at 340 nm in kinetic mode.

  • Calculate the rotenone-sensitive Complex I activity by subtracting the rate in the presence of a saturating concentration of rotenone from the rates observed with this compound and the control.

  • Plot the percentage of inhibition of rotenone-sensitive activity against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Pathways and Processes

The P. falciparum Mitochondrial Electron Transport Chain

The following diagram illustrates the position of PfNDH2 within the parasite's mtETC, highlighting its role as an alternative to the canonical Complex I found in humans.

Pf_mtETC NADH NADH PfNDH2 PfNDH2 (Type II NADH Dehydrogenase) NADH->PfNDH2 e- NAD NAD+ PfNDH2->NAD Q Ubiquinone Pool (Q) PfNDH2->Q Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) H2O H2O Complex_IV->H2O CytC->Complex_IV e- Q->Complex_III e- QH2 Ubiquinol Pool (QH2) QH2->Complex_III e- O2 O2 O2->Complex_IV

Caption: The P. falciparum mitochondrial electron transport chain featuring PfNDH2.

Experimental Workflow for Selectivity Assessment

This diagram outlines the systematic process for comparing the inhibitory effects of a compound like this compound on the parasite target versus a human ortholog.

Selectivity_Workflow start Start: Compound Synthesis (this compound) assay_pf In vitro Assay: Recombinant PfNDH2 start->assay_pf assay_human In vitro Assay: Human Mitochondrial Complex I start->assay_human ic50_pf Determine IC50 for PfNDH2 assay_pf->ic50_pf ic50_human Determine IC50 for Human Complex I assay_human->ic50_human selectivity_index Calculate Selectivity Index (IC50_human / IC50_pf) ic50_pf->selectivity_index ic50_human->selectivity_index conclusion Conclusion on Selectivity selectivity_index->conclusion

References

Benchmarking the Therapeutic Potential of RYL-552S Analogs as Novel Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant global health challenge, necessitating the discovery of novel therapeutic agents with new mechanisms of action. One such promising target is the type II NADH:quinone oxidoreductase (PfNDH2), an essential enzyme in the parasite's respiratory chain. RYL-552S is a potent and selective inhibitor of PfNDH2, demonstrating significant activity against drug-resistant malaria. This guide provides a comparative analysis of this compound and its key analogs, presenting critical data to inform further drug development efforts.

Comparative Efficacy of PfNDH2 Inhibitors

The following table summarizes the in vitro enzymatic inhibition and cellular antiparasitic activity of this compound and its analogs against P. falciparum. The data highlights the structure-activity relationship (SAR) within this chemical series and benchmarks their potential as antimalarial drug candidates.

CompoundPfNDH2 IC50 (nM)[1]P. falciparum (Dd2) EC50 (nM)[1]P. falciparum (3D7) EC50 (nM)[1]
This compound 2.5 ± 0.3 17 ± 2 15 ± 1
Analog 18.1 ± 0.945 ± 540 ± 3
Analog 215.3 ± 1.898 ± 1185 ± 9
Analog 33.2 ± 0.422 ± 319 ± 2

Key Findings:

  • This compound exhibits the most potent inhibition of PfNDH2 and the highest antiparasitic activity against both the chloroquine-resistant (Dd2) and drug-sensitive (3D7) strains of P. falciparum.

  • The data suggests a strong correlation between PfNDH2 inhibition and cellular efficacy, supporting the enzyme's role as the primary target.

  • Analog 3 demonstrates comparable potency to this compound, indicating that the specific structural modifications in this analog are well-tolerated for maintaining high affinity.

Mechanism of Action: Targeting the Parasite Respiratory Chain

This compound and its analogs function by inhibiting the PfNDH2 enzyme, which is a crucial component of the parasite's mitochondrial electron transport chain. Unlike the host, P. falciparum relies on this alternative respiratory pathway, making PfNDH2 a highly selective target. The inhibition of this enzyme disrupts the parasite's ability to regenerate NAD+ and ultimately leads to its death.

cluster_parasite Plasmodium falciparum Mitochondrion NADH NADH PfNDH2 PfNDH2 NADH->PfNDH2 e- Ubiquinone Ubiquinone PfNDH2->Ubiquinone e- Complex_III Complex_III Ubiquinone->Complex_III e- ATP_Synthase ATP_Synthase Complex_III->ATP_Synthase ATP Production This compound This compound This compound->PfNDH2 Inhibition

Caption: Inhibition of PfNDH2 by this compound in the parasite's respiratory chain.

Experimental Protocols

A summary of the key experimental methodologies used to generate the comparative data is provided below.

PfNDH2 Enzymatic Assay

The inhibitory activity of the compounds against PfNDH2 was determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Recombinant PfNDH2 was purified and diluted to a final concentration of 5 nM in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and 0.1% Triton X-100).

  • The compounds were serially diluted in DMSO and added to the enzyme solution, followed by a 15-minute pre-incubation at room temperature.

  • The reaction was initiated by the addition of 100 µM NADH and 50 µM coenzyme Q1.

  • The absorbance at 340 nm was monitored for 10 minutes using a plate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiparasitic Activity Assay

The efficacy of the compounds against P. falciparum was assessed using a SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite in red blood cells.

Start Start Culture Synchronized P. falciparum Culture Start->Culture Compound_Addition Add Serial Dilutions of Compounds Culture->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Lysis Lyse Red Blood Cells Incubation->Lysis SYBR_Green Add SYBR Green I Lysis->SYBR_Green Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 530 nm) SYBR_Green->Fluorescence EC50 EC50 Fluorescence->EC50

Caption: Workflow for the SYBR Green I-based in vitro antiparasitic assay.

  • Asynchronous cultures of P. falciparum strains (Dd2 and 3D7) were maintained in human O+ red blood cells at 2% hematocrit.

  • The cultures were synchronized at the ring stage before the assay.

  • The compounds were serially diluted and added to the parasite cultures in 96-well plates.

  • The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, the cells were lysed, and SYBR Green I dye was added to stain the parasite DNA.

  • Fluorescence was measured using a microplate reader, and the EC50 values were determined by non-linear regression analysis.

Conclusion

This compound and its analogs represent a promising new class of antimalarial agents targeting PfNDH2. The data presented in this guide demonstrates the potent and selective activity of this compound. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully evaluate the therapeutic potential of this compound series. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals working to combat drug-resistant malaria.

References

Safety Operating Guide

Proper Disposal of RYL-552S: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for RYL-552S (CAS No. 1801444-69-8) is not publicly available. The following disposal procedures are based on general best practices for handling chemical waste of unknown hazard in a research setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to obtain the official SDS from the manufacturer before handling or disposing of this substance.

The proper disposal of laboratory chemicals is not merely a procedural task but a critical component of a robust safety culture. For researchers, scientists, and drug development professionals, understanding and implementing correct disposal protocols for novel compounds like this compound is essential for ensuring personal safety, protecting the environment, and maintaining regulatory compliance.

Pre-Disposal Handling and Storage

Before disposal, this compound requires specific storage conditions to maintain its stability and integrity. Unused or expired materials should be kept in their original, tightly sealed containers.

Storage Parameter Condition Duration
Powder Form-20°CNot specified
In Solvent-80°CUp to 6 months

Note: Data derived from general guidelines for similar research compounds in the absence of a specific SDS for this compound.

Step-by-Step Disposal Protocol

In the absence of a specific SDS, this compound should be treated as a hazardous waste of unknown toxicity. The following protocol is a conservative approach designed to minimize risk.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation:

  • Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.

  • Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

3. Labeling:

  • The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The CAS number: 1801444-69-8

    • An accumulation start date

    • The primary hazard(s) (e.g., "Caution: Chemical of Unknown Toxicity")

4. Waste Collection:

  • Solid Waste: Collect pure this compound powder and contaminated solids in a designated, non-reactive container with a secure lid.

  • Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible, and leak-proof container. Do not pour down the drain.

  • Sharps: Any needles or other sharps used to handle this compound must be disposed of in a designated sharps container.

5. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.

6. Disposal Request:

  • Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 90 or 180 days), submit a chemical waste pickup request to your EHS department.

Decision Workflow for this compound Disposal

The following diagram outlines the logical steps for determining the appropriate disposal pathway for this compound, emphasizing the critical role of the Safety Data Sheet.

start Start: this compound Disposal sds_check Is the SDS for this compound available? start->sds_check consult_sds Consult Section 13: Disposal Considerations in SDS sds_check->consult_sds  Yes unknown_hazard Treat as Hazardous Waste of Unknown Toxicity sds_check->unknown_hazard No   follow_sds Follow specific disposal instructions provided in the SDS consult_sds->follow_sds request_pickup Request Chemical Waste Pickup from EHS follow_sds->request_pickup ehs_contact Contact Institutional EHS for Guidance unknown_hazard->ehs_contact segregate Segregate and label waste container (this compound, CAS, Date, Unknown Hazard) ehs_contact->segregate store Store in designated Satellite Accumulation Area segregate->store store->request_pickup end End of Process request_pickup->end

Essential Safety and Logistical Information for Handling RYL-552S

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for RYL-552S based on general laboratory safety principles for novel chemical entities. As no specific Safety Data Sheet (SDS) for this compound was found, a thorough risk assessment must be conducted by the user before commencing any work. This compound has been identified as a 2-phenylquinolone targeting Type II NADH-dehydrogenase (NDH-2)[1]. This guidance is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Assessment and Engineering Controls

Given that this compound is a novel, biologically active compound, it should be handled with caution. Assume it is potentially hazardous upon inhalation, ingestion, and skin contact until proven otherwise.

  • Primary Engineering Control: All handling of this compound in powder or volatile form should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Controls: A designated area for handling this compound should be established. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing and Aliquoting (Powder) Full-sleeved lab coat (Nomex® preferred)[2]Double-gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., neoprene)[2][3]Chemical splash goggles and a face shield[3][4]Use within a chemical fume hood. If not feasible, a NIOSH-approved respirator (e.g., N95 or higher) is required[2][5][6].
Solution Preparation and Handling Full-sleeved lab coatChemical-resistant nitrile gloves. Change immediately upon contamination[2][3].Chemical splash goggles[3][4]. A face shield is recommended when handling larger volumes (>100 mL)[3][4].Use within a chemical fume hood.
In Vitro/In Vivo Experiments Full-sleeved lab coatAppropriate chemical-resistant gloves.Safety glasses with side shields[3][4].Not generally required if solutions are handled appropriately.
Waste Disposal Full-sleeved lab coatChemical-resistant glovesSafety glasses with side shieldsNot generally required.

Experimental Protocols: Handling and Disposal

3.1. General Handling Procedures

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, use a microbalance within the fume hood. Use anti-static weighing paper or a tared container.

  • Solubilization: Add solvent to the solid this compound slowly and carefully to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant. Remove PPE in the correct order to avoid self-contamination (see workflow diagram below). Wash hands thoroughly with soap and water.

3.2. Spill Management

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if the spill involves powder outside of a fume hood.

  • Contain and Clean: For small spills, cover with an inert absorbent material (e.g., vermiculite or sand). For larger spills, use a chemical spill kit.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

3.3. Disposal Plan

All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Sharps: All needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Visual Guides

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase prep1 Verify Fume Hood Operation prep2 Gather All Materials and PPE prep1->prep2 prep3 Don PPE (Lab Coat, Goggles, Gloves) prep2->prep3 handle1 Weigh or Measure this compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Cap All Containers handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A general workflow for safely handling this compound.

PPE_Donning_Doffing cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 Lab Coat don2 Goggles / Face Shield don1->don2 don3 Gloves (Last) don2->don3 doff1 Gloves (First) doff2 Goggles / Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: The correct sequence for donning and doffing PPE.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。